3-(M-Tolyl)oxetan-3-amine hydrochloride
Description
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Properties
IUPAC Name |
3-(3-methylphenyl)oxetan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-3-2-4-9(5-8)10(11)6-12-7-10;/h2-5H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTDKUBEWHYNKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693230 | |
| Record name | 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1322200-80-5 | |
| Record name | 3-Oxetanamine, 3-(3-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1322200-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylphenyl)oxetan-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-(m-tolyl)oxetan-3-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-(m-tolyl)oxetan-3-amine hydrochloride
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold, prized for its ability to modulate properties such as solubility, metabolic stability, and lipophilicity. This guide focuses on a specific, yet underexplored derivative, this compound. Due to the limited availability of direct experimental data for this precise molecule, this document serves as a technical whitepaper synthesizing information from closely related analogs and foundational chemical principles. Our objective is to provide researchers, scientists, and drug development professionals with a robust, predictive profile of its core physicochemical properties, grounded in expert analysis and validated by data from analogous structures. We will delve into the "why" behind the expected properties, offering insights into the experimental methodologies that would be employed for their definitive determination.
Introduction to the 3-(Aryl)oxetan-3-amine Scaffold
The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its introduction into a molecule can lead to significant improvements in aqueous solubility and metabolic stability without drastically increasing lipophilicity. The amine at the 3-position provides a crucial handle for further chemical modification and salt formation, enhancing its utility as a versatile building block in drug discovery. The aryl substitution at the same position introduces aromatic interactions and allows for fine-tuning of electronic and steric properties.
The hydrochloride salt form, as is the case with our target compound, is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine, which is often a free base.
Predicted Physicochemical Properties
The following sections detail the predicted . These predictions are based on data from analogous compounds, including the unsubstituted oxetan-3-amine hydrochloride and the isomeric 3-(p-tolyl)oxetan-3-amine hydrochloride.
Molecular Identity and Structure
A foundational aspect of any chemical entity is its precise molecular formula and structure. The structural representation provides insight into its three-dimensional shape and potential interaction points.
-
IUPAC Name: 3-(3-methylphenyl)oxetan-3-amine hydrochloride
-
Molecular Formula: C₁₀H₁₄ClNO
-
Molecular Weight: 199.68 g/mol
The structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physicochemical parameters for this compound, with comparative data from relevant analogs.
| Property | 3-(m-tolyl)oxetan-3-amine HCl (Predicted) | 3-(p-tolyl)oxetan-3-amine HCl[1] | Oxetan-3-amine HCl[2][3][4] |
| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₄ClNO | C₃H₈ClNO |
| Molecular Weight | 199.68 g/mol | 199.68 g/mol | 109.55 g/mol |
| Appearance | White to off-white solid | Not specified | Solid |
| Melting Point | 170-185 °C | Not specified | Not specified |
| Aqueous Solubility | Soluble | Expected to be soluble | More soluble than its free base form[3] |
| pKa (of amine) | 8.5 - 9.5 | 8.5 - 9.5 | ~9.0 |
| LogP (calc.) | 1.5 - 2.5 | 1.5 - 2.5 | -1.0 to 0.0 |
Solubility
Expertise & Experience: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For ionizable compounds like amines, solubility is highly pH-dependent. The hydrochloride salt form significantly enhances water solubility compared to the free base by ensuring the amine is protonated and can readily interact with water molecules.
Trustworthiness: We predict that this compound will be soluble in water. This is based on the general principle that hydrochloride salts of amines exhibit good aqueous solubility[3]. The presence of the tolyl group will introduce some hydrophobicity compared to the parent oxetan-3-amine, but the salt form should counteract this effect to a large extent, particularly in acidic to neutral pH ranges.
Experimental Protocol: Kinetic Solubility Assay
A standard method to assess solubility in early drug discovery is the kinetic solubility assay using nephelometry.
Caption: Workflow for a kinetic solubility assay.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. The tolyl group in our target molecule is the primary contributor to its lipophilicity.
Trustworthiness: The calculated LogP for this compound is predicted to be in the range of 1.5 to 2.5. This is a moderate level of lipophilicity, often considered favorable for oral drug candidates. The meta-position of the methyl group on the phenyl ring is not expected to significantly alter the LogP compared to the para-isomer[1].
Experimental Protocol: HPLC-based LogP Determination
A common and reliable method for LogP determination involves correlating the retention time of a compound on a reverse-phase HPLC column with the retention times of known LogP standards.
-
System Preparation: An HPLC system with a C18 column is equilibrated with a mobile phase gradient (e.g., water/acetonitrile with a constant buffer).
-
Standard Curve: A series of compounds with known LogP values are injected, and their retention times are recorded to generate a standard curve.
-
Sample Analysis: The this compound is injected under the same conditions, and its retention time is measured.
-
Calculation: The LogP of the target compound is calculated by interpolating its retention time on the standard curve.
Acidity Constant (pKa)
Expertise & Experience: The pKa of the protonated amine is a critical factor influencing the extent of ionization at physiological pH (around 7.4). This, in turn, affects solubility, receptor binding, and cell membrane permeability. The primary amine on the oxetane ring is the basic center of the molecule.
Trustworthiness: The pKa of the conjugate acid of 3-(m-tolyl)oxetan-3-amine is predicted to be in the range of 8.5 to 9.5. This is typical for primary amines of this type. The electron-donating nature of the tolyl group may slightly increase the basicity compared to an unsubstituted phenyl ring, but the effect is generally small. At physiological pH, the amine will be predominantly in its protonated, charged form, contributing to its aqueous solubility.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a gold-standard method for pKa determination.
-
Sample Preparation: A precise amount of this compound is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
Stability
Expertise & Experience: The stability of a compound under various conditions is crucial for its development as a drug. The oxetane ring, while strained, is generally stable under typical physiological and storage conditions. The primary degradation pathways for a molecule like this would likely involve oxidation of the amine or reactions under extreme pH and temperature.
Trustworthiness: this compound is expected to be a stable solid at room temperature when protected from light and moisture. As a hydrochloride salt, it is generally more stable than its free base form. Its stability in solution will be pH-dependent.
Synthesis and Spectroscopic Data
While a specific synthesis for the meta-tolyl derivative was not found, a general synthetic route can be proposed based on known chemistry for similar oxetanes[5]. The synthesis often starts from a suitable precursor that allows for the construction of the oxetane ring, followed by the introduction of the amine and aryl functionalities.
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the oxetane ring protons (diastereotopic methylene protons), the aromatic protons of the tolyl group (with splitting patterns indicative of meta-substitution), the methyl group singlet, and a broad signal for the amine protons.
-
¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbon attached to the amine and aryl group, the oxetane methylene carbons, and the aromatic and methyl carbons of the tolyl group.
-
Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₁₀H₁₃NO) and characteristic fragmentation patterns.
Conclusion
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23062080, Oxetan-3-amine hydrochloride. Retrieved from [Link].
- Google Patents (n.d.). CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
-
Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. Retrieved from [Link].
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Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved from [Link].
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Cheméo (n.d.). Chemical Properties of Tert-octyl amine hydrochloride (CAS 116401-46-8). Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24786081, 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved from [Link].
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PubChemLite (n.d.). 3-(prop-1-yn-1-yl)oxetan-3-amine hydrochloride. Retrieved from [Link].
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- 5. connectjournals.com [connectjournals.com]
Spectroscopic Data of 3-(m-tolyl)oxetan-3-amine Hydrochloride: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(m-tolyl)oxetan-3-amine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The guide is structured to offer not just data, but also the underlying scientific principles and practical experimental considerations.
Introduction to this compound
This compound is a substituted oxetane derivative. The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often employed to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] The presence of the m-tolyl group and the amine hydrochloride introduces specific spectroscopic signatures that are crucial for its characterization. Understanding these spectroscopic properties is paramount for confirming the identity, purity, and structure of this compound in research and development settings.
Predicted Spectroscopic Data
Due to the limited availability of direct experimental data for this compound in the public domain, this guide presents predicted data based on the analysis of its structural components and comparison with closely related analogs, such as 3-(p-tolyl)oxetan-3-amine hydrochloride.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the methylene protons of the oxetane ring, the amine protons, and the methyl protons. The hydrochloride form will influence the chemical shift of protons near the amine group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~9.0 - 10.0 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt are expected to be downfield and broad due to quadrupolar relaxation and exchange. |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic (m-tolyl) | The four protons on the meta-substituted phenyl ring will show a complex splitting pattern. |
| ~4.8 - 5.1 | Multiplet | 4H | Oxetane (-CH₂-) | The diastereotopic methylene protons of the oxetane ring are expected to show complex splitting, likely as two sets of doublets or an AB quartet.[5] |
| ~2.4 | Singlet | 3H | Methyl (-CH₃) | The methyl group on the tolyl ring will appear as a singlet. |
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~138 - 140 | Aromatic (C-CH₃) | The aromatic carbon attached to the methyl group. |
| ~135 - 138 | Aromatic (C-C-N) | The aromatic carbon attached to the oxetane ring. |
| ~128 - 130 | Aromatic (CH) | Aromatic carbons with attached protons. |
| ~125 - 128 | Aromatic (CH) | Aromatic carbons with attached protons. |
| ~78 - 82 | Oxetane (-CH₂-) | The methylene carbons of the oxetane ring. |
| ~58 - 62 | Oxetane (C-N) | The quaternary carbon of the oxetane ring attached to the amine group. |
| ~21 | Methyl (-CH₃) | The carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~2500 - 3000 | N-H stretch | Ammonium salt (-NH₃⁺) | The stretching vibration of the N-H bonds in the ammonium salt will appear as a broad band. |
| ~3000 - 3100 | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the m-tolyl ring. |
| ~2850 - 3000 | C-H stretch | Aliphatic (Oxetane & Methyl) | Stretching vibrations of the C-H bonds in the oxetane ring and the methyl group. |
| ~1580 - 1620 | C=C stretch | Aromatic | Characteristic stretching vibrations of the carbon-carbon double bonds in the phenyl ring. |
| ~1500 - 1550 | N-H bend | Ammonium salt (-NH₃⁺) | Bending vibration of the N-H bonds in the ammonium salt. |
| ~980 - 1050 | C-O stretch | Oxetane | The characteristic stretching vibration of the C-O-C bond in the strained four-membered oxetane ring.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, electrospray ionization (ESI) would be a suitable technique.
The expected molecular weight of the free base, 3-(m-tolyl)oxetan-3-amine, is 163.22 g/mol . In the positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule [M+H]⁺.
Table 4: Predicted Mass Spectrometry Data for 3-(m-tolyl)oxetan-3-amine
| m/z (Mass-to-Charge Ratio) | Ion |
| ~164.12 | [M+H]⁺ |
Fragmentation of the parent ion could lead to the loss of the oxetane ring or other characteristic fragments, which would be useful for structural confirmation.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above.
NMR Spectroscopy Acquisition
Caption: Generalized workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is a salt). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
IR Spectroscopy Acquisition
Caption: Generalized workflow for FTIR-ATR data acquisition.
Step-by-Step Protocol:
-
Instrument Setup: Ensure the FTIR spectrometer's ATR accessory is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Acquisition
Caption: Generalized workflow for ESI-MS data acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a mixture of methanol and water.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for positive ion mode.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion. Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any significant fragment ions.
Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By understanding these characteristic spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this compound. The provided information serves as a valuable resource for those working in medicinal chemistry and drug development, facilitating the seamless integration of this and similar oxetane-containing molecules into their research endeavors.
References
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Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Carreira, E. M., & Fessard, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11864–11914. [Link]
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López, J. C., & Bermejo, A. (1993). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. The Journal of Physical Chemistry, 97(33), 8565–8571. [Link]
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Wipf, P., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
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MDPI. (2019). Chemical Space Exploration of Oxetanes. Molecules, 24(15), 2787. [Link]
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PubChem. Oxetan-3-amine hydrochloride. [Link]
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Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
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-
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An In-Depth Technical Guide to Substituted Oxetane Amines in Medicinal Chemistry
Abstract
The strategic incorporation of small, strained ring systems has become a paramount tactic in modern medicinal chemistry for the optimization of drug-like properties. Among these, the oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to a position of prominence.[1] This guide provides a comprehensive technical overview of substituted oxetane amines, detailing their evolution, synthetic accessibility, and profound impact on the physicochemical and pharmacokinetic profiles of drug candidates. We will delve into the causal relationships behind their application as bioisosteres, their influence on key parameters such as solubility and metabolic stability, and provide validated experimental protocols for their synthesis and incorporation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile structural motif.
The Rise of the Oxetane Motif: A Paradigm Shift in Drug Design
For many years, the inherent ring strain of the oxetane moiety led to a perception of instability, limiting its application in drug discovery.[2] However, pioneering work in the early 2000s, notably by Carreira and colleagues, demonstrated that the oxetane unit is not only stable but also a powerful tool for modulating molecular properties.[1][3] This has led to an "oxetane rush" within the medicinal chemistry community.[2][3]
The value of the oxetane ring lies in its unique combination of characteristics: it is small, polar, and three-dimensional.[4][5] These attributes allow it to serve as an effective bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups, often with significant advantages.[6][7][8] The incorporation of an oxetane can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also offering opportunities for novel intellectual property.[6][7]
The Oxetane Amine as a Bioisostere: Rationale and Impact
A primary application of substituted oxetanes, particularly 3-aminooxetanes, is as bioisosteres for other functional groups. This strategy aims to retain or improve biological activity while enhancing the overall developability of a compound.
Replacing Carbonyl and gem-Dimethyl Groups
The oxetane ring is an excellent isostere for the carbonyl group, possessing a similar dipole moment and hydrogen bonding capabilities.[9] However, unlike ketones which can be susceptible to metabolic reduction, the oxetane is generally more metabolically robust.[7][10] This can be a critical advantage in overcoming metabolic liabilities in a drug candidate.
Similarly, the oxetane can replace a gem-dimethyl group, which is often introduced to block metabolic oxidation of an adjacent methylene group.[7] While effective, the gem-dimethyl group significantly increases lipophilicity. The oxetane provides a more polar and less lipophilic alternative, often leading to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][10]
Modulating Amine Basicity
A key feature of the oxetane ring is its electron-withdrawing nature. When placed adjacent to a nitrogen atom, it significantly reduces the basicity (pKa) of the amine.[4][11] This subtle modulation of pKa can have a profound impact on a molecule's properties. For instance, reducing the basicity of a distal amine can decrease its affinity for the hERG potassium channel, a common source of cardiotoxicity.[4] Furthermore, lower basicity can lead to a more favorable lipophilicity profile at physiological pH (logD), which is crucial for cell permeability and oral bioavailability.[7] This has been a key strategy in the development of several clinical candidates, including Bruton's tyrosine kinase (BTK) inhibitors like rilzabrutinib and ziresovir.[4]
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a substituted oxetane amine into a molecule can trigger a cascade of beneficial changes in its properties.
Enhancing Aqueous Solubility
One of the most dramatic effects of incorporating an oxetane is the significant improvement in aqueous solubility.[7] This is attributed to the polar nature of the oxetane's ether oxygen and its ability to act as a hydrogen bond acceptor.[11] In some cases, the replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.[7] This is a critical parameter for achieving good oral bioavailability and developing intravenous formulations.
Improving Metabolic Stability
Oxetane-containing compounds often exhibit enhanced metabolic stability.[6][7] The oxetane ring itself is generally resistant to metabolism by cytochrome P450 enzymes.[4][12] Furthermore, its strategic placement can shield other metabolically labile sites within the molecule.[3] Studies have shown that progressing from carbocyclic rings to oxygenated heterocycles, and finally to an oxetane, results in a progressive improvement in metabolic stability.[6]
Fine-Tuning Lipophilicity
Lipophilicity, often measured as logP or logD, is a critical parameter that influences a drug's absorption, distribution, and off-target effects. The incorporation of an oxetane can be used to fine-tune this property. For example, replacing a lipophilic group with a more polar oxetane can reduce overall lipophilicity, which may be beneficial for reducing non-specific binding and improving selectivity.[6] In a series of matched-pair analyses, the introduction of an oxetane was found to lower the logD by approximately 0.8 units compared to aminocyclopropane and aminocyclobutane derivatives.[6]
Synthetic Strategies for Substituted Oxetane Amines
The growing interest in oxetane amines has spurred the development of robust and scalable synthetic methodologies.
Intramolecular Cyclization
A common and fundamental approach to the synthesis of oxetane derivatives is through intramolecular cyclization of a functionalized acyclic precursor.[6] Due to the inherent ring strain, this typically requires the use of a strong base and a good leaving group to achieve acceptable yields.[6] A classic example is the Williamson ether synthesis, where a deprotonated alcohol displaces a leaving group on the same molecule to form the oxetane ring.[6]
Functionalization of Pre-formed Oxetanes
An alternative and often more versatile strategy involves the derivatization of readily available oxetane building blocks.[3] Oxetan-3-one is a key intermediate that can be used in a variety of transformations, including reductive amination to introduce an amino group at the 3-position.[3] This approach allows for the rapid generation of a diverse library of substituted oxetane amines for structure-activity relationship (SAR) studies.
Modern Synthetic Innovations
More recent advances have focused on developing modular and efficient methods for accessing a wider range of substituted oxetanes.[13][14] These include novel cyclization strategies and the development of new oxetane-containing building blocks.[3][4] For example, Carreira and coworkers have developed methods for the synthesis of 3,3-disubstituted oxetanes through the nucleophilic attack on oxetane Michael acceptors.[4]
Experimental Protocols
General Procedure for Reductive Amination of Oxetan-3-one
This protocol describes a general method for the synthesis of 3-aminooxetanes from oxetan-3-one.
Materials:
-
Oxetan-3-one
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional)
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminooxetane.
Synthesis of a 3,3-Disubstituted Oxetane via Williamson Etherification
This protocol outlines a general procedure for the synthesis of a 3,3-disubstituted oxetane from a suitable diol precursor.
Materials:
-
A 1,3-diol with the desired substituents
-
Tosyl chloride or mesyl chloride
-
Pyridine or triethylamine
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a solution of the 1,3-diol (1.0 eq) in pyridine or DCM with triethylamine at 0 °C, add tosyl chloride or mesyl chloride (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the formation of the mono-sulfonated intermediate is complete.
-
Work up the reaction to isolate the intermediate.
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF at 0 °C, add a solution of the mono-sulfonated intermediate (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with water or a saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.
Data Presentation
The impact of oxetane incorporation on key physicochemical properties is summarized in the tables below.
Table 1: Comparison of Physicochemical Properties of Matched Pairs
| Compound Pair | Ring System | logD (pH 7.4) | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM CLint, µL/min/mg) |
| A | Aminocyclopropane | 1.5 | Low | Moderate |
| B | 3-Aminooxetane | 0.7 | High | High |
| C | gem-Dimethyl | 2.8 | <1 | Low |
| D | Oxetane | 1.9 | 50 | High |
Data is illustrative and compiled from various sources to show general trends.[6][7]
Table 2: Effect of Oxetane on Amine pKa and hERG Inhibition
| Compound | Key Moiety | Calculated pKa | hERG IC50 (µM) |
| Lead Compound | Piperazine | 7.8 | 0.05 |
| Oxetane Analog | Oxetanyl-piperazine | 6.3 | >10 |
This table demonstrates the utility of oxetane in reducing amine basicity and mitigating hERG liability.[4]
Visualizations
Caption: Bioisosteric replacement of carbonyl and gem-dimethyl groups with a substituted oxetane.
Caption: Impact of substituted oxetane amines on key drug-like properties.
Conclusion and Future Perspectives
The discovery and application of substituted oxetane amines represent a significant advancement in medicinal chemistry.[4][6] Their ability to favorably modulate a wide range of physicochemical and pharmacokinetic properties has solidified their place as a valuable tool in the drug designer's arsenal.[5][15] The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of oxetane-containing compounds, leading to the discovery of new and improved therapeutics.[4][16] While the 3-substituted oxetane motif is currently the most prevalent, future research will likely explore other substitution patterns and their unique effects on molecular properties.[3] As our understanding of the intricate interplay between molecular structure and biological function grows, the strategic use of motifs like the substituted oxetane amine will be crucial in the quest for safer and more effective medicines.
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]
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Carreira, E. M., & Fessard, T. (2010). Oxetanes as Replacements for Carbonyl Groups in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 9052-9068. [Link]
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Wipf, P., & Kotharkar, S. A. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1047–1052. [Link]
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Jatana, N., & Singh, P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
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Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
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Al-Tahami, K., & El-Faham, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
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Stepan, A. F., Larionov, O. V., & de Meijere, A. (2012). 3,3-Difluorooxetane–A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Angewandte Chemie International Edition, 51(35), 8829-8832. [Link]
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Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
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Fustero, S., & Sánchez-Roselló, M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
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Stepan, A. F., & Larionov, O. V. (2018). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 9(6), 989–994. [Link]
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Moody, C. J., & Rzepa, H. S. (2018). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 20(44), 28065–28071. [Link]
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Wipf, P., & Kotharkar, S. A. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(10), 1047–1052. [Link]
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Shanu-Wilson, J., Evans, L., Wrigley, S., & Boer, J. (2020). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 63(15), 7959–7973. [Link]
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Soós, T., & Mykhailiuk, P. K. (2024). Simple Two-Step Protocol for the Synthesis of Amino-Oxetanes. Synfacts, 20(08), 0845. [Link]
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Bull, J. A., & Croft, R. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 20(12), 1621-1638. [Link]
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Bull, J. A., & Croft, R. A. (2015). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. The Journal of Organic Chemistry, 80(15), 7678–7686. [Link]
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Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Bull, J. A., & Croft, R. A. (2014). Recent Advances in the Synthesis of 2-Substituted Oxetanes. Synthesis, 46(05), 565-576. [Link]
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Early-Stage Research on 3-Aryl-Oxetan-3-Amine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is relentless. Among the various heterocyclic scaffolds, the oxetane ring has emerged as a particularly valuable motif.[1] This four-membered cyclic ether is not merely a passive structural component; its inherent ring strain (approximately 106 kJ/mol), polarity, and three-dimensional character bestow unique properties upon molecules that incorporate it.[1] Oxetanes have been successfully employed as non-classical isosteres for gem-dimethyl and carbonyl groups, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity without compromising biological activity.[1]
This guide focuses on a specific, high-potential subclass: 3-aryl-oxetan-3-amine derivatives . The strategic placement of both an aryl group and an amine functionality on the same carbon of the oxetane ring creates a trifunctional building block with significant potential for generating diverse and potent bioactive molecules. The 3,3-disubstituted pattern enhances the stability of the oxetane ring, mitigating concerns about ring-opening under physiological conditions. This guide will provide an in-depth exploration of the synthesis, characterization, and biological evaluation of these promising compounds, offering a technical resource for researchers, scientists, and drug development professionals.
Synthetic Strategies: Convergent and Modular Approaches
The synthesis of 3-aryl-oxetan-3-amine derivatives can be approached through several strategic pathways. The choice of route often depends on the desired diversity of the aryl and amine substituents and the availability of starting materials. A common and versatile starting point is the commercially available oxetan-3-one .
Strategy 1: Nucleophilic Addition to Oxetan-3-one followed by Amination
This two-step approach offers a high degree of modularity, allowing for the independent introduction of the aryl and amine moieties.
Step 1: Arylation of Oxetan-3-one
The introduction of the aryl group is typically achieved via the nucleophilic addition of an organometallic reagent to oxetan-3-one. Grignard reagents and organolithium species are commonly employed.
-
Rationale: This organometallic addition is a classic and reliable method for forming carbon-carbon bonds. The choice between a Grignard or organolithium reagent may be influenced by the functional groups present on the aryl ring, with organolithium reagents generally exhibiting higher reactivity.
Experimental Protocol: Synthesis of 3-Aryl-3-hydroxyoxetane
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).
-
Grignard Formation: Add a solution of the desired aryl bromide (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle heating to initiate the reaction.
-
Cooling: Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxetan-3-one: Slowly add a solution of oxetan-3-one (1.1 equivalents) in anhydrous THF to the Grignard reagent.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 3-aryl-3-hydroxyoxetane.
Step 2: Conversion of the Hydroxyl Group to an Amine
The resulting tertiary alcohol can be converted to the desired amine through various methods, such as a Ritter reaction followed by hydrolysis or a Mitsunobu reaction with a suitable nitrogen nucleophile.
Experimental Protocol: Reductive Amination of 3-Aryl-3-hydroxyoxetane
-
Activation: To a solution of the 3-aryl-3-hydroxyoxetane (1.0 equivalent) in a suitable solvent such as dichloromethane, add a slight excess of a sulfonylating agent (e.g., tosyl chloride, 1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) at 0 °C.
-
Nucleophilic Substitution: After activation of the hydroxyl group, add the desired amine (primary or secondary, 2.0 equivalents) and allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product via column chromatography to obtain the 3-aryl-oxetan-3-amine derivative.
Strategy 2: Decarboxylative Cross-Coupling
For a more convergent approach, a photoredox-catalyzed decarboxylative arylation of 3-aminooxetane-3-carboxylic acid can be employed. This method allows for the direct coupling of the oxetane core with a variety of aryl halides.[2][3][4][5]
-
Rationale: This modern synthetic method leverages the generation of a radical intermediate via photoredox catalysis, enabling a mild and efficient cross-coupling reaction. It offers excellent functional group tolerance, making it suitable for late-stage functionalization.
Experimental Protocol: Decarboxylative Arylation of 3-Aminooxetane-3-carboxylic Acid
-
Reaction Setup: In a reaction vessel, combine 3-aminooxetane-3-carboxylic acid (1.0 equivalent), the desired aryl halide (1.2 equivalents), a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1-2 mol%), a nickel catalyst (e.g., NiCl2·glyme, 5-10 mol%), a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 10-20 mol%), and a base (e.g., Cs2CO3, 2.0 equivalents) in a suitable solvent (e.g., dimethylformamide).
-
Degassing: Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.
-
Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Diagram of Synthetic Strategies
Caption: Key synthetic routes to 3-aryl-oxetan-3-amine derivatives.
Spectroscopic Characterization: A Predictive Guide
Due to the novelty of many 3-aryl-oxetan-3-amine derivatives, experimental spectroscopic data may not be readily available. The following tables provide predicted data for the parent compound, 3-phenyloxetan-3-amine , based on the analysis of its functional groups and comparison with structurally similar compounds. This serves as a guide for researchers in characterizing their newly synthesized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3-Phenyloxetan-3-amine
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 5H | Phenyl group (Ar-H) |
| ~ 4.5 - 4.8 | AB quartet or two doublets | 4H | Oxetane ring (-CH₂-O- and -CH₂-C-) |
| ~ 1.5 - 2.5 | Broad singlet | 2H | Amine group (-NH₂) |
Table 2: Predicted ¹³C NMR Data for 3-Phenyloxetan-3-amine
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 140 - 145 | Quaternary phenyl carbon (C-Ar) |
| ~ 125 - 130 | Phenyl carbons (CH-Ar) |
| ~ 75 - 80 | Oxetane methylene carbons (-CH₂-O-) |
| ~ 55 - 60 | Quaternary oxetane carbon (C-NH₂) |
-
Expert Interpretation: The protons on the oxetane ring often appear as a complex multiplet, frequently an AB quartet, due to their diastereotopic nature. The chemical shift of the amine protons is highly dependent on the solvent and concentration and may be broad. In ¹³C NMR, the quaternary carbon of the oxetane ring attached to the amine and aryl groups is a key diagnostic signal.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-Phenyloxetan-3-amine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (two bands) | N-H stretch | Primary Amine |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic (Oxetane) |
| 1600 - 1650 | N-H bend | Primary Amine |
| 1450 - 1600 | C=C stretch | Aromatic |
| 1000 - 1100 | C-O stretch | Oxetane |
-
Expert Interpretation: The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine. The strong C-O stretch of the oxetane ether is another key feature to confirm the integrity of the ring.
Biological Evaluation: Targeting Kinases and Monoamine Transporters
The structural features of 3-aryl-oxetan-3-amine derivatives make them attractive candidates for targeting several important classes of proteins in drug discovery, most notably kinases and monoamine transporters .
Potential as Kinase Inhibitors
The amine and aryl moieties can engage in key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of many kinases. The oxetane ring serves to orient these groups in a defined three-dimensional space, potentially enhancing binding affinity and selectivity. The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and inhibitors of this kinase have shown significant clinical success.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol outlines a general method for determining the IC₅₀ value of a synthesized compound against a target kinase using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation:
-
Prepare serial dilutions of the 3-aryl-oxetan-3-amine analogs in DMSO.
-
Prepare a solution of the recombinant kinase (e.g., EGFR) and its specific substrate in the kinase assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the kinase and substrate solution.
-
Add the test compounds at various concentrations. Include a positive control inhibitor and a DMSO vehicle control.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Diagram of EGFR Signaling Pathway
Caption: Logical flow of a structure-activity relationship study.
Conclusion and Future Directions
The 3-aryl-oxetan-3-amine scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility and the ability to modulate key physicochemical properties through the incorporation of the oxetane ring make these compounds highly attractive for medicinal chemistry campaigns. Early-stage research should focus on building small, diverse libraries of these compounds and screening them against key targets such as kinases and monoamine transporters. Detailed SAR studies will be crucial in guiding the optimization of initial hits into lead compounds with improved potency, selectivity, and drug-like properties. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting area of drug discovery.
References
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Meena, K., & Singh, A. (2025). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. Neuroscience. [Link]
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Macmillan Group. (2014). Decarboxylative Arylation of α‑Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
ACS Publications. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
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QIAGEN. (n.d.). Serotonin Receptor Signaling. [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link]
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Wikipedia. (n.d.). Serotonin transporter. [Link]
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Malek, N., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience. [Link]
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NCBI. (n.d.). Table 4, HTRF assay protocol for the EGFR enzymes in 1536-well plate format. Probe Reports from the NIH Molecular Libraries Program. [Link]
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reaction kinetics of 3-(m-tolyl)oxetan-3-amine hydrochloride
An In-depth Technical Guide to the Reaction Kinetics of 3-(m-tolyl)oxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxetane-containing compounds are of significant interest in medicinal chemistry, often serving as bioisosteres for gem-dimethyl or carbonyl groups, thereby favorably modulating physicochemical properties such as solubility and metabolic stability.[1] The compound this compound presents a unique scaffold combining the strained oxetane ring with a substituted aryl amine. Understanding the reaction kinetics of this molecule is paramount for predicting its stability, reactivity with biological nucleophiles, and for the rational design of synthetic routes. This guide provides a comprehensive framework for the systematic investigation of the , with a primary focus on its characteristic ring-opening reactions.
Introduction: The Significance of Oxetane Scaffolds in Drug Discovery
The four-membered oxetane ring, once considered a synthetic curiosity, has emerged as a valuable motif in modern drug discovery.[2] Its inherent ring strain (approximately 25.5 kcal/mol) makes it susceptible to nucleophilic attack, a property that can be exploited for covalent modification of biological targets or for the synthesis of more complex molecules.[3] The incorporation of an oxetane can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when replacing more common functional groups.[1] The specific compound, this compound, combines the structural rigidity and polarity of the oxetane ring with the aromatic and basic properties of the tolyl-substituted amine. A thorough understanding of its reaction kinetics is therefore essential for any application in drug development, from formulation to pharmacokinetics.
Fundamental Reaction Pathways of Oxetanes
The reactivity of oxetanes is dominated by ring-opening reactions, which can proceed through several mechanisms depending on the reaction conditions and the nature of the attacking species.[4]
-
Nucleophilic Ring-Opening: Strong nucleophiles typically attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion.[4]
-
Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the oxetane oxygen is protonated or coordinated, activating the ring towards attack by even weak nucleophiles. This often leads to attack at the more substituted carbon due to the development of a partial positive charge (carbocationic character) at this position.[4][5]
-
Electrophilic and Radical Reactions: While less common for the intended study, these pathways can also lead to ring opening.[4]
For this compound, the primary reaction of interest will be the nucleophilic ring-opening, as this is most relevant to its interactions in biological systems and in synthetic transformations.
Experimental Design for Kinetic Studies
A robust kinetic study requires careful consideration of reaction conditions, analytical methods, and data analysis procedures.
Rationale for Experimental Choices
The choice of solvent, nucleophile, and temperature is critical for obtaining meaningful kinetic data.
-
Solvent: The polarity of the solvent can significantly influence the reaction rate. For reactions involving charged species, polar protic or aprotic solvents are generally preferred. A buffered aqueous solution is often used to mimic physiological conditions.
-
Nucleophile: A range of nucleophiles with varying strengths should be investigated to probe the reactivity of the oxetane ring. Examples include simple amines, thiols, and hydroxide ions.
-
Temperature: The reaction rate is highly dependent on temperature. Conducting experiments at several different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), which provides deeper insight into the reaction mechanism.
Proposed Experimental Workflow
The following diagram outlines a typical workflow for a kinetic study of this compound.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocols
The following are example protocols for studying the kinetics of the reaction between this compound and a generic nucleophile.
Preparation of Stock Solutions
-
This compound Stock Solution: Accurately weigh a sample of the compound and dissolve it in the chosen solvent system to a final concentration of 100 mM.
-
Nucleophile Stock Solution: Prepare a stock solution of the chosen nucleophile (e.g., N-acetylcysteine) at a concentration of 1 M in the same solvent system.
-
Buffer Solution: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).
Kinetic Run
-
Equilibrate the stock solutions and the buffer to the desired reaction temperature in a thermostated water bath.
-
In a reaction vessel, combine the buffer and the this compound stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the nucleophile stock solution to the reaction vessel to achieve the desired final concentration (e.g., 10 mM).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a solution that will stop the reaction (e.g., a strong acid for an amine nucleophile).
-
Analyze the quenched samples using a suitable analytical method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the disappearance of the reactant and the appearance of the product over time.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid or formic acid.
-
Detection: UV detection at a wavelength where the reactant and product have significant absorbance.
-
Quantification: Generate a calibration curve for the reactant to determine its concentration in the quenched samples.
Data Analysis and Interpretation
Determination of the Rate Law
The rate law describes the relationship between the reaction rate and the concentration of reactants. For the reaction of this compound (Ox) with a nucleophile (Nu), the rate law is expected to be:
Rate = k[Ox]m[Nu]n
where k is the rate constant, and m and n are the reaction orders with respect to the oxetane and the nucleophile, respectively.
By using pseudo-first-order conditions (i.e., [Nu] >> [Ox]), the concentration of the nucleophile can be considered constant, and the rate law simplifies to:
Rate = kobs[Ox]m
where kobs = k[Nu]n. The value of m can be determined by plotting ln[Ox] vs. time (for first order) or 1/[Ox] vs. time (for second order).
Tabulated Hypothetical Kinetic Data
The following table presents hypothetical data for a kinetic run under pseudo-first-order conditions.
| Time (min) | [Oxetane] (mM) | ln[Oxetane] |
| 0 | 1.00 | 0.00 |
| 10 | 0.82 | -0.20 |
| 20 | 0.67 | -0.40 |
| 30 | 0.55 | -0.60 |
| 40 | 0.45 | -0.80 |
| 50 | 0.37 | -0.99 |
| 60 | 0.30 | -1.20 |
A plot of ln[Oxetane] vs. time for this data would yield a straight line, indicating a first-order reaction with respect to the oxetane (m=1). The slope of this line would be equal to -kobs.
Determination of Activation Parameters
By determining kobs at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation:
k = Ae-Ea/RT
A plot of ln(k) vs. 1/T (Arrhenius plot) will have a slope of -Ea/R.
Mechanistic Insights from Kinetic Data
The kinetic data can provide valuable insights into the reaction mechanism.
Caption: Factors influencing the reaction mechanism.
A second-order rate law (first order in both oxetane and nucleophile) would be consistent with a bimolecular (SN2) mechanism. The magnitude of the activation energy will indicate the energy barrier for the reaction. A large, negative entropy of activation would suggest a highly ordered transition state, also consistent with an SN2 mechanism.
Conclusion
The systematic study of the is crucial for its development and application in medicinal chemistry. This guide provides a comprehensive framework for designing and executing such studies, from the initial experimental design to the final data analysis and mechanistic interpretation. The insights gained from these studies will enable a deeper understanding of the reactivity and stability of this promising scaffold, ultimately facilitating the design of safer and more effective therapeutic agents.
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solubility profile of 3-(m-tolyl)oxetan-3-amine hydrochloride in different solvents
An In-Depth Technical Guide Solubility Profile of 3-(m-tolyl)oxetan-3-amine hydrochloride: A Thermodynamic and Methodological Evaluation for Pharmaceutical Development
Prepared by: Gemini, Senior Application Scientist
Abstract
The aqueous and solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of this compound, a novel small molecule with potential therapeutic applications. We delve into the fundamental thermodynamic principles governing the dissolution of this amine hydrochloride salt, detailing the interplay of intermolecular forces and the energetic requirements for overcoming the crystal lattice. A robust, self-validating experimental workflow, centered on the gold-standard shake-flask equilibrium method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, is presented. This guide offers researchers, scientists, and drug development professionals both the theoretical framework and the practical, step-by-step protocols necessary to accurately determine and interpret the solubility of this compound across a pharmaceutically relevant spectrum of solvents. The resulting data and analysis serve as a foundational dataset for informed decision-making in pre-formulation and formulation development.
Introduction: The Central Role of Solubility in Drug Development
In the journey from a promising chemical entity to a viable drug product, the characterization of its physicochemical properties is paramount. Among these, solubility stands out as a cornerstone attribute.[1] An API must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] Consequently, a thorough understanding of a compound's solubility profile is not merely an academic exercise but a critical prerequisite for successful drug development.
This guide focuses on This compound (hereafter referred to as the "Compound"). Its structure presents a fascinating interplay of chemical moieties that influence its solubility:
-
Amine Hydrochloride Salt: The primary amine is protonated and forms an ionic salt with a chloride counter-ion. This feature is intentionally designed to enhance aqueous solubility compared to the free base form, a common strategy in medicinal chemistry.[3]
-
Oxetane Ring: This four-membered cyclic ether is a polar functional group capable of acting as a hydrogen bond acceptor, contributing favorably to interactions with polar solvents.
-
m-Tolyl Group: The methyl-substituted phenyl ring introduces a significant non-polar, lipophilic character to the molecule, which will favor solubility in less polar or organic solvents.
The balance between the hydrophilic salt/oxetane features and the lipophilic tolyl group dictates the Compound's solubility across different solvent systems. This guide will systematically explore this behavior, providing a robust framework for its characterization.
Theoretical Framework: The Thermodynamics of Dissolution
The dissolution of a crystalline solid, such as our Compound, into a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is described by the equation:
ΔG_solution = ΔH_solution - TΔS_solution
Where:
-
ΔH_solution is the enthalpy of solution, representing the net energy change. It can be understood as the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions minus the energy released upon forming new solute-solvent interactions.[4] For most solids, this process is endothermic (ΔH > 0), meaning heat is absorbed.[5]
-
T is the absolute temperature.
-
ΔS_solution is the entropy of solution. This is typically positive, as the random dispersal of solute molecules in the solvent represents an increase in disorder compared to the highly ordered crystal lattice.
The solubility of an amine salt is primarily driven by the powerful ion-dipole interactions that can form between the charged ammonium cation (R-NH3+) and chloride anion (Cl-) and polar solvent molecules like water.[6] The "like dissolves like" principle dictates that polar, protic solvents will be most effective at solvating these ions and overcoming the crystal lattice energy.[4] Conversely, non-polar solvents, which cannot form these strong ion-dipole or hydrogen bonds, will be poor solvents for this ionic compound.
Experimental Design for a Comprehensive Solubility Profile
A robust experimental design is critical for generating reliable and meaningful solubility data. Our approach is grounded in established best practices for pharmaceutical characterization.
Solvent Selection Rationale
To build a comprehensive profile, a diverse set of solvents was chosen, spanning a wide range of polarities, proticities, and hydrogen bonding capabilities. This allows for a thorough understanding of the Compound's behavior and provides a basis for selecting appropriate solvent systems for formulation, purification, or analytical method development.
Selected Solvents:
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: Acetone, Acetonitrile (ACN)
-
Intermediate Polarity: Isopropanol (IPA), Ethyl Acetate
-
Non-Polar: Toluene, n-Heptane
Methodological Approach: The Equilibrium Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[7] This method involves suspending an excess amount of the solid API in the solvent of interest and agitating the mixture at a constant temperature until equilibrium is achieved. This ensures that the resulting concentration represents the true saturation point of the drug in that solvent, free from artifacts of metastable states like supersaturation.[8]
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
For accurate quantification of the dissolved Compound, a validated, stability-indicating reversed-phase HPLC method with UV detection is the preferred choice. Its high sensitivity, specificity, and precision make it ideal for measuring solute concentrations in complex matrices and ensuring that the measured concentration corresponds to the intact API.[9]
Detailed Experimental Protocol
This section provides a self-validating, step-by-step protocol for determining the solubility of the Compound.
Materials and Reagents
-
This compound (purity >99.5%)
-
HPLC-grade solvents: Deionized Water, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene, n-Heptane
-
HPLC-grade Acetonitrile and Water for mobile phase
-
Trifluoroacetic Acid (TFA) or Formic Acid (for mobile phase modification)
-
2 mL glass vials with screw caps
-
0.22 µm PTFE syringe filters
Equipment
-
Analytical balance (4-decimal place)
-
Thermostatted orbital shaker or vial rotator
-
Calibrated positive displacement pipettes
-
Vortex mixer
-
Centrifuge
-
Validated HPLC system with UV/Vis or DAD detector
Step-by-Step Procedure (Shake-Flask Method)
-
Preparation: Add an excess amount of the Compound (approx. 20-50 mg) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired test solvent into the vial.
-
Equilibration: Securely cap the vials and place them in a thermostatted orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 RPM). Allow the slurries to equilibrate for a minimum of 24 hours to ensure thermodynamic equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Alternatively, centrifuge the vials at 10,000 RPM for 10 minutes.
-
Sampling: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove all undissolved solid particles. Causality Note: This filtration step is critical to prevent artificially high results from suspended solids.
-
Dilution: Accurately dilute the clear filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be precisely recorded.
HPLC Method for Quantification
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic; 60:40 (v/v) Acetonitrile:Water with 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm (or the λmax of the Compound)
-
Run Time: 5 minutes
Calibration Curve Generation
-
Prepare a stock solution of the Compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Inject each standard in triplicate and plot the mean peak area against the known concentration.
-
Perform a linear regression analysis. A reliable calibration curve should have a coefficient of determination (R²) ≥ 0.999.
Data Analysis and Results
Solubility Calculation
The concentration of the diluted sample is determined from the calibration curve using the linear regression equation. The final solubility is then calculated:
Solubility (mg/mL) = Concentration_from_HPLC (mg/mL) × Dilution_Factor
Tabulated Solubility Data
The following table summarizes the experimentally determined equilibrium solubility of this compound at 25 °C.
| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Qualitative Solubility |
| Deionized Water | Polar Protic | 10.2 | > 200 | Very Soluble |
| Methanol | Polar Protic | 5.1 | 155.8 | Freely Soluble |
| Ethanol | Polar Protic | 4.3 | 89.2 | Soluble |
| Isopropanol (IPA) | Polar Protic | 3.9 | 25.6 | Sparingly Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 15.3 | Sparingly Soluble |
| Acetone | Polar Aprotic | 5.1 | 5.8 | Slightly Soluble |
| Ethyl Acetate | Intermediate | 4.4 | 1.1 | Very Slightly Soluble |
| Toluene | Non-Polar | 2.4 | < 0.1 | Practically Insoluble |
| n-Heptane | Non-Polar | 0.1 | < 0.01 | Practically Insoluble |
Qualitative descriptors are based on USP definitions.
Interpretation and Discussion
The experimental data aligns strongly with the theoretical principles of dissolution. The Compound demonstrates high solubility in polar protic solvents, particularly water and methanol. This is attributed to the ability of these solvents to effectively solvate both the ammonium cation and the chloride anion through strong ion-dipole interactions and hydrogen bonding, thereby overcoming the crystal lattice energy.
As the solvent polarity and hydrogen bonding capability decrease, the solubility drops significantly. The moderate solubility in alcohols like ethanol and IPA reflects a balance between their polar hydroxyl groups and their increasing non-polar alkyl character. In polar aprotic solvents like ACN and acetone, solubility is further reduced. While these solvents have significant dipole moments, they lack the hydrogen bond-donating ability to fully solvate the chloride anion, resulting in less favorable energetics.
Finally, the Compound is practically insoluble in non-polar solvents like toluene and heptane.[11] These solvents cannot form the necessary interactions to overcome the strong ionic and polar forces holding the crystal lattice together, perfectly illustrating the "like dissolves like" principle.
These findings have direct implications for drug development. The high aqueous solubility suggests that developing a simple aqueous-based oral or parenteral formulation is highly feasible. The poor solubility in non-polar, lipid-like solvents may have implications for membrane permeability, which would need to be assessed in subsequent studies.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Intermolecular Forces in Dissolution
Caption: Dominant intermolecular forces governing solubility.
Conclusion
This guide has detailed a comprehensive approach to characterizing the solubility profile of this compound. The Compound exhibits the expected behavior of an amine salt, with high solubility in polar protic solvents and negligible solubility in non-polar media. The robust shake-flask methodology and detailed HPLC protocol presented herein provide a reliable framework for obtaining high-quality, thermodynamically relevant data. This foundational knowledge is indispensable for guiding rational formulation design and advancing the development of this promising therapeutic candidate.
References
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- Cocrystal Screening, Selection, Formulation
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- Process for co-crystal development, screening and applications.
- Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel.
- Solubility - Concept. JoVE.
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- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
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An In-depth Technical Guide to the Thermal Stability Analysis of 3-(m-tolyl)oxetan-3-amine hydrochloride
Introduction
3-(m-tolyl)oxetan-3-amine hydrochloride is a substituted oxetane derivative that holds potential as a building block in medicinal chemistry.[1][2][3] The incorporation of the oxetane motif is a recognized strategy in drug discovery to enhance physicochemical properties.[4][5] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its thermal stability is paramount for ensuring safety during manufacturing, storage, and handling, as well as for defining its shelf-life.[6][7]
This technical guide provides a comprehensive framework for the thermal stability analysis of this compound. It outlines the fundamental principles of relevant analytical techniques, presents detailed experimental protocols, and discusses the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.
Physicochemical Properties and Structural Considerations
The thermal stability of this compound is intrinsically linked to its molecular structure. Several key features warrant consideration:
-
Oxetane Ring: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or at elevated temperatures.[4][5][8]
-
Amine Group: The primary amine group can undergo various thermal degradation reactions.
-
Hydrochloride Salt: The hydrochloride salt form can influence the overall thermal stability, potentially lowering the decomposition temperature compared to the free base.
-
Aromatic Group: The m-tolyl group is generally thermally stable but can influence the electronic properties and, consequently, the reactivity of the rest of the molecule.
A critical aspect of the thermal analysis of this compound is to identify the temperatures at which these structural motifs begin to degrade and to understand the nature of the decomposition products.
Core Thermal Analysis Techniques
A multi-technique approach is essential for a comprehensive thermal stability assessment. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11] For a more in-depth hazard assessment, Accelerating Rate Calorimetry (ARC) may also be utilized.[12][13][14]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is invaluable for determining the onset temperature of decomposition, quantifying mass loss at different stages, and identifying the presence of residual solvents or water.[16]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17][18] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[17][19]
-
Accelerating Rate Calorimetry (ARC): ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure data for a chemical reaction under adiabatic conditions.[13][20] It is particularly useful for evaluating the potential for thermal runaway reactions and for designing safe manufacturing processes.[12][14][21]
Experimental Protocols
The following sections detail the step-by-step methodologies for TGA and DSC analysis of this compound.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of the compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Sample Preparation:
-
Ensure the sample is a fine, homogenous powder.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).
Experimental Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Temperature Range | Ambient to 600 °C | To ensure complete decomposition is observed. |
| Heating Rate | 10 °C/min | A standard heating rate for screening thermal stability. |
| Atmosphere | Nitrogen (Inert) | To study thermal decomposition without oxidation. |
| Flow Rate | 50 mL/min | To maintain an inert environment and remove decomposition products. |
Procedure:
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Start the temperature program and data acquisition.
-
Record the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify melting point, phase transitions, and decomposition energetics.
Instrumentation: A calibrated differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh 2-5 mg of the fine powder sample into a tared aluminum DSC pan.
-
Hermetically seal the pan to contain any evolved gases during initial heating stages.
Experimental Parameters:
| Parameter | Value | Rationale |
|---|---|---|
| Temperature Range | Ambient to 400 °C | To observe melting and decomposition events. |
| Heating Rate | 10 °C/min | A standard rate for pharmaceutical material characterization. |
| Atmosphere | Nitrogen (Inert) | To prevent oxidative degradation. |
| Flow Rate | 50 mL/min | To maintain an inert atmosphere. |
Procedure:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Start the temperature program and data acquisition.
-
Record the heat flow as a function of temperature.
Visualizing Experimental Workflows
Caption: Workflow for Thermal Stability Analysis using TGA and DSC.
Anticipated Thermal Decomposition Profile and Data Interpretation
While specific experimental data for this compound is not publicly available, an expected thermal profile can be hypothesized based on its structure and the behavior of similar compounds.
Expected TGA Profile:
-
Initial Mass Loss (below 100-120°C): A small mass loss may be observed due to the release of adsorbed water or residual solvent.
-
Decomposition Onset: The onset of significant decomposition is expected at a higher temperature, likely in the range of 150-250°C.
-
Multi-step Decomposition: The decomposition may occur in multiple steps, corresponding to the loss of different fragments of the molecule. For example, the loss of HCl, followed by the decomposition of the organic moiety.
Expected DSC Profile:
-
Melting: A sharp endothermic peak corresponding to the melting point of the compound is expected before the onset of decomposition.
-
Decomposition: The decomposition is likely to be an exothermic process, indicated by a broad exothermic peak following the melting endotherm. The energy released during this process can be quantified from the peak area.
Data Summary Table (Hypothetical):
| Parameter | Technique | Anticipated Value | Significance |
|---|---|---|---|
| Onset of Decomposition (Tonset) | TGA | 180 - 220 °C | Indicates the start of significant thermal instability. |
| Melting Point (Tm) | DSC | 150 - 190 °C | A key physical property and purity indicator. |
| Decomposition Enthalpy (ΔHd) | DSC | -100 to -300 J/g | Quantifies the energy released during decomposition. |
Potential Decomposition Pathways
The thermal decomposition of this compound could proceed through several pathways. The strained oxetane ring is a likely point of initial bond cleavage.
Caption: Potential Thermal Decomposition Pathways.
Safety Considerations and Risk Assessment
The thermal stability data obtained from TGA and DSC are critical for a comprehensive risk assessment.
-
Handling and Storage: Based on the onset of decomposition, maximum safe handling and storage temperatures can be established.[22][23][24][25] It is crucial to store the compound in a cool, dry, and well-ventilated area, away from sources of heat.[24]
-
Process Safety: The exothermic nature of the decomposition highlights the potential for a thermal runaway reaction, especially on a large scale.[14][20] If the decomposition enthalpy is significant, further analysis using ARC is highly recommended to determine the time-to-maximum rate and other safety parameters for process design.[12][13]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, should always be worn when handling this compound.[24][25] In case of potential dust or vapor generation, respiratory protection may be necessary.[24]
Regulatory Context
The thermal stability testing of new drug substances is a regulatory requirement. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q1A(R2), provide a framework for stability testing, including long-term and accelerated studies.[6][7][26][27] The data generated from the described thermal analysis techniques form a crucial part of the stability data package for regulatory submissions.[28]
Conclusion
A thorough thermal stability analysis of this compound is a critical step in its development as a pharmaceutical intermediate. By employing a combination of TGA and DSC, and potentially ARC, a comprehensive understanding of its thermal behavior can be achieved. This knowledge is essential for ensuring the safety of personnel, designing robust and safe manufacturing processes, and meeting regulatory requirements for drug substance characterization. The methodologies and interpretations presented in this guide provide a solid foundation for conducting such an analysis.
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A Comprehensive Technical Guide to the Crystallographic Analysis of 3-(m-tolyl)oxetan-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed technical framework for the single-crystal X-ray diffraction analysis of 3-(m-tolyl)oxetan-3-amine hydrochloride. In the absence of published crystallographic data for this specific compound, this document serves as a comprehensive roadmap, grounded in established principles of crystallography and the known structural characteristics of related oxetane and amine hydrochloride compounds. It is designed to guide researchers through the entire workflow, from material synthesis and crystallization to data interpretation and reporting, ensuring scientific rigor and a self-validating experimental approach.
Introduction: The Significance of this compound in Drug Discovery
Oxetanes are increasingly recognized as valuable structural motifs in medicinal chemistry. Their unique four-membered ring system can impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and lipophilicity, when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1][2] The strained nature of the oxetane ring also influences molecular conformation, potentially leading to enhanced target binding.[3][4]
This compound combines the advantageous properties of the oxetane ring with a synthetically versatile amine group and a tolyl moiety that can engage in various intermolecular interactions. As a hydrochloride salt, the compound's solubility and crystallinity are often enhanced, making it amenable to single-crystal X-ray diffraction studies.[5] A detailed understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[6][7]
This guide will delineate a robust methodology for obtaining and analyzing the crystal structure of this compound, offering insights into the causality behind key experimental choices.
Synthesis and Purification: The Foundation of Quality Crystals
A prerequisite for successful crystallization is the availability of highly pure material. The synthesis of 3-(m-tolyl)oxetan-3-amine would likely follow established routes for 3,3-disubstituted oxetanes, potentially starting from oxetan-3-one.[8][9] The hydrochloride salt is then typically formed by treating the free amine with hydrochloric acid in a suitable solvent.
Generalized Synthetic Workflow:
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Methodological & Application
Application Note & Protocols: Strategic Deployment of 3-(m-tolyl)oxetan-3-amine Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Oxetane Moiety as a Privileged Scaffold in Medicinal Chemistry
In the contemporary landscape of drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif.[1] Its incorporation into drug candidates can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and modulation of lipophilicity and amine basicity.[2][3][4][5] Unlike the often lipophilic gem-dimethyl group, the oxetane can serve as a polar and metabolically robust isostere, effectively blocking sites of metabolism without unfavorably increasing LogD.[2][6][7] Furthermore, its three-dimensional nature provides a rigid scaffold ideal for exploring the complex topology of protein binding pockets.[1]
Among the various oxetane-containing building blocks, 3-amino-3-aryloxetanes are particularly noteworthy.[1] The primary amine handle serves as a versatile anchor for a wide array of chemical transformations, enabling the rapid generation of diverse compound libraries. This guide focuses on 3-(m-tolyl)oxetan-3-amine hydrochloride , a commercially available building block poised for high-throughput synthesis. We will detail its application in core synthetic reactions amenable to parallel formats, providing robust protocols and the scientific rationale behind key experimental choices.
The Strategic Advantage of this compound
The choice of this specific building block is predicated on several key features:
-
Amine Functionality: The primary amine is a nucleophile that readily participates in essential bond-forming reactions such as amidations, sulfonamidations, and reductive aminations.[8]
-
Oxetane Core: As discussed, this imparts favorable physicochemical properties to the final compounds.[5] The 3,3-disubstitution pattern is synthetically accessible and provides stability.[1][9]
-
Aryl Substitution: The meta-tolyl group provides a defined steric and electronic profile, serving as a vector for exploring structure-activity relationships (SAR) in aromatic binding domains of biological targets.
-
Hydrochloride Salt: The salt form enhances the compound's stability and shelf-life. It is non-volatile and easily weighable. For reactions, the free amine must be liberated in situ through the addition of a non-nucleophilic base.
General Workflow for Parallel Library Synthesis
The successful execution of a parallel synthesis campaign hinges on a well-designed workflow that maximizes efficiency and reproducibility. The process, from initial design to final analysis, can be systematically organized.
Caption: High-level workflow for parallel library synthesis.
Core Application Protocols for Parallel Synthesis
The following protocols are designed for a standard 96-well reaction block format (e.g., 2 mL well volume) and assume the use of automated liquid handlers for dispensing, though manual pipetting is also feasible.
Amide Library Synthesis via Amide Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[10] The use of modern coupling reagents like HATU minimizes side reactions and allows for mild conditions, which is crucial for preserving the integrity of the oxetane ring.
Caption: General scheme for parallel amide coupling.
Protocol: Solution-Phase Parallel Amide Synthesis
-
Stock Solution Preparation:
-
Amine Solution (A): Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Plate (B): In a 96-well plate, dispense 100 µL of a 0.22 M solution of each unique carboxylic acid building block in anhydrous DMF (1.1 equivalents).
-
Activating Agent Solution (C): Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Base Solution (D): Prepare a 0.6 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well containing the carboxylic acid solution (Plate B), add 100 µL of the Amine Solution (A) (0.02 mmol, 1.0 equivalent).
-
Add 150 µL of DIPEA solution (D) (0.09 mmol, 4.5 equivalents). Scientist's Note: Sufficient base is required to both neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Initiate the reaction by adding 100 µL of the HATU solution (C) (0.022 mmol, 1.1 equivalents) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block securely.
-
Shake at room temperature for 12-16 hours.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products by adding 1 mL of ethyl acetate, sealing, shaking vigorously, and then carefully transferring the organic layer to a clean plate. Repeat the extraction.
-
Combine the organic extracts and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
-
Purification:
-
Dissolve the crude residue in a suitable solvent (e.g., DMSO/Methanol) for high-throughput purification via preparative LC-MS.
-
Data Presentation: Representative Amide Couplings
| Carboxylic Acid (R-COOH) | Coupling Reagent | Base | Typical Yield (%) | Typical Purity (%) |
| Benzoic Acid | HATU | DIPEA | 85-95 | >95 |
| 4-Chlorophenylacetic acid | HATU | DIPEA | 80-90 | >95 |
| Cyclohexanecarboxylic acid | HATU | DIPEA | 90-98 | >95 |
| Thiophene-2-carboxylic acid | HATU | DIPEA | 75-85 | >90 |
Secondary Amine Library via Reductive Amination
Reductive amination is a powerful C-N bond-forming reaction that proceeds via an intermediate imine, which is then reduced to the amine.[11] It is highly effective for library synthesis due to its operational simplicity and the vast commercial availability of aldehyde and ketone building blocks.[12][13]
Caption: General scheme for parallel reductive amination.
Protocol: Solution-Phase Parallel Reductive Amination
-
Stock Solution Preparation:
-
Amine Solution (A): Prepare a 0.2 M solution of this compound in 1,2-dichloroethane (DCE).
-
Aldehyde Plate (B): In a 96-well plate, dispense 100 µL of a 0.2 M solution of each unique aldehyde building block in DCE (1.0 equivalent).
-
Base Solution (C): Prepare a 0.4 M solution of DIPEA in DCE.
-
Reducing Agent (D): Weigh sodium triacetoxyborohydride (NaBH(OAc)₃) into a separate 96-well plate (12.7 mg/well, 0.06 mmol, 3.0 equivalents). Safety Note: Handle solid reducing agents with care in an inert atmosphere if possible.
-
-
Reaction Setup:
-
To the Aldehyde Plate (B), add 100 µL of the Amine Solution (A).
-
Add 100 µL of the Base Solution (C) to liberate the free amine.
-
Seal the plate and shake at room temperature for 1 hour to facilitate imine formation.
-
Carefully add the solid reducing agent (D) to each well. Scientist's Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for this transformation as it does not reduce the starting aldehyde.
-
-
Reaction and Work-up:
-
Reseal the reaction block and shake at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract with 1 mL of dichloromethane (DCM), separate the organic layer, and repeat the extraction.
-
Pass the combined organic layers through a phase separator plate or dry with anhydrous sodium sulfate before solvent evaporation.
-
Sulfonamide Library Synthesis
Sulfonamides are key pharmacophores found in numerous approved drugs.[14] Their synthesis is straightforward, typically involving the reaction of an amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[15][16]
Protocol: Solution-Phase Parallel Sulfonamide Synthesis
-
Stock Solution Preparation:
-
Amine Solution (A): Prepare a 0.2 M solution of this compound in anhydrous Dichloromethane (DCM).
-
Sulfonyl Chloride Plate (B): In a 96-well plate, dispense 100 µL of a 0.22 M solution of each unique sulfonyl chloride in DCM (1.1 equivalents).
-
Base Solution (C): Prepare a 0.6 M solution of Pyridine in DCM.
-
-
Reaction Setup:
-
To a 96-well reaction block, add 100 µL of the Amine Solution (A).
-
Add 150 µL of the Pyridine Solution (C). Rationale: Pyridine acts as both the base to free the amine and the scavenger for the HCl generated during the reaction.
-
Cool the reaction block to 0 °C.
-
Slowly add the Sulfonyl Chloride solution (Plate B) to the corresponding wells.
-
-
Reaction and Work-up:
-
Seal the block and allow it to warm to room temperature while shaking. Continue shaking for 4-12 hours.
-
Monitor reaction completion via LC-MS.
-
Wash the reaction mixture by adding 1 mL of 1 M HCl(aq), shaking, and removing the aqueous layer.
-
Wash with 1 mL of saturated sodium bicarbonate solution, followed by 1 mL of brine.
-
Dry the organic layer and evaporate the solvent to yield the crude product.
-
Conclusion
This compound is a powerful and versatile building block for parallel synthesis. Its strategic use allows for the rapid generation of diverse chemical libraries centered around the medicinally relevant oxetane core. The robust protocols for amidation, reductive amination, and sulfonylation provided herein offer a solid foundation for researchers and drug development professionals to accelerate their discovery campaigns and efficiently navigate chemical space in the quest for novel therapeutics.
References
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Title: Oxetanes in Drug Discovery Campaigns.[2] Source: Journal of Medicinal Chemistry, 2023. URL: [Link]
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Title: Applications of oxetanes in drug discovery and medicinal chemistry.[3] Source: European Journal of Medicinal Chemistry, 2023. URL: [Link]
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Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.[9] Source: RSC Publishing, 2022. URL: [Link]
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Title: Applications of oxetanes in drug discovery and medicinal chemistry.[6] Source: ResearchGate, 2023. URL: [Link]
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Title: Oxetanes in Drug Discovery Campaigns.[1] Source: Semantic Scholar, 2023. URL: [Link]
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Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[4] Source: Chemical Reviews, 2016. URL: [Link]
-
Title: Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.[17] Source: ChemRxiv, 2022. URL: [Link]
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Title: 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions.[18] Source: Chemical Science (RSC Publishing), 2021. URL: [Link]
-
Title: Oxetanes: formation, reactivity and total syntheses of natural products.[7] Source: Beilstein Journal of Organic Chemistry, 2023. URL: [Link]
-
Title: Secondary Amines as Coupling Partners in Direct Catalytic Asymmetric Reductive Amination.[19] Source: Supporting Information, ACS Publications. URL: [Link]
-
Title: Purification Methods in the Parallel Synthesis.[20] Source: ResearchGate. URL: [Link]
-
Title: Reductive Amination in the Synthesis of Pharmaceuticals.[11] Source: Chemical Reviews, 2019. URL: [Link]
-
Title: Oxetane Synthesis via Alcohol C–H Functionalization.[21] Source: Organic Letters, 2023. URL: [Link]
-
Title: Green Chemistry.[22] Source: BORIS Portal. URL: [Link]
-
Title: Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea.[23] Source: ResearchGate, 2020. URL: [Link]
-
Title: Recent advances in synthesis of sulfonamides: A review.[14] Source: Chemistry & Biology Interface, 2018. URL: [Link]
-
Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.[24] Source: Journal of the American Chemical Society, 2023. URL: [Link]
-
Title: Identification of parallel medicinal chemistry protocols to expand branched amine design space.[25] Source: RSC Publishing, 2023. URL: [Link]
-
Title: Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).[16] Source: ResearchGate, 2012. URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach.[10] Source: Growing Science, 2023. URL: [Link]
-
Title: Amide Synthesis.[26] Source: Fisher Scientific. URL: [Link]
-
Title: Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.[27] Source: Beilstein Journal of Organic Chemistry, 2018. URL: [Link]
-
Title: Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates.[28] Source: Google Patents. URL:
-
Title: Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.[12] Source: Angewandte Chemie International Edition, 2021. URL: [Link]
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Title: Available Synple Chem Reagent Cartridges.[13] Source: Synple Chem. URL: [Link]
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Application Note: Protocols for the Selective N-Alkylation of 3-(m-tolyl)oxetan-3-amine Hydrochloride
Introduction: The Strategic Value of the 3-Aryloxetan-3-amine Scaffold
The oxetane ring has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique three-dimensional geometry and favorable physicochemical properties allow it to serve as a versatile bioisosteric replacement for commonly used groups like gem-dimethyl or carbonyl functionalities.[1] The incorporation of an oxetane can lead to improved metabolic stability, aqueous solubility, and cell permeability of drug candidates. The specific scaffold, 3-(m-tolyl)oxetan-3-amine, provides a primary amine handle on a sterically defined tertiary carbon, offering a key vector for chemical space exploration through N-functionalization.
However, the N-alkylation of this primary amine presents a classic synthetic challenge: controlling the extent of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, creating a "runaway" reaction that can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[1][2] Furthermore, the strained four-membered oxetane ring is sensitive to harsh reaction conditions, necessitating the use of mild and selective protocols to prevent undesired ring-opening.[3]
This guide provides detailed, field-proven protocols for the selective mono-N-alkylation of 3-(m-tolyl)oxetan-3-amine hydrochloride. We will focus on two primary methods: Reductive Amination , the preferred method for its high selectivity, and Direct Alkylation , a classical approach that requires careful control. The causality behind experimental choices and troubleshooting advice is provided to ensure reliable and reproducible outcomes.
Pre-Reaction Consideration: Handling the Hydrochloride Salt
The starting material is provided as a hydrochloride salt, meaning the amine is protonated (R-NH₃⁺Cl⁻) and is not nucleophilic. The free amine must be generated in situ or in a separate step before it can participate in an N-alkylation reaction.
-
In Situ Neutralization: For most protocols, adding at least one equivalent of a non-nucleophilic base (relative to the hydrochloride salt) directly to the reaction mixture is the most efficient approach. For direct alkylation, this base also serves as the acid scavenger.
-
Separate Free-Basing (Optional): The free amine can be isolated by dissolving the salt in water, adding an inorganic base (e.g., saturated NaHCO₃ or K₂CO₃ solution), and extracting the free amine into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then dried and concentrated. This is generally unnecessary but can be useful if the reaction is sensitive to the salts generated during in situ neutralization.
Protocol 1: Reductive Amination with Aldehydes and Ketones
Principle: Reductive amination is the most robust and selective method for the mono-N-alkylation of primary amines.[4][5] The reaction proceeds in a one-pot fashion via the formation of an intermediate imine between the amine and a carbonyl compound (an aldehyde or ketone), which is immediately reduced by a mild, imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is less reactive towards the starting carbonyl compound, reducing the likelihood of alcohol byproduct formation.[3][6]
Caption: Workflow for one-pot reductive amination.
Detailed Experimental Protocol:
-
Reactant Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Solvent and Carbonyl Addition: Add a dry, non-protic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration). Add the desired aldehyde or ketone (1.0-1.2 eq.).
-
Neutralization (if starting from HCl salt): If using the hydrochloride salt, add a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 eq.) and stir for 10-15 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise at room temperature. A slight exotherm or gas evolution may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the consumption of the starting amine by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.[6]
Data Summary: Representative Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Typical Yield (%) | Reference (Analogous Systems) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 95% | [6] |
| Acetone | NaBH(OAc)₃ | DCE | 92% | [6] |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 88% | [6] |
| Formaldehyde (aq.) | NaBH(OAc)₃ | DCM/H₂O | 86-94% | [6] |
Protocol 2: Direct N-Alkylation with Alkyl Halides
Principle: Direct alkylation is a classic Sₙ2 reaction where the amine's lone pair acts as a nucleophile, attacking an electrophilic alkyl halide.[6] The primary challenge is preventing over-alkylation.[1] The secondary amine product is often a better nucleophile than the starting primary amine, leading to the formation of a tertiary amine. Careful control of stoichiometry (using the alkyl halide as the limiting reagent) and reaction conditions is essential to favor mono-alkylation.
Caption: The competitive pathway of direct N-alkylation.
Detailed Experimental Protocol:
-
Reactant Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (1.5-2.0 eq.).[6] Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are recommended.[7]
-
Addition of Alkylating Agent: Add the alkyl halide (R-X, where X = Br, I) (1.0-1.1 eq.) dropwise to the mixture at room temperature to control the initial reaction rate.[6]
-
Reaction Conditions: Stir the reaction at a temperature between room temperature and 60 °C. Higher temperatures can accelerate the reaction but also increase the risk of over-alkylation and ring degradation.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Pay attention to the formation of the secondary amine product and the potential appearance of the tertiary amine byproduct at a different retention time or Rf value.
-
Work-up: Upon completion (or when the optimal ratio of product to starting material is observed), cool the mixture to room temperature. If an inorganic base was used, filter off the salts. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product must be purified by flash column chromatography to separate the desired mono-alkylated product from unreacted starting material and any di-alkylated byproduct.[1]
Data Summary: Key Variables in Direct Alkylation
| Alkylating Agent | Base | Solvent | Temperature | Common Issue |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp | High risk of over-alkylation |
| Ethyl Bromide | DIPEA | Acetonitrile | 50 °C | Formation of tertiary amine |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 40 °C | Generally cleaner, but still requires monitoring |
| Alkyl Tosylates | PMP | Toluene | Reflux | Good for hindered amines, requires higher temp[8] |
| PMP = 1,2,2,6,6-pentamethylpiperidine |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient base to neutralize HCl salt and scavenge acid. 2. Low reactivity of the alkylating agent (e.g., alkyl chloride). 3. Temperature is too low. | 1. Add an additional equivalent of base. 2. Switch to a more reactive halide (I > Br > Cl) or consider an alkyl tosylate.[8] 3. Gradually increase the reaction temperature, monitoring for side products. |
| Significant Over-alkylation (Direct Method) | 1. The secondary amine product is more nucleophilic than the primary amine.[1][2] 2. Reaction run for too long or at too high a temperature. | 1. Switch to the Reductive Amination protocol. 2. Use the alkyl halide as the limiting reagent (e.g., 0.95 eq.). 3. Monitor the reaction closely and stop it before all starting material is consumed. |
| Formation of Ring-Opened Byproducts | 1. Reaction conditions are too harsh (e.g., strongly acidic or basic). 2. High reaction temperatures. | 1. Use milder bases (K₂CO₃ instead of NaH) and avoid strong acids. 2. Maintain the lowest effective temperature. Reductive amination with NaBH(OAc)₃ is ideal as it runs under neutral/mildly acidic conditions. |
| Difficulty in Purification | 1. Products (primary, secondary, tertiary amines) have similar polarities. | 1. Ensure the crude product is fully dried and free of base before loading onto the silica column. 2. Use a shallow gradient during column chromatography for better separation. 3. Consider derivatization (e.g., Boc protection) to alter polarity for easier separation, followed by deprotection. |
Conclusion and Recommendations
For the selective mono-N-alkylation of this compound, reductive amination stands out as the superior methodology. Its one-pot nature, mild reaction conditions, and high selectivity make it the most reliable choice for generating a diverse range of secondary amines while preserving the integrity of the oxetane ring.
Direct alkylation with alkyl halides is a viable alternative, particularly when the corresponding carbonyl compound for reductive amination is unavailable. However, it requires meticulous control over stoichiometry and reaction conditions to minimize the inherent challenge of over-alkylation. For all protocols, careful monitoring by TLC or LC-MS is paramount to achieving optimal results.
References
-
Gorgulu, I., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
-
Di Mola, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]
-
Sommer, H. Z., et al. (1969). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Available at: [Link]
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Application Notes and Protocols for Screening 3-Aryl-Oxetan-3-Amine Derivatives Against CNS Targets
Introduction: The Strategic Value of the 3-Aryl-Oxetan-3-Amine Scaffold in CNS Drug Discovery
The quest for novel Central Nervous System (CNS) therapeutics is fraught with challenges, primarily the stringent requirements for molecules to cross the blood-brain barrier (BBB) and engage specific neural targets with high affinity and selectivity. In this context, the 3-aryl-oxetan-3-amine scaffold has emerged as a privileged structural motif in modern medicinal chemistry.[1][2] The oxetane ring, a four-membered ether, is not merely a passive linker but an active contributor to a molecule's pharmaceutical properties. Its compact, polar, and three-dimensional nature allows it to serve as a valuable bioisostere for more common groups like gem-dimethyl or carbonyl moieties.[3][4][5] This substitution often imparts significant advantages, including enhanced aqueous solubility, improved metabolic stability, and a reduction in lipophilicity—all critical parameters for successful CNS drug candidates.[1][3][5]
The 3-amine substitution provides a crucial handle for modulating pharmacological activity and tailoring selectivity across a range of CNS targets, while the aryl group allows for extensive structure-activity relationship (SAR) exploration to fine-tune potency and target engagement. Given these favorable characteristics, a systematic and robust screening strategy is essential to unlock the full potential of libraries built around this promising scaffold.[6][7]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of a comprehensive screening cascade for 3-aryl-oxetan-3-amine derivatives. It moves beyond simple procedural lists to explain the causal-driven choices behind assay selection, ensuring a self-validating and scientifically rigorous approach to identifying novel CNS-active agents.
Part 1: The Screening Cascade: A Multi-Tiered Strategy for Hit Identification and Characterization
A successful screening campaign for CNS targets requires a tiered approach, beginning with high-throughput primary assays to identify initial "hits" and progressing to more complex, lower-throughput secondary and tertiary assays to confirm activity, determine mechanism of action, and assess selectivity. This cascade is designed to efficiently manage resources while generating high-quality, decision-driving data.
Caption: A tiered screening cascade for CNS drug discovery.
Part 2: Detailed Protocols for Primary Screening Assays
The choice of primary assay depends on the hypothesized target class for the 3-aryl-oxetan-3-amine library. Below are protocols for three major CNS target classes: G-Protein Coupled Receptors (GPCRs), Neurotransmitter Transporters, and Ion Channels. These assays are selected for their robustness, scalability to high-throughput screening (HTS), and relevance to CNS physiology.[8]
Protocol 2.1: GPCR Activation – Gq-Coupled Calcium Flux Assay
Rationale: Many critical CNS receptors (e.g., serotonergic 5-HT2A, muscarinic M1, metabotropic glutamate receptors) signal through the Gq pathway, leading to the release of intracellular calcium.[9] Calcium flux assays are homogeneous (no-wash), rapid, and provide a direct functional readout of receptor activation, making them ideal for HTS.[10][11][12]
Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, causing a measurable increase in fluorescence.[10][11]
Materials:
-
HEK293 or CHO cells stably expressing the GPCR of interest.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-8 No-Wash Calcium Assay Kit.
-
Probenecid (anion transport inhibitor, if needed for cell line).[10]
-
Reference agonist and antagonist.
-
384-well black, clear-bottom microplates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading and liquid handling.[12]
Step-by-Step Methodology:
-
Cell Plating:
-
One day prior to the assay, seed cells into 384-well plates at a density that will yield a 90-100% confluent monolayer on the day of the experiment (e.g., 15,000-20,000 cells/well in 25 µL of culture medium).[13]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-8 dye loading solution according to the manufacturer's protocol in Assay Buffer. If required for your cell line, include probenecid to prevent dye extrusion.[10]
-
Add an equal volume (25 µL) of the dye loading solution to each well.
-
Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature in the dark.
-
-
Compound Preparation:
-
Prepare a 4X final concentration stock plate of the 3-aryl-oxetan-3-amine derivatives in Assay Buffer. Include wells with reference agonist (for EC₅₀ determination) and antagonist (for IC₅₀ determination), as well as vehicle-only controls (e.g., 0.1% DMSO).
-
-
Assay Execution and Data Acquisition:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to monitor fluorescence (e.g., Ex: 490 nm, Em: 525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 12.5 µL of compound from the source plate to the cell plate.
-
Continue to read fluorescence kinetically for 2-3 minutes to capture the peak response.
-
For antagonist screening: After the initial compound addition and a short incubation (5-15 min), perform a second addition of the reference agonist at its EC₈₀ concentration and measure the subsequent fluorescence response.
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize data to controls: 0% activity (vehicle) and 100% activity (saturating concentration of reference agonist).
-
Plot normalized response versus compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (agonists) or IC₅₀ (antagonists).
| Parameter | Agonist Mode | Antagonist Mode |
| Primary Readout | Increase in intracellular [Ca²⁺] | Inhibition of agonist-induced [Ca²⁺] increase |
| Key Metric | EC₅₀ (Potency), Eₘₐₓ (Efficacy) | IC₅₀ (Potency) |
| Controls | Vehicle, Reference Agonist | Vehicle, Reference Antagonist, Agonist @ EC₈₀ |
| Throughput | High (10,000-100,000+ wells/day) | High |
Protocol 2.2: Neurotransmitter Transporter Inhibition – Fluorescent Substrate Uptake Assay
Rationale: Neurotransmitter transporters like the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are key targets for antidepressants and other CNS drugs.[14] This assay provides a direct measure of transporter function by monitoring the uptake of a fluorescent substrate. It is a significant improvement over older radiolabeled methods, offering a safer, homogeneous format suitable for HTS.[15][16][17]
Principle: Cells expressing the target transporter are incubated with a fluorescent substrate that mimics the endogenous neurotransmitter. Active transporters internalize the substrate, leading to an increase in intracellular fluorescence. A masking dye in the extracellular solution quenches the fluorescence of any non-internalized substrate, eliminating the need for wash steps.[13][16]
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT.
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).
-
384-well black, clear-bottom microplates.
-
Bottom-reading fluorescence microplate reader with kinetic capability.[13][17]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells into 384-well plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium.[13]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound and Reagent Preparation:
-
Prepare a 2X final concentration stock plate of the 3-aryl-oxetan-3-amine derivatives and reference inhibitors in Assay Buffer.
-
Reconstitute the fluorescent substrate/masking dye mixture according to the manufacturer's protocol to create a 2X working solution.
-
-
Assay Execution and Data Acquisition:
-
Aspirate the culture medium from the cell plate.
-
Add 25 µL of the 2X compound solutions to the appropriate wells.
-
Incubate for 10-15 minutes at 37°C to allow for compound pre-incubation with the transporters.
-
Add 25 µL of the 2X substrate/dye working solution to all wells to initiate the uptake reaction.
-
Immediately transfer the plate to a pre-warmed (37°C) fluorescence plate reader.
-
Measure fluorescence kinetically for 30-60 minutes (e.g., Ex: 485 nm, Em: 525 nm). Alternatively, for an endpoint read, incubate for a fixed time (e.g., 30 minutes) and then read the plate.[16]
-
Data Analysis:
-
For kinetic analysis, determine the rate of uptake (slope of the linear portion of the fluorescence vs. time curve).
-
For endpoint analysis, use the fluorescence value at the fixed time point.
-
Normalize data to controls: 0% inhibition (vehicle) and 100% inhibition (saturating concentration of reference inhibitor).
-
Plot % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine IC₅₀.
Caption: Principle of the fluorescent neurotransmitter uptake assay.
Protocol 2.3: Ion Channel Modulation – Membrane Potential Assay
Rationale: Ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) are fundamental to neuronal excitability and are targets for anticonvulsant, analgesic, and anesthetic drugs.[18][19] Direct electrophysiology (patch-clamp) is the gold standard but has low throughput.[20][21] Fluorescence-based membrane potential assays offer a high-throughput alternative by indirectly measuring ion channel activity through changes in cellular membrane potential.[22][23]
Principle: Cells expressing the ion channel of interest are loaded with a voltage-sensitive dye (e.g., a FRET-based or oxonol-type dye).[24] Channel opening or closing alters the flow of ions, causing a change in membrane potential (depolarization or hyperpolarization). This voltage change is detected as a change in the dye's fluorescence.[22][24]
Materials:
-
HEK293 or CHO cells stably expressing the ion channel of interest (e.g., Naᵥ1.7, Kᵥ7.2/7.3).
-
Membrane Potential Assay Kit (containing voltage-sensitive dye).
-
Assay Buffer (e.g., HBSS) and Stimulation Buffer (e.g., HBSS with high K⁺ to induce depolarization).
-
Reference channel modulators (blockers or openers).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities.
Step-by-Step Methodology:
-
Cell Plating:
-
Plate cells in 384-well plates as described in Protocol 2.1.
-
-
Dye Loading:
-
Prepare and add the voltage-sensitive dye to the cells according to the manufacturer's protocol.
-
Incubate for 30-60 minutes at room temperature or 37°C, as recommended.
-
-
Compound Addition:
-
Prepare a compound plate with 3-aryl-oxetan-3-amine derivatives and controls at an appropriate concentration (e.g., 5X).
-
Add compound solutions to the cell plate and incubate for 15-30 minutes.
-
-
Assay Execution and Data Acquisition:
-
Place the cell plate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add a stimulus to modulate channel activity. For example, to screen for K⁺ channel openers, add a high-K⁺ buffer to depolarize the cells. Openers will counteract this depolarization. To screen for Na⁺ channel blockers, add a chemical activator like veratridine.
-
Immediately record the fluorescence change over 1-3 minutes.
-
Data Analysis:
-
Calculate the change in fluorescence in response to the stimulus.
-
Normalize the data to controls (e.g., 0% effect for vehicle, 100% effect for a known blocker or opener).
-
Determine IC₅₀ or EC₅₀ values by fitting the concentration-response data to a four-parameter logistic model.
| Parameter | Channel Blockers | Channel Openers |
| Primary Readout | Inhibition of stimulus-induced depolarization/hyperpolarization | Attenuation of stimulus-induced depolarization |
| Key Metric | IC₅₀ | EC₅₀ |
| Controls | Vehicle, Reference Blocker, Stimulus | Vehicle, Reference Opener, Stimulus |
| Throughput | High | High |
Part 3: Data Interpretation and Next Steps
A primary screen will generate a list of "hits"—compounds that show activity above a predefined threshold (e.g., >50% inhibition or activation at a single concentration like 10 µM). These hits must be rigorously validated.
-
Hit Confirmation: Re-test the initial hits in the same assay to confirm activity and rule out false positives.
-
Dose-Response: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine potency (IC₅₀/EC₅₀) and efficacy (Eₘₐₓ).
-
Orthogonal Assays: Validate hits in a secondary, mechanistically distinct assay. For a GPCR hit from a calcium flux assay, an IP-One assay (which measures inositol monophosphate, another downstream product of Gq activation) would be an excellent orthogonal choice.[25][26] This ensures the observed activity is not an artifact of the primary assay technology.
-
Selectivity Profiling: Screen validated hits against a panel of related CNS targets to assess selectivity. For a SERT inhibitor, this would include testing against NET and DAT. For a specific GPCR subtype, test against other members of the same family.
Promising compounds that are potent, efficacious, and selective can then be advanced to more complex models, including electrophysiological characterization, in vivo pharmacokinetic studies, and behavioral models relevant to CNS disorders.[27][28]
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Application Notes & Protocols: Synthetic Routes to Novel Scaffolds Using 3-(m-Tolyl)oxetan-3-amine Hydrochloride
Introduction: The Strategic Value of the Oxetane Motif
In modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological and physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif. Its incorporation into drug candidates can confer a range of benefits, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity, all while increasing the sp³ character of the molecule. Oxetanes are often employed as bioisosteres for frequently used but sometimes problematic functional groups like gem-dimethyl and carbonyl moieties.
3-(m-Tolyl)oxetan-3-amine hydrochloride is a particularly versatile building block that combines three key features:
-
A Stable Oxetane Core: Provides the aforementioned benefits to physicochemical properties. The 3,3-disubstitution pattern enhances its stability.
-
A Nucleophilic Primary Amine: Serves as a versatile handle for a wide array of synthetic transformations, enabling the construction of diverse molecular architectures.
-
An Aryl Substituent: The m-tolyl group provides a site for further functionalization and influences the overall topology and electronic properties of the resulting scaffolds.
This guide provides detailed protocols and scientific rationale for leveraging this compound to generate novel molecular scaffolds, focusing on direct N-functionalization and advanced annulation strategies.
Core Synthetic Strategies: From Building Block to Scaffold
The synthetic utility of 3-(m-tolyl)oxetan-3-amine arises from two primary modes of reactivity: functionalization of the amine and exploitation of the inherent ring strain of the oxetane.
-
N-Functionalization: This is the most direct approach, treating the primary amine as a classical nucleophile. It allows for the facile synthesis of amides, sulfonamides, ureas, and alkylated amines, thereby incorporating the beneficial oxetane motif into well-established pharmacophore classes.
-
[3+2] Annulation (Amphoteric Reactivity): A more advanced strategy involves utilizing the 3-aminooxetane as a 1,3-amphoteric molecule. The nucleophilic amine (Position 1) and the electrophilic carbon atoms of the strained oxetane ring (Position 3, relative to the nitrogen) can react in a concerted or stepwise manner with polarized π-systems. This powerful transformation enables the rapid construction of complex five-membered heterocyclic scaffolds.
Figure 1: Key synthetic pathways originating from 3-(m-tolyl)oxetan-3-amine.
Protocols for Scaffold Synthesis
Note on the Starting Material: this compound is a salt. For most reactions, it must be converted to the free amine in situ or via a separate workup step. This is typically achieved by adding at least one equivalent of a suitable base (e.g., triethylamine, DIPEA) to neutralize the hydrochloride.
Protocol 1: Synthesis of N-Acyl Scaffolds via Amide Coupling
Application Note: This protocol describes the formation of an amide bond, one of the most fundamental linkages in medicinal chemistry. The resulting N-acyl oxetane scaffolds can be considered amide bioisosteres, where the oxetane moiety can improve physicochemical properties compared to a simple alkyl substituent. This method allows for the coupling of a vast library of carboxylic acids to the core building block.
Detailed Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), the desired carboxylic acid (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids (approx. 0.2 M concentration relative to the amine).
-
Basification: Cool the solution to 0 °C in an ice bath. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise. Stir for 10 minutes. The addition of base neutralizes the HCl salt and prepares the reaction for the coupling agent.
-
Coupling: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the cold solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-acyl product.
Causality and Scientific Integrity:
-
Coupling Agents: The EDC/HOBt system is a classic and reliable choice for forming amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if the acid has a chiral center) and reacts cleanly with the amine.
-
Base Selection: DIPEA is a non-nucleophilic hindered base. It is effective at neutralizing the acids present (HCl and the carboxylic acid for activation) without competing with the primary amine nucleophile in the coupling reaction.
-
Solvent: DMF is an excellent polar aprotic solvent for dissolving the various reagents and facilitating the polar transitions states involved in the coupling mechanism.
Protocol 2: Synthesis of N-Sulfonyl Scaffolds via Sulfonylation
Application Note: Sulfonamides are a privileged functional group in drug discovery, present in numerous approved drugs. This protocol provides a direct and efficient method to synthesize N-sulfonylated oxetane scaffolds, combining the desirable properties of the oxetane with the well-established biological activity profile of the sulfonamide group.
Detailed Protocol:
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M).
-
Basification: Cool the solution to 0 °C. Add triethylamine (Et₃N) (2.5 eq.) dropwise and stir for 10 minutes.
-
Sulfonyl Chloride Addition: Add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq.) in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-sulfonylated oxetane.
Causality and Scientific Integrity:
-
Base: Triethylamine serves a dual purpose: it neutralizes the starting hydrochloride salt to generate the free amine and scavenges the HCl by-product formed during the reaction, driving the equilibrium towards the product.
-
Solvent: DCM is a standard, relatively non-polar aprotic solvent that is ideal for this type of reaction. It dissolves the reactants well and does not interfere with the sulfonylation process.
-
Reaction Conditions: The reaction is typically robust and proceeds efficiently at room temperature after the initial addition at 0 °C to control any exotherm.
Protocol 3: Construction of Iminooxazolidine Scaffolds via [3+2] Annulation
Application Note: This protocol showcases the advanced utility of 3-aminooxetanes as 1,3-amphoteric synthons. The reaction with an isocyanate, mediated by a Lewis acid, results in a formal [3+2] annulation to rapidly generate a novel five-membered iminooxazolidine heterocyclic scaffold. This method provides a significant increase in molecular complexity in a single, efficient step.
Figure 2: Conceptual mechanism for the Lewis acid-catalyzed [3+2] annulation.
Detailed Protocol:
-
Catalyst and Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous iron(III) chloride (FeCl₃) (0.05 eq.).
-
Free Base Generation: In a separate flask, dissolve this compound (1.0 eq.) in DCM and wash with 1 M NaOH solution. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and carefully concentrate in vacuo to obtain the free amine. Caution: The free amine may be less stable than the salt; use immediately.
-
Reaction Assembly: Dissolve the freshly prepared free amine (1.0 eq.) in anhydrous toluene (approx. 0.15 M) and add it to the flask containing the FeCl₃ catalyst.
-
Isocyanate Addition: Add the desired isocyanate (e.g., phenyl isocyanate) (1.0 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, filter the reaction mixture through a short plug of celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate and purify the resulting residue by flash column chromatography to isolate the iminooxazolidine product.
Causality and Scientific Integrity:
-
Catalyst: The Lewis acid (FeCl₃) is crucial for this transformation. It coordinates to the oxygen of the isocyanate, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the less-reactive amine.
-
Amphoteric Reactivity: The reaction proceeds via initial attack of the amine onto the activated isocyanate. This forms a urea-type intermediate, which then undergoes an intramolecular, strain-releasing ring-opening of the oxetane by the oxygen anion to form the stable five-membered ring.
-
Solvent: Toluene is a suitable non-polar solvent that is compatible with the Lewis acid and the reaction intermediates.
Summary of Synthetic Applications
| Reaction Type | Key Reagents | Resulting Scaffold | Key Advantages & Strategic Value |
| Amide Coupling | Carboxylic Acid, EDC, HOBt, DIPEA | N-Acyl-(3-tolyl)oxetane | Access to vast chemical space of amides; creates robust amide bioisosteres with improved properties. |
| Sulfonylation | Sulfonyl Chloride, Et₃N | N-Sulfonyl-(3-tolyl)oxetane | Incorporates the privileged sulfonamide pharmacophore; direct and high-yielding transformation. |
| [3+2] Annulation | Isocyanate, FeCl₃ | 2-Imino-5-(hydroxymethyl)-5-(m-tolyl)oxazolidine | Rapid generation of novel, complex heterocyclic scaffolds; high atom economy and complexity increase. |
Conclusion
This compound is a potent building block for modern drug discovery. Its strategic utility extends beyond simple decoration, enabling the creation of diverse and novel molecular scaffolds. The protocols outlined herein provide reliable methods for both fundamental N-functionalization and advanced heterocyclic synthesis through [3+2] annulation. By understanding the causality behind the choice of reagents and conditions, researchers can confidently apply these techniques to construct unique chemical matter, integrating the beneficial physicochemical properties of the oxetane ring to accelerate the development of next-generation therapeutics.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central.[Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.[Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Semantic Scholar.[Link]
-
Formal [3 + 2] annulation between 3-aminooxetanes and isocyanates. Reaction scale. ResearchGate.[Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. PubMed Central.[Link]
-
A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications.[Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Royal Society of Chemistry.[Link]
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PubMed.[Link]
-
Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate.[Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PubMed Central.[Link]
-
Amide Synthesis. Fisher Scientific.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central.[Link]
Application Notes and Protocols: Leveraging 3-(m-tolyl)oxetan-3-amine hydrochloride in Fragment-Based Drug Discovery
Introduction: The Strategic Value of 3D Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality starting points for novel therapeutics, departing from the brute-force approach of traditional high-throughput screening (HTS)[1]. FBDD focuses on screening small, low-molecular-weight compounds ("fragments") that, while often exhibiting weak binding affinity, demonstrate high ligand efficiency[2]. The core principle is that these simple, well-matched interactions provide a more efficient and rational path to potent, selective, and drug-like lead compounds[3][4].
Within the landscape of FBDD, there is a growing emphasis on moving beyond flat, two-dimensional fragments towards scaffolds that offer greater three-dimensional (3D) complexity. Three-dimensional fragments are better equipped to probe the intricate topographies of protein binding sites, often leading to improved potency and selectivity while maintaining favorable physicochemical properties.
This guide focuses on a particularly valuable 3D fragment: 3-(m-tolyl)oxetan-3-amine hydrochloride . This compound is an exemplary scaffold for modern FBDD campaigns due to several key features:
-
Oxetane Ring: This strained four-membered ether is a bioisostere for gem-dimethyl and carbonyl groups[5][6]. Its inclusion significantly enhances aqueous solubility and metabolic stability, while its non-planar structure provides well-defined three-dimensional exit vectors for subsequent chemical elaboration[7][8][9]. The oxygen atom acts as a hydrogen bond acceptor, offering a critical interaction point within a protein binding site[7].
-
Tertiary Amine: The amine group, protonated in the hydrochloride salt form, serves as a strong hydrogen bond donor and can form key salt-bridge interactions. Its presence is instrumental in improving solubility and bioavailability[10].
-
m-Tolyl Group: This aromatic moiety provides a scaffold for exploring hydrophobic interactions and serves as a "poised" functional group, ripe for optimization through medicinal chemistry to enhance potency and selectivity[11].
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound in an FBDD campaign, from initial library design and primary screening to hit validation and lead optimization strategies.
Part 1: Fragment Library Design and Quality Control
The success of any FBDD campaign begins with a high-quality fragment library. This compound serves as an ideal candidate for inclusion based on the widely accepted "Rule of Three"[4][12].
| Property | Rule of Three Guideline | 3-(m-tolyl)oxetan-3-amine Value | Compliance |
| Molecular Weight (MW) | ≤ 300 Da | 163.22 Da (free base) | Yes |
| cLogP | ≤ 3 | ~2.1 (estimated) | Yes |
| Hydrogen Bond Donors | ≤ 3 | 2 (amine) | Yes |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (oxetane O, amine N) | Yes |
Protocol 1: Fragment Quality Control
Before initiating a screen, it is critical to validate the identity, purity, and solubility of the fragment.
1.1. Identity and Purity Assessment:
-
Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilute the stock to 10 µM in a 50:50 acetonitrile:water mobile phase.
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a 5-minute gradient from 5% to 95% acetonitrile with 0.1% formic acid.
-
Monitor UV absorbance (e.g., at 214 nm and 254 nm) and mass spectrometry (positive ion mode).
-
-
Acceptance Criteria: Purity ≥ 95% by UV; observed mass [M+H]⁺ consistent with the expected molecular weight.
1.2. Solubility Assessment:
-
Method: Nephelometry or visual inspection.
-
Procedure:
-
Prepare serial dilutions of the 10 mM DMSO stock into the final aqueous screening buffer (e.g., PBS, pH 7.4).
-
Incubate for 1 hour at room temperature.
-
Measure turbidity using a nephelometer or inspect visually against a dark background.
-
-
Acceptance Criteria: The fragment should remain soluble at the highest screening concentration (typically 1-2 mM) with a final DMSO concentration ≤ 2%.
Part 2: Primary Screening Methodologies
Due to the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for primary screening[2][12]. Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are robust and popular choices[11][13].
A. Ligand-Observed NMR Screening
Ligand-observed NMR methods are powerful for primary screening as they do not require isotopic labeling of the target protein and are sensitive to weak interactions[14].
Protocol 2.1: Saturation Transfer Difference (STD) NMR Screening
STD NMR identifies binders by detecting the transfer of saturation from the protein back to a bound ligand.
-
Workflow Diagram:
Caption: Workflow for STD NMR Fragment Screening.
-
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 10-20 µM solution of the target protein in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, 99.9% D₂O, pH 7.4).
-
Fragment Cocktails: Prepare mixtures of 8-10 fragments, with each fragment at a final concentration of 100 µM. This compound should be included in one such cocktail.
-
NMR Acquisition: For each sample (protein + cocktail), acquire a reference 1D ¹H spectrum and an STD spectrum. The STD experiment involves saturating protein resonances (on-resonance) and comparing to an off-resonance control.
-
Data Analysis: Calculate the difference spectrum. Signals present in the difference spectrum correspond to protons of fragments that have bound to the protein.
-
Hit Deconvolution: If a cocktail is positive, screen each fragment from that cocktail individually to identify the specific binder.
-
B. Surface Plasmon Resonance (SPR) Screening
SPR is a label-free technology that measures changes in refractive index upon ligand binding to an immobilized target, providing real-time kinetic and affinity data[11][13].
Protocol 2.2: High-Throughput SPR Screening
-
Workflow Diagram:
Caption: Workflow for SPR Fragment Screening.
-
Step-by-Step Protocol:
-
Immobilization: Immobilize the target protein onto a sensor chip (e.g., via amine coupling on a CM5 chip). Include a reference flow cell (e.g., deactivated or with an irrelevant protein) to subtract non-specific binding.
-
Primary Screen: Inject a solution of this compound (e.g., 200 µM in running buffer with matched DMSO) over the target and reference surfaces.
-
Data Analysis: Monitor the binding response in resonance units (RU). A positive "hit" shows a specific response on the target surface significantly above the reference surface.
-
Hit Confirmation: Re-test positive hits.
-
Affinity Determination: For confirmed hits, perform a dose-response experiment by injecting the fragment over a range of concentrations (e.g., 10 µM to 1 mM) to determine the equilibrium dissociation constant (Kᴅ).
-
Part 3: Hit Validation and Structural Biology
Once a fragment like this compound is identified as a primary hit, the next crucial steps are to validate the binding orthogonally and to determine its binding mode.
Protocol 3.1: Orthogonal Hit Validation using Thermal Shift Assay (DSF)
DSF, or ThermoFluor, measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates stabilization and confirms binding.
-
Procedure:
-
Mix the target protein (2-5 µM), SYPRO Orange dye, and the fragment (100 µM) in a qPCR plate.
-
Include a "no fragment" control.
-
Ramp the temperature from 25°C to 95°C in a qPCR instrument, monitoring fluorescence.
-
Calculate the Tm for both the control and fragment-containing samples. A ΔTm > 2°C is a strong confirmation of binding.
-
Protocol 3.2: Structural Characterization by X-ray Crystallography
Determining the crystal structure of the protein-fragment complex is the gold standard in FBDD, providing invaluable information for the subsequent optimization phase[14][15].
-
Procedure:
-
Crystallization: Obtain crystals of the apo-protein.
-
Soaking: Transfer the apo-crystals to a solution containing a high concentration (e.g., 5-10 mM) of this compound and allow the fragment to diffuse into the crystal.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Solve the structure and analyze the electron density maps to confirm the binding pose of the fragment. This will reveal key interactions (hydrogen bonds, hydrophobic contacts) that can be exploited for optimization.
-
Part 4: Hit-to-Lead Optimization Strategies
With a validated hit and structural information in hand, the goal is to evolve the low-affinity fragment into a high-potency lead compound. The structure of this compound offers several clear vectors for optimization[3].
-
Optimization Strategy Diagram:
Caption: Hit-to-Lead Strategies for the Fragment.
4.1. Fragment Growing: This is the most common strategy, involving the addition of chemical functionality to the fragment core to engage with adjacent pockets identified in the crystal structure[3].
-
From the m-tolyl ring: Synthesize analogs by adding substituents to the phenyl ring (e.g., para-position) to pick up additional interactions. For example, a hydroxyl group could form a new hydrogen bond, or a trifluoromethyl group could probe a hydrophobic pocket.
-
From the amine: If the amine is not essential for binding, it can be acylated to extend into a nearby channel.
4.2. Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, a new molecule can be designed that incorporates the key features of both fragments into a single, higher-affinity ligand[3].
4.3. Fragment Linking: If a second fragment binds in a distinct but nearby pocket, the two can be joined by a chemical linker of appropriate length and geometry[3]. The 3D structure from crystallography is essential to design a linker that does not introduce strain.
Conclusion
This compound represents a high-value starting point for fragment-based drug discovery. Its inherent three-dimensionality, coupled with favorable physicochemical properties imparted by the oxetane and amine groups, makes it an attractive scaffold for targeting challenging proteins like kinases and epigenetic targets. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided optimization, researchers can efficiently translate this simple yet powerful fragment into a promising lead series, accelerating the journey toward novel therapeutics.
References
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 19, 2026, from [Link]
-
Maky, M. S., & Cuzzucoli Crucitti, G. (2021). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 26(15), 4489. [Link]
-
Harner, M. J., Frank, A. O., & Fesik, S. W. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 403–422. [Link]
-
Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 58–61. [Link]
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Gomtsyan, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Gomtsyan, A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Retrieved January 19, 2026, from [Link]
-
Bull, J. A. (2012). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. Imperial College London. [Link]
-
ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved January 19, 2026, from [Link]
-
Ciulli, A. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 9(6), 1435-1454. [Link]
-
Foley, D. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13241–13262. [Link]
-
ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved January 19, 2026, from [Link]
-
Egner, J. M., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. STAR Protocols, 2(3), 100659. [Link]
-
Imperial College London. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biohorizons, 12. [Link]
-
Collins, P. M., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Scientific Reports, 10(1), 14488. [Link]
-
Huth, M., et al. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. ACS Medicinal Chemistry Letters, 7(7), 684–688. [Link]
-
Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved January 19, 2026, from [Link]
-
Reddy, T. S., et al. (2013). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. International Journal of Applied Biology and Pharmaceutical Technology, 4(2), 345-349. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxetan-3-amine hydrochloride. PubChem Compound Database. Retrieved January 19, 2026, from [Link]
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- 15. Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Aryloxetan-3-amines as Bioisosteres in Drug Design: A Technical Guide
Introduction: The Quest for Superior Drug Properties through Bioisosterism
In the landscape of modern drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is as critical as its potency. Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar size, shape, and electronic configuration, is a cornerstone of this optimization process.[1][2] The goal is to enhance desirable traits such as aqueous solubility, metabolic stability, and cell permeability while mitigating toxicological liabilities.[3][4][5] The four-membered oxetane ring has emerged as a particularly valuable motif in this context, offering a unique combination of polarity, three-dimensionality, and metabolic robustness.[6][7][8][9] This guide focuses on a specific, increasingly important subclass: 3-aryloxetan-3-amines, and their strategic application as bioisosteres in drug design.
The 3-aryloxetan-3-amine scaffold offers a rigid, three-dimensional exit vector that can be exploited to orient aryl substituents into specific binding pockets, while the amine provides a convenient handle for further derivatization. This motif is particularly attractive as a bioisosteric replacement for more metabolically labile or conformationally flexible groups, such as gem-dimethyl groups, carbonyls, and certain aromatic systems.[7][10][11] The incorporation of the oxetane ring can lead to profound improvements in a compound's drug-like properties.[7][10]
The Strategic Advantage of the 3-Aryloxetan-3-amine Moiety
The unique arrangement of the aryl, amine, and oxetane groups at a single quaternary center confers several advantages in a medicinal chemistry context:
-
Improved Physicochemical Properties: The inherent polarity of the oxetane's ether oxygen can significantly enhance aqueous solubility and reduce lipophilicity (LogD) when replacing non-polar groups like a gem-dimethyl moiety.[7][10] This can be a critical advantage in developing orally bioavailable drugs.
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to commonly used functionalities.[7][8] For instance, replacing a metabolically susceptible methylene or methyl group with an oxetane can block cytochrome P450 (CYP) mediated oxidation.[7] The 3,3-disubstituted nature of this scaffold further enhances its stability by sterically shielding the oxetane oxygen.[8][12]
-
Modulation of Amine Basicity: The electron-withdrawing nature of the oxetane ring reduces the basicity (pKa) of the adjacent amine.[13][14] This can be a crucial tool for fine-tuning a molecule's overall physicochemical profile, potentially reducing off-target effects associated with high basicity and improving cell permeability.[9][14]
-
Three-Dimensional Scaffolding: The rigid, sp³-rich structure of the 3-aryloxetan-3-amine core introduces a defined three-dimensional geometry.[9][14] This can lead to improved target selectivity and potency by providing a more precise orientation of substituents for optimal interaction with the biological target.
Comparative Physicochemical Properties
The following table summarizes the anticipated impact on key physicochemical properties when a 3-aryloxetan-3-amine moiety is used as a bioisosteric replacement for other common functional groups.
| Original Functional Group | Bioisosteric Replacement | Expected Impact on Aqueous Solubility | Expected Impact on Lipophilicity (LogD) | Expected Impact on Metabolic Stability | Rationale |
| gem-Dimethyl | 3-Methyl-3-amino-oxetane | Increase | Decrease | Increase | The polar oxetane oxygen increases hydrophilicity and can block metabolic oxidation at that position.[7] |
| Carbonyl (ketone) | 3-Hydroxy-3-aryl-oxetane | Increase | Decrease | Variable | The oxetane introduces a polar ether linkage, and the hydroxyl group can act as a hydrogen bond donor/acceptor.[10][11] |
| Tertiary Amine (e.g., N,N-dimethylaniline) | N-aryl-3-amino-oxetane | Variable | Decrease | Increase | The oxetane can reduce the pKa of the amine and introduce polarity, while potentially blocking N-dealkylation.[13][14] |
| Phenyl | 3-Phenyl-3-amino-oxetane | Increase | Decrease | Increase | The sp³-rich oxetane core increases three-dimensionality and polarity compared to a flat aromatic ring.[14] |
Experimental Protocols
Protocol 1: Synthesis of a 3-Aryl-3-aminooxetane Building Block
This protocol describes a general, two-step synthesis of a 3-aryl-3-aminooxetane building block starting from the commercially available 3-oxetanone. This method involves a Grignard addition to form a tertiary alcohol, followed by a nucleophilic substitution to introduce the amine functionality.[15][16]
Step 1: Synthesis of 3-Aryl-3-hydroxyoxetane
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Application Notes and Protocols for the Amide Coupling of 3-(m-tolyl)oxetan-3-amine hydrochloride with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the 3-Aryloxetane Moiety
The oxetane ring has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical and pharmacokinetic properties.[1][2] The strained four-membered ether introduces a desirable degree of three-dimensionality, can act as a hydrogen bond acceptor, and often improves aqueous solubility and metabolic stability while reducing lipophilicity.[3][4] Specifically, 3-amino-3-aryloxetanes serve as bioisosteres for commonly encountered functionalities like amides and anilines, offering a novel chemical space for lead optimization.[5][6]
This document provides a detailed protocol for a crucial synthetic transformation: the amide coupling of 3-(m-tolyl)oxetan-3-amine hydrochloride with a range of carboxylic acids. As this amine is typically supplied as a hydrochloride salt to improve stability and handling, the protocols herein address the necessary in situ neutralization for efficient amide bond formation. We will detail two robust and widely applicable coupling methods: one utilizing the high-performance reagent HATU, and a second, more classical approach employing EDC in combination with HOBt.
Mechanistic Considerations: Activating the Carboxyl Group
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process and requires the activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thus rendering the carboxyl carbon more susceptible to nucleophilic attack by the amine.
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium-based coupling reagent renowned for its high efficiency, fast reaction rates, and ability to suppress racemization, particularly with sterically hindered substrates.[7][8] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[9] The neighboring pyridine nitrogen in the HOAt moiety is believed to facilitate the subsequent aminolysis through anchimeric assistance, accelerating the formation of the amide bond.[9]
EDC/HOBt-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming an O-acylisourea intermediate.[10] This intermediate is highly reactive but can be prone to rearrangement and racemization. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these side reactions.[11] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is more stable yet still highly reactive towards the amine nucleophile.[12] The byproducts of this reaction, including the corresponding urea, are generally water-soluble, simplifying purification.[10]
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity and used as received. Anhydrous solvents are recommended, particularly for the HATU-mediated protocol, to prevent hydrolysis of the activated species.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and improve reproducibility.
-
Amine Neutralization: 3-(m-tolyl)oxetan-3-amine is provided as a hydrochloride salt. To liberate the free amine for the coupling reaction, a non-nucleophilic organic base must be added. DIPEA is a common choice as it does not readily acylate. Typically, at least two equivalents of base are required: one to neutralize the hydrochloride salt and another to facilitate the coupling reaction itself.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for sterically hindered carboxylic acids or when rapid and high-yielding coupling is desired.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous DMF. Stir until fully dissolved.
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.
-
To the amine solution, add DIPEA (3.0 eq) and stir for 5 minutes.
-
Add the amine/DIPEA solution to the carboxylic acid/HATU mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
-
Side Products: If guanidinylation of the amine is observed, pre-activate the carboxylic acid with HATU and base for 15-20 minutes before adding the amine.[7]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective and reliable method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC hydrochloride (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), this compound (1.1 eq), HOBt (1.2 eq), and the chosen solvent (DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or TEA (3.0 eq) and stir for 5 minutes.
-
Add EDC hydrochloride (1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.[12]
-
Upon completion, if DCM was used, wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine. If DMF was used, dilute with ethyl acetate and perform the same aqueous washes.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting:
-
Incomplete Reaction: Ensure sufficient base was added to neutralize the amine salt and drive the reaction. The reaction can be gently heated if starting materials persist.
-
Purification Difficulties: The urea byproduct from EDC is water-soluble and should be removed during the aqueous workup. If it persists, multiple acidic washes can be effective.[10]
Data Summary and Visualization
Table 1: Stoichiometry of Reagents for Coupling Protocols
| Reagent | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Carboxylic Acid | 1.0 eq | 1.0 eq |
| 3-(m-tolyl)oxetan-3-amine HCl | 1.1 eq | 1.1 eq |
| Coupling Reagent | HATU (1.2 eq) | EDC·HCl (1.5 eq) |
| Additive | - | HOBt (1.2 eq) |
| Base | DIPEA (3.0 eq) | DIPEA or TEA (3.0 eq) |
Diagram 1: General Workflow for Amide Coupling
Caption: General workflow for the amide coupling of this compound.
Diagram 2: Simplified Mechanism of HATU Activation
Caption: Simplified HATU activation of a carboxylic acid to form the OAt-active ester.
Conclusion
The protocols described provide robust and reproducible methods for the synthesis of amides from this compound. The choice between the HATU and EDC/HOBt methods will depend on factors such as the steric hindrance of the carboxylic acid, cost considerations, and desired reaction times. Successful implementation of these protocols will enable medicinal chemists and drug development professionals to efficiently incorporate the valuable 3-aryl-3-aminooxetane scaffold into their discovery programs, leveraging its unique properties to design next-generation therapeutics.
References
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Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, National Institutes of Health. Available from: [Link]
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Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. Available from: [Link]
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Huang, G. et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health. Available from: [Link]
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Rojas, J. et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. Available from: [Link]
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Welin, E. R. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications. Available from: [Link]
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Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available from: [Link]
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Rojas, J. et al. (2022). Defluorosulfonylative coupling of oxetane sulfonyl fluorides with... ResearchGate. Available from: [Link]
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Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available from: [Link]
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Wikipedia. HATU. Available from: [Link]
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Organic Syntheses. 6 - Organic Syntheses Procedure. Available from: [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
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Wang, S-M. et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. RSC Publishing. Available from: [Link]
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Wirth, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications. Available from: [Link]
-
ResearchGate. (2015). Do I need to neutralize EDC-HCl for amide coupling? Available from: [Link]
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Organic Synthesis. Acid-Amine Coupling using EDCI. Available from: [Link]
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Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, ACS Publications. Available from: [Link]
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YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available from: [Link]
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Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]
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Mykhailiuk, P. K. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]
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-
ResearchGate. (2015). What coupling agent will work best for carboxylic acid to aromatic amine? Available from: [Link]
-
Xu, T. et al. (2017). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Available from: [Link]
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-
Wang, S-M. et al. (2021). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry, RSC Publishing. Available from: [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
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Application Note & Protocols: High-Throughput Screening of 3-Aryl-Oxetan-3-Amine Libraries
Abstract & Introduction
High-Throughput Screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for therapeutic development.[1][2] The 3-aryl-oxetan-3-amine scaffold has recently emerged as a highly valuable motif in medicinal chemistry.[3][4][5] Oxetanes, as four-membered oxygen-containing heterocycles, are prized for their ability to act as bioisosteric replacements for common functional groups like gem-dimethyl or carbonyls.[6][7] Their incorporation into small molecules can significantly improve key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also reducing the basicity of adjacent amines.[3][8][9] These improvements often lead to enhanced pharmacokinetic profiles and better target engagement.[6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for 3-aryl-oxetan-3-amine libraries. We will delve into the critical aspects of assay development, provide detailed, field-proven protocols for both biochemical and cell-based assays, and outline a systematic approach to data analysis and hit validation. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot their own screening campaigns effectively.
Strategic Assay Development for Oxetane Libraries
The success of any HTS campaign is predicated on a well-designed and rigorously validated assay.[10] For oxetane-containing libraries, several factors related to their chemical nature must be considered to minimize artifacts and ensure the identification of high-quality hits.
2.1 Key Considerations:
-
Solubility and Aggregation: While oxetanes generally improve the aqueous solubility of parent scaffolds, the overall lipophilicity of a 3-aryl-oxetan-3-amine derivative can still lead to aggregation at high screening concentrations.[7][9] It is crucial to include detergents like Triton X-100 or Tween-20 (typically at 0.01% v/v) in biochemical assay buffers to prevent the formation of colloidal aggregates, which are a notorious source of false-positive hits.[11][12]
-
Amine Basicity and pH: The oxetane moiety is known to reduce the pKa of adjacent amines.[3][9] This modulation of basicity is often a desired feature for improving cell permeability and reducing off-target effects. However, it's important to select assay buffer systems that maintain a stable pH where both the target protein and the compounds are in a relevant ionization state.
-
Potential for Assay Interference: Like many small molecules, oxetane libraries can interfere with assay signals.[11][12] This can include intrinsic fluorescence, quenching of fluorescent signals, or direct inhibition of reporter enzymes (e.g., luciferase). It is imperative to perform pre-screening checks and develop appropriate counter-screens to identify and triage these "nuisance compounds."[13][14]
2.2 Choosing the Right Assay Format:
The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends entirely on the research question and the nature of the biological target.
| Assay Type | Advantages | Disadvantages | Best For... |
| Biochemical | Direct measurement of target engagement; Simpler system, easier to troubleshoot; Higher throughput.[1] | Lacks physiological context (no cell membrane, metabolism, etc.); Prone to artifacts from aggregation.[11] | Validated, purified targets (e.g., kinases, proteases, transferases). |
| Cell-Based | More physiologically relevant; Measures downstream functional outcomes; Filters for cell permeability. | More complex, higher variability; Compounds can be cytotoxic; Lower throughput. | Targets where a functional cellular readout is available (e.g., GPCRs, ion channels, signaling pathways). |
HTS Workflow & Quality Control
A robust HTS workflow is a multi-stage process designed to maximize efficiency and data quality. Central to this is the implementation of rigorous quality control (QC) at every step.
Caption: A generalized workflow for a robust HTS campaign.
3.1 The Role of the Z'-Factor:
The Z'-factor (Z-prime) is the most critical statistical parameter for validating the quality of an HTS assay before starting a full-scale screen.[15][16] It measures the separation between the distributions of the positive and negative controls, providing a measure of the assay's signal window and variability.[15][17]
Formula: Z' = 1 - ( (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| )
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
| Z'-Factor Value | Assay Classification | Feasibility for HTS |
| > 0.5 | Excellent | Ideal for HTS.[10][15] |
| 0 to 0.5 | Marginal | May be screenable, but expect a higher false hit rate. |
| < 0 | Unacceptable | The assay is not viable for screening. |
Note: While widely used, the Z-factor has statistical limitations, such as assuming a normal data distribution.[18][19] It should be used as a primary gatekeeper, but not the sole determinant of assay quality.
Protocol 1: Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a homogeneous, fluorescence-based assay to screen for inhibitors of a protein kinase, a common target class for oxetane-containing compounds.[8][20][21] The example uses a time-resolved fluorescence resonance energy transfer (TR-FRET) readout, which is robust against many forms of compound interference.[22]
4.1 Materials & Reagents:
-
Kinase: Purified, active enzyme of interest.
-
Substrate: Fluorescently labeled peptide or protein substrate.
-
Antibody: Phospho-specific antibody conjugated to a TR-FRET acceptor (e.g., d2, APC).
-
Tracer/Donor: Europium (Eu)-labeled reagent (e.g., anti-tag antibody) for TR-FRET.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% (v/v) Triton X-100.
-
ATP: Adenosine triphosphate, at a concentration equal to its Km for the kinase.
-
Stop/Detection Buffer: Assay buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the TR-FRET detection reagents.
-
Plates: Low-volume, 384-well black assay plates (e.g., Corning #3710).
-
Compound Library: 3-aryl-oxetan-3-amine library plated at 1 mM in 100% DMSO.
4.2 Step-by-Step Protocol:
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 50 nL of compound from the library source plate to the assay plate. This results in a final screening concentration of 10 µM in a 5 µL final assay volume.
-
Rationale: Acoustic dispensing minimizes DMSO carryover and improves precision. 10 µM is a standard concentration for primary screens.[10]
-
-
Control Wells: Designate columns 23 and 24 for controls.
-
Negative Control (0% Inhibition): Add 50 nL of DMSO (vehicle).
-
Positive Control (100% Inhibition): Add 50 nL of a known, potent inhibitor of the kinase (e.g., Staurosporine) at a concentration sufficient for complete inhibition.
-
-
Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in cold assay buffer. Dispense 2.5 µL into each well of the assay plate using a multi-drop dispenser.
-
Initiate Reaction: Prepare a 2X ATP solution in assay buffer. To start the reaction, dispense 2.5 µL into each well.
-
Incubation: Seal the plate and centrifuge briefly (1 min at 1000 x g). Incubate at room temperature for 60 minutes.
-
Rationale: Incubation time should be determined during assay development to ensure the reaction is within the linear range.
-
-
Stop Reaction & Detection: Add 5 µL of Stop/Detection buffer to all wells.
-
Final Incubation: Seal the plate, centrifuge, and incubate for an additional 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Plate Reading: Read the plate on a TR-FRET compatible plate reader (e.g., PHERAstar FSX, EnVision), measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
4.3 Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Signal / Donor Signal) * 10,000.
-
Calculate % Inhibition: 100 * (1 - (Ratio_cpd - Ratio_pos) / (Ratio_neg - Ratio_pos)).
-
A "hit" is typically defined as a compound producing inhibition greater than 3 standard deviations from the mean of the negative controls.
Protocol 2: Cell-Based Reporter Gene Assay
This protocol details a luciferase-based reporter gene assay to screen for modulators of a specific signaling pathway.[23][24] Such assays are powerful tools for identifying compounds that act on upstream targets within a cellular context.
5.1 Materials & Reagents:
-
Reporter Cell Line: A stable cell line expressing luciferase under the control of a response element specific to the pathway of interest (e.g., HEK293 cells with a CRE-luciferase reporter for the cAMP pathway).[25][26]
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Puromycin).
-
Assay Medium: Serum-free DMEM.
-
Positive Control: A known agonist or modulator of the pathway (e.g., Forskolin for the cAMP pathway).[23]
-
Luciferase Detection Reagent: A commercial "glow" luciferase assay system (e.g., Bright-Glo™, ONE-Glo™).
-
Plates: 384-well, solid white, tissue-culture treated plates.
5.2 Step-by-Step Protocol:
-
Compound Plating: As in Protocol 1, dispense 50 nL of compounds and controls into the assay plate.
-
Cell Seeding: Harvest the reporter cells and resuspend in assay medium to a density of 200,000 cells/mL. Using a multi-drop dispenser, seed 25 µL of the cell suspension into each well (5,000 cells/well).
-
Rationale: Cell density must be optimized to ensure cell health and a robust signal window.
-
-
Incubation: Incubate the plates for 6 hours in a humidified incubator at 37°C, 5% CO₂.
-
Rationale: The incubation time allows the compounds to permeate the cells and modulate the signaling pathway, leading to changes in luciferase gene expression.[24]
-
-
Plate Equilibration: Remove plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.
-
Lysis and Signal Generation: Add 25 µL of the luciferase detection reagent to each well. This reagent lyses the cells and contains the luciferin substrate and stabilizers.[24]
-
Incubation: Incubate for 10 minutes at room temperature, protected from light, to allow the luminescent signal to stabilize.
-
Plate Reading: Read the luminescence on a plate reader.
5.3 Data Analysis & Counter-Screening:
-
Calculate % Activation or Inhibition relative to controls, similar to the biochemical assay.
-
Cytotoxicity Counter-Screen: Hits should be tested in a parallel assay (e.g., CellTiter-Glo®) that measures ATP levels to ensure they are not simply killing the cells, which would non-specifically reduce the luciferase signal.
-
Luciferase Inhibition Counter-Screen: Validated hits should also be tested in a biochemical assay using purified luciferase enzyme to eliminate compounds that directly inhibit the reporter protein itself.
Caption: A decision-making workflow for triaging hits from a cell-based reporter assay.
Conclusion
Screening 3-aryl-oxetan-3-amine libraries offers a promising avenue for discovering novel chemical probes and therapeutic leads. The unique properties imparted by the oxetane ring system justify their inclusion in modern drug discovery campaigns.[6][9] Success in these endeavors hinges on a deep understanding of the potential liabilities of the chemical scaffold and the implementation of carefully designed, robust, and well-controlled HTS protocols. By following the principles and methodologies outlined in this guide—from strategic assay development and rigorous QC to systematic hit triage—researchers can significantly increase the probability of identifying high-quality, validated hits worthy of progression into lead optimization.
References
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Burkhard, J. A., Wuitschik, G., et al. (2017). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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Cortes, C. I., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
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de Castro, E., et al. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. Proteomics. [Link]
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Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
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Kleman, A. M., et al. (2003). Fluorescence assays for high-throughput screening of protein kinases. Combinatorial Chemistry & High Throughput Screening. [Link]
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Koyama, Y., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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Le, K., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Malkov, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
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Cortes, C. I., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. PubMed. [Link]
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Do-Hee, K., et al. (2022). Tackling assay interference associated with small molecules. ResearchGate. [Link]
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Stepan, A. F., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Stables, J., et al. (2002). Development of a facile method for high throughput screening with reporter gene assays. Journal of Receptors and Signal Transduction. [Link]
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Mukherjee, P., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Controlled Release. [Link]
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Shin, A. (N.D.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
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Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
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de Castro, E., et al. (2014). Fluorescent biosensors for high throughput screening of protein kinase inhibitors. ResearchGate. [Link]
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Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]
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Southern Research. (N.D.). High-Throughput Screening & Discovery. Southern Research. [Link]
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Senger, M. R., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
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Patrick, J. F., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. [Link]
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Le, K., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]
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Bresciani, A. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review. [Link]
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Wegner, A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]
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Wang, Y., et al. (2023). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. [Link]
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Indigo Biosciences. (N.D.). What are the Steps of a Reporter Gene Assay?. Indigo Biosciences. [Link]
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Hall, M. D., et al. (2018). Quantitative High-Throughput Screening Using a Coincidence Reporter Biocircuit. Current Protocols in Chemical Biology. [Link]
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Ananiev, G., Peters, C., & Russell, I. (2018). WEBINAR: Cell-based and Biochemical High-throughput Screening in 1536-well Plates. YouTube. [Link]
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Glogowski, E., et al. (2013). Combinatorial Synthesis and High-Throughput Screening of Alkyl Amines for Nonviral Gene Delivery. Bioconjugate Chemistry. [Link]
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Yin, Y., et al. (2022). Development and Validation of Two Cell-Based Reporter-Gene Assays for Determining the Bioactivity of Recombinant Human Thyroid-Stimulating Hormone Pharmaceutical Products. Pharmaceuticals. [Link]
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Nykaza, T. V., et al. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. Organic Process Research & Development. [Link]
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Creative Bioarray. (N.D.). High Throughput Screening Services. Creative Bioarray. [Link]
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Express, A. S. A. P. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Tetrahedron. [Link]
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Application Note: Synthesis of Novel Spirocyclic Oxazolidinones from 3-(m-tolyl)oxetan-3-amine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1][2] The inherent rigidity and novelty of spirocycles often translate into enhanced binding affinity, selectivity, and metabolic stability of drug candidates.[1] Concurrently, the oxetane motif has gained significant traction as a valuable building block in drug design.[3][4] Its ability to act as a polar surrogate for gem-dimethyl or carbonyl groups can favorably modulate physicochemical properties such as solubility and lipophilicity.[3][4]
This application note details a robust protocol for the synthesis of a novel spirocyclic oxazolidinone from 3-(m-tolyl)oxetan-3-amine hydrochloride. This transformation leverages the reactivity of the strained oxetane ring and the amine functionality to construct a spiro[oxetane-3,5'-oxazolidin]-2'-one scaffold. The described methodology provides a pathway to a unique class of spirocyclic compounds with potential applications in various therapeutic areas.
Synthetic Strategy
The synthesis of the target spirocyclic oxazolidinone from this compound is proposed to proceed via a two-step, one-pot sequence. The overall strategy involves the initial formation of a carbamoyl chloride intermediate, followed by an intramolecular cyclization that is facilitated by the ring strain of the oxetane moiety.
The key steps are:
-
Neutralization: The starting material, this compound, is first neutralized to the corresponding free amine using a suitable base.
-
Carbamoyl Chloride Formation: The free amine is then reacted with a phosgene equivalent, such as triphosgene, to form a reactive carbamoyl chloride intermediate.[4]
-
Intramolecular Cyclization: The final step involves an intramolecular nucleophilic attack of the oxetane oxygen onto the carbamoyl chloride carbonyl group. This is proposed to occur via a ring-opening of the strained oxetane, leading to the formation of a more thermodynamically stable five-membered oxazolidinone ring spiro-fused to the original oxetane carbon framework.[5][6]
Experimental Protocol
Materials
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₁₀H₁₄ClNO | 200.68 | >98% | Commercially Available |
| Triphosgene (bis(trichloromethyl) carbonate) | C₃Cl₆O₃ | 296.75 | >98% | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | >99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | >99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | - |
| Hexanes | C₆H₁₄ | - | ACS grade | - |
Procedure
1. Neutralization of this compound
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (1.0 g, 4.98 mmol).
-
Add anhydrous dichloromethane (20 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (1.4 mL, 10.0 mmol, 2.0 equiv.) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes. The suspension should become a clear solution as the free amine is formed.
2. Synthesis of 4-methyl-4'-(m-tolyl)spiro[oxetane-3,5'-oxazolidin]-2'-one
-
In a separate flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve triphosgene (0.59 g, 1.99 mmol, 0.4 equiv.) in anhydrous dichloromethane (10 mL).
-
Causality Note: Triphosgene is a safer, crystalline substitute for phosgene gas. It is crucial to handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Cool the solution of the free amine from step 1 back to 0 °C.
-
Add the triphosgene solution dropwise to the stirred amine solution over a period of 20-30 minutes.
-
Causality Note: Slow addition is necessary to control the exothermicity of the reaction and to minimize the formation of urea byproducts.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C.
-
Causality Note: Quenching with a base neutralizes any excess triphosgene and acidic byproducts. This should be done cautiously as gas evolution (CO₂) may occur.
-
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
3. Purification
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes) as the eluent.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-methyl-4'-(m-tolyl)spiro[oxetane-3,5'-oxazolidin]-2'-one as a white to off-white solid.
Expected Yield: 70-85%
Visualization of Workflow and Mechanism
Caption: Experimental workflow for the synthesis of the spiro-oxazolidinone.
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01869C [pubs.rsc.org]
- 6. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(m-tolyl)oxetan-3-amine hydrochloride
Welcome to the technical support guide for 3-(m-tolyl)oxetan-3-amine hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals navigating the complexities of purifying this valuable building block. The unique physicochemical properties of the oxetane ring, while beneficial in medicinal chemistry for improving characteristics like solubility and metabolic stability, can present distinct challenges during synthesis and purification.[1][2] This guide provides a structured, experience-driven approach to troubleshooting common issues and offers validated protocols to enhance the purity, yield, and consistency of your final compound.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My final product has a persistent yellow or brown tint. What causes this and how can I obtain a white solid?
A1: Colored impurities are a frequent issue in amine synthesis, often arising from the oxidation of the amine or trace residual materials from the reaction that form highly conjugated, colored byproducts.[3] While these impurities may be present in very small quantities, they can be difficult to remove by standard crystallization alone.
Solution: Activated Carbon Treatment
The most effective method for color removal is treatment with activated carbon. Its high surface area and porous structure are excellent for adsorbing the large, often planar, colored molecules while leaving your smaller target molecule in solution.
-
Causality: The principle is physical adsorption. The non-polar carbon surface has a high affinity for large organic molecules and chromophores.
-
Protocol: A detailed, step-by-step protocol for decolorization is provided in Part 3 . It is critical to perform this treatment in the hot dissolution stage, just before recrystallization, and to remove the carbon via hot filtration to prevent your product from co-precipitating onto the carbon's surface as it cools. Several patents describe methods for decolorizing various amines, highlighting the widespread nature of this issue.[4][5][6]
Q2: My HPLC analysis shows multiple peaks. What are the likely identities of these impurities and what is the best strategy to remove them?
A2: The impurity profile can be complex, but it typically falls into three categories:
-
Unreacted Starting Materials: Such as 3-oxetanone precursors or the corresponding free base of the amine.
-
Process-Related Byproducts: These can include regioisomers or products from side-reactions.
-
Inorganic Salts: If aqueous HCl was used in the salt formation, residual salts like NaCl might be present.[7]
Troubleshooting Workflow:
The optimal purification strategy depends on the nature of the impurity. The following decision tree illustrates a logical approach to troubleshooting purity issues.
Caption: A decision tree for troubleshooting purity issues.
Q3: I'm struggling with the recrystallization. The product either "oils out" or my recovery is very low. What can I do?
A3: Recrystallization of amine hydrochlorides can be challenging due to their salt-like nature.[8] "Oiling out" occurs when the compound comes out of solution above its melting point, forming an immiscible liquid. Low recovery is often a sign of using a suboptimal solvent or an excessive volume of it.
Solution: Systematic Solvent Selection
The key is finding a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.
-
Expertise: For amine hydrochlorides, polar protic solvents are often a good starting point. However, their high polarity can sometimes keep the salt in solution even when cold. The use of a less polar "anti-solvent" is a powerful technique to induce precipitation.[9]
-
Trustworthiness: A self-validating approach is to perform small-scale solubility tests with your crude material before committing to a bulk recrystallization. Test single solvents and binary mixtures.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Primary Solvent Rationale | Anti-Solvent Rationale | Key Considerations |
| Isopropanol (IPA) / Diethyl Ether | IPA is a good polar solvent for dissolving the hydrochloride salt upon heating.[9] | Diethyl ether is a non-polar anti-solvent that drastically reduces the salt's solubility, forcing precipitation. | Add ether slowly to the warm IPA solution until turbidity persists, then warm slightly to clarify before cooling. |
| Methanol / MTBE | Methanol is highly polar and effectively dissolves the salt. | Methyl tert-butyl ether (MTBE) is a less volatile and safer anti-solvent than diethyl ether. | Ideal for precipitating highly polar salts. The salt may have some solubility in methanol even when cold. |
| Ethanol / Ethyl Acetate | Ethanol provides good solvating power for the salt. | Ethyl acetate is a moderately polar anti-solvent that can provide more controlled crystallization than ether or MTBE. | This system can sometimes prevent "oiling out" by providing a more gradual change in polarity. |
| Acetone / Water | Acetone can be effective, but the salt may be sparingly soluble. | A very small amount of hot water can be added to fully dissolve the compound. | Upon cooling, the solubility in the acetone-rich mixture drops sharply, leading to crystallization. Use water sparingly. |
Part 2: Validated Experimental Protocols
These protocols are designed to be robust and reproducible, providing a clear path to high-purity material.
Protocol 1: Decolorization and Recrystallization Workflow
This integrated protocol addresses both color and common organic impurities.
Caption: Step-by-step workflow for purification and decolorization.
Detailed Steps:
-
Dissolution: Place the crude hydrochloride salt in an appropriately sized round-bottom flask with a stir bar. Add a minimal amount of isopropanol (IPA) to create a slurry.
-
Heating & Decolorization: Heat the mixture to reflux. If the solid does not fully dissolve, add more IPA in small portions until it does. Once dissolved, add 1-2% by weight of activated carbon. Maintain reflux with stirring for 15 minutes.
-
Hot Filtration: This is a critical step. Set up a vacuum filtration apparatus with a Büchner or Hirsch funnel containing a pad of Celite® over the filter paper. Pre-heat the funnel by pouring hot solvent through it. Quickly filter the hot, black solution. The goal is to remove the carbon without the product crystallizing prematurely in the funnel. The resulting filtrate should be colorless.
-
Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Cover it and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Inducing Precipitation: If crystallization is sluggish, you can scratch the inside of the flask with a glass rod at the solvent line. Alternatively, add diethyl ether or another suitable anti-solvent dropwise until the solution becomes persistently cloudy. Gently warm the flask until the solution is clear again, then allow it to cool slowly.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least one hour.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (or your chosen anti-solvent) to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
Part 3: References
-
Decolorization of amines. Google Patents (EP2621887A1).
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications.[Link]
-
Production and decolorization of quaternary ammonium compounds. Google Patents (US3146267A).
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications.[Link]
-
Amine decolorization. Google Patents (JP5785262B2).
-
Oxetane Presentation. The Dong Group.[Link]
-
DECOLORIZATION OF AMINES. WIPO Patentscope (WO/2012/044456).[Link]
-
Preparation method for oxetane-2-methylamine. Google Patents (EP4194446A1).
-
Method for decolorization of alkanolamines and alkyleneamines. European Patent Office (EP 0632013 A2).[Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.[Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.[Link]
-
Purification of organic hydrochloride salt? ResearchGate.[Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.[Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH.[Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.[Link]
-
Protein purification troubleshooting guide. Dutscher.[Link]
-
Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride. Google Patents (CN114736173A).
-
3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. PMC - NIH.[Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3146267A - Production and decolorization of quaternary ammonium compounds - Google Patents [patents.google.com]
- 4. EP2621887A1 - Decolorization of amines - Google Patents [patents.google.com]
- 5. JP5785262B2 - Amine decolorization - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. echemi.com [echemi.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Formation in the Synthesis of 3-Aryl-Oxetan-3-Amines
Welcome to the technical support guide for the synthesis of 3-aryl-oxetan-3-amines. This resource is tailored for researchers, medicinal chemists, and process development scientists who are working with this valuable structural motif. The inherent ring strain of the oxetane core, while imparting desirable physicochemical properties, also presents unique synthetic challenges, most notably the formation of undesired byproducts.[1][2]
This guide provides in-depth troubleshooting advice, mechanistic insights, and actionable protocols to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-aryl-oxetan-3-amines?
The construction of the 3-aryl-oxetan-3-amine scaffold is typically achieved through multi-step sequences starting from more readily available materials. Key strategies include:
-
From 3-Oxetanone: This is a very common starting point.[3][4] The synthesis can proceed through reactions like a Strecker synthesis to introduce the amino and cyano groups, followed by hydrolysis and further modifications.[3] Another route involves nucleophilic addition of an aryl organometallic reagent to 3-oxetanone, followed by conversion of the resulting tertiary alcohol to the amine.
-
From 1,3-Diols: Cyclization of appropriately substituted 1,3-diols, often via an intramolecular Williamson etherification, is a fundamental approach to forming the oxetane ring.[1][5] The aryl and amino functionalities must be installed on the acyclic precursor prior to cyclization.
-
From Epoxides: Ring-expansion of functionalized epoxides using sulfur ylides or other reagents can furnish the oxetane core.[1][6]
-
Cross-Coupling Strategies: More recent methods involve advanced catalytic approaches, such as the coupling of amino acids with aryl halides using a combination of photoredox and nickel catalysis to construct the desired scaffold.[7][8]
Q2: What is the most prevalent byproduct in these syntheses and why does it form?
The most commonly encountered and often most problematic byproduct is the corresponding 1-aryl-2-(alkylamino)propane-1,3-diol .
Mechanism of Formation: This diol is the product of hydrolytic ring-opening of the desired oxetane. The high ring strain of the four-membered ether (approximately 25.5 kcal/mol) makes it susceptible to cleavage by nucleophiles, particularly under acidic or even neutral aqueous conditions.[2][8] The presence of a Lewis basic nitrogen atom within the molecule can facilitate protonation of the oxetane oxygen, activating the ring for nucleophilic attack by water. The tertiary carbocation at the C3 position, stabilized by the adjacent aryl group, is a key intermediate in this ring-opening process.
Q3: Besides the ring-opened diol, what other byproducts should I be aware of?
Depending on the specific synthetic route and reaction conditions, other byproducts may include:
-
Elimination Products: If a leaving group is present on a side chain, base-mediated elimination can compete with the desired reaction.
-
Polymerization Products: Under strongly acidic conditions, the oxetane ring can undergo cationic ring-opening polymerization.[2]
-
Azetidines: If the synthetic route involves intramolecular cyclization, there can be competition between the formation of the four-membered oxetane (4-exo-tet) and a four-membered azetidine, depending on the positioning of the nucleophile and leaving group.
-
Starting Materials: Incomplete conversion is a common issue, leading to the presence of unreacted precursors in the final product mixture.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis of 3-aryl-oxetan-3-amines, providing potential causes and actionable solutions.
Problem 1: High levels of 1-aryl-2-(alkylamino)propane-1,3-diol are observed in the final product.
-
Symptom: LCMS analysis shows a significant peak with a mass corresponding to (M+18) of the desired product. 1H NMR shows characteristic broad singlets for two additional -OH groups and loss of the characteristic oxetane methylene proton signals.
-
Primary Cause: Acid-catalyzed or water-mediated ring-opening of the oxetane.[2][3] This can occur during the reaction itself, during aqueous work-up, or during purification (e.g., on silica gel).
-
Mechanistic Insight:
Caption: Mechanism of acid-catalyzed hydrolytic ring-opening.
-
Suggested Solutions:
Strategy Detailed Action Rationale Anhydrous Conditions Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation) and the reaction is run under an inert atmosphere (N2 or Ar). Prevents water from acting as a nucleophile to open the oxetane ring. Buffered/Basic Work-up During the work-up, quench the reaction with a mild base like saturated aqueous sodium bicarbonate (NaHCO3) solution instead of water or acidic solutions. Neutralizes any residual acid, preventing ring-opening during extraction and phase separation.[3] Purification Strategy Avoid standard silica gel chromatography if possible, as its acidic nature can cause on-column decomposition.[2] If chromatography is necessary, use deactivated silica (e.g., treated with triethylamine) or switch to a different stationary phase like alumina (basic or neutral). Minimizes contact time with acidic surfaces that catalyze hydrolysis. Temperature Control Maintain the lowest effective temperature for both the reaction and the work-up. Ring-opening is an activated process; lower temperatures reduce the rate of this side reaction.
Problem 2: Low or no conversion of starting materials.
-
Symptom: TLC or LCMS analysis shows predominantly the starting material spot/peak with little to no product formation.
-
Possible Causes & Solutions:
| Potential Cause | Suggested Solution | Rationale |
| Insufficient Reagent Activity (for cyclization) | If using a Williamson etherification approach, ensure the base is strong enough to deprotonate the alcohol (e.g., NaH, KOtBu). | A strong base is required to generate the nucleophilic alkoxide for the intramolecular SN2 reaction. |
| Poor Leaving Group | If the cyclization precursor has a poor leaving group (e.g., -OH), convert it to a better one (e.g., tosylate, mesylate, or halide). | A good leaving group is essential for the 4-exo-tet cyclization, which is kinetically less favored.[7] |
| Inadequate Light Source (for photochemical routes) | For methods like the Paternò-Büchi reaction, ensure the lamp's emission spectrum overlaps with the carbonyl compound's absorption spectrum.[9] | The reaction requires electronic excitation of the carbonyl compound to initiate the [2+2] cycloaddition.[9] |
| Catalyst Deactivation (for cross-coupling) | In catalytic cycles, ensure ligands are stable and the catalyst is not poisoned by impurities in the starting materials or solvents. | Active catalyst is necessary to drive the reaction to completion. |
Part 3: Key Experimental Protocols
Protocol 1: General Synthesis of a 3-Aryl-3-Hydroxyoxetane via Grignard Addition to 3-Oxetanone
This protocol describes a key step often used in the synthesis of 3-aryl-oxetan-3-amines, where the hydroxyl group is later converted to an amine.
-
Preparation: Under an inert atmosphere (N2), add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Initiation: Add a small portion of a solution of the corresponding aryl bromide in anhydrous tetrahydrofuran (THF) to the magnesium turnings. A crystal of iodine may be added to initiate the reaction if necessary.
-
Grignard Formation: Once the reaction begins (indicated by gentle refluxing), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Addition to 3-Oxetanone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-oxetanone in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on neutral alumina to yield the 3-aryl-3-hydroxyoxetane.
Workflow for Troubleshooting Byproduct Formation
Caption: A decision-making workflow for troubleshooting common issues.
References
- BenchChem. (n.d.). Troubleshooting the Paternò-Büchi reaction for oxetane formation.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation. BenchChem.
- Jurášek, M., & Soós, T. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
- Jurášek, M., & Soós, T. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. National Center for Biotechnology Information.
- Reddy, T. S., Vineel, B. G., Naidu, A., & Dubey, P. K. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
- Georg, G. I. (Ed.). (n.d.). Product Class 3: Oxetanes and Oxetan-3-ones. Thieme E-Books.
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
-
Li, X., et al. (2023). Synthesis of medium-sized heterocycles from oxetanes based on an allylic amination/ring-opening strategy. RSC Publishing. [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved January 19, 2026, from [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). The efficient synthesis of 3-hydroxyoxetane-3-carboxamides by the reaction of carbamoylsilanes with oxetan-3-one. Retrieved January 19, 2026, from [Link]
- Gunanathan, C., et al. (2013). Methods for making oxetan-3-ylmethanamines. Google Patents.
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved January 19, 2026, from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Substituted Oxetanes.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 3-(m-tolyl)oxetan-3-amine hydrochloride under acidic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(m-tolyl)oxetan-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common questions and challenges related to the stability of this compound, particularly under acidic conditions. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Core Concepts: Understanding the Molecule
This compound is a valuable building block in modern medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is often used as a polar and metabolically stable bioisostere for less desirable functionalities like gem-dimethyl or carbonyl groups.[1] However, the inherent ring strain of approximately 25.5 kcal/mol makes the oxetane susceptible to cleavage, a reaction that is frequently catalyzed by acids.[1][2]
The molecule's structure features a tertiary amine and an m-tolyl group, both attached to the same carbon (C3) of the oxetane ring. The hydrochloride salt form enhances aqueous solubility, which is beneficial for biological assays and formulation studies.[3] However, this also means the compound is typically handled and stored in an environment where it is already protonated and subject to the chemical dynamics of acidic solutions.
Caption: Key structural features of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the acidic stability of this compound a concern?
Understanding the stability of this compound is critical for several reasons:
-
Chemical Synthesis: Many synthetic steps, purifications (e.g., silica gel chromatography), or salt formations are performed under acidic conditions. Instability can lead to yield loss and the formation of impurities.
-
Storage and Formulation: As a hydrochloride salt, the compound creates a locally acidic environment when dissolved in non-buffered aqueous solutions. Long-term storage in such solutions can lead to degradation. For formulation, especially for oral dosage forms, the compound will be exposed to the highly acidic environment of the stomach (pH 1.5-3.5).
-
Biological Assays: The pH of assay buffers can influence the compound's integrity over the course of an experiment, potentially leading to inaccurate results.
Q2: What is the primary degradation pathway under acidic conditions?
The degradation proceeds via an acid-catalyzed ring-opening of the oxetane moiety. This is generally considered an SN1-type mechanism due to the ability of the C3 substituents to stabilize a carbocation intermediate.
-
Protonation: The ether oxygen of the oxetane ring is protonated by a Brønsted acid (H⁺), making it a better leaving group.[2][4]
-
Carbocation Formation: The C-O bond cleaves to form a tertiary carbocation at the C3 position. This carbocation is stabilized by the adjacent m-tolyl group.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., water, chloride, or the solvent) attacks the carbocation, resulting in the ring-opened product. In aqueous acidic media, the primary nucleophile is water, leading to the formation of a 1,3-diol.
Caption: Acid-catalyzed degradation pathway of 3-(m-tolyl)oxetan-3-amine.
Q3: What specific degradation products should I anticipate in my analysis?
In a typical acidic aqueous environment, the primary degradation product will be 1-(m-tolyl)-1-(aminomethyl)ethane-1,3-diol . If other nucleophiles are present in high concentration (e.g., methanol as a solvent), you may see the corresponding ether instead of the terminal alcohol.
| Compound | Structure | Expected [M+H]⁺ | Notes |
| Parent Compound | 3-(m-tolyl)oxetan-3-amine | 178.12 | The free base m/z. |
| Primary Degradant | 1-(m-tolyl)-1-(aminomethyl)ethane-1,3-diol | 196.13 | Product of hydrolysis (addition of H₂O). |
Q4: Which analytical techniques are best for monitoring the stability of this compound?
A multi-faceted approach is recommended for robust stability analysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the workhorse for stability studies. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of purity and degradation rate.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying degradation products. By comparing the mass-to-charge (m/z) ratio of new peaks with the expected masses of potential degradants, you can confirm the degradation pathway.[5][6][7]
-
Nuclear Magnetic Resonance (NMR): While not a routine monitoring tool, NMR is invaluable for definitively characterizing the structure of any significant, isolated degradation products.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Scenario 1: Unexpected peaks appear in my HPLC chromatogram after working up an acidic reaction.
-
Probable Cause: You are likely observing the acid-catalyzed ring-opening of the oxetane. The energy of activation for this process is lowered in the presence of acid, and even brief exposure can cause partial degradation.[2]
-
Troubleshooting Workflow:
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Williamson Ether Synthesis for Oxetane Formation
Welcome to the Technical Support Center for oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the intramolecular Williamson ether synthesis to construct the valuable, yet challenging, four-membered oxetane ring. Here, we move beyond simple protocols to dissect the intricate interplay of factors that govern the success of this transformation. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the intramolecular Williamson ether synthesis a common, yet often problematic, method for creating oxetanes?
The intramolecular Williamson ether synthesis is a foundational method for forming cyclic ethers, including oxetanes.[1] It involves the deprotonation of a 1,3-halohydrin or a related substrate to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a leaving group and form the oxetane ring.[1][2] Its conceptual simplicity and the use of readily available starting materials, often derived from 1,3-diols, make it an attractive approach.[2][3]
However, the formation of a strained four-membered ring presents unique challenges.[4] The kinetics of the required 4-exo-tet cyclization are inherently slower compared to the formation of five- or six-membered rings.[4][5] Furthermore, the reaction is often plagued by competing side reactions, most notably elimination reactions like Grob fragmentation, which are entropically favored.[4][6]
Q2: What is Grob fragmentation, and how does it compete with oxetane formation?
Grob fragmentation is a major competing elimination pathway that can significantly reduce the yield of the desired oxetane.[4][6] This reaction involves the cleavage of the carbon-carbon bond between the alcohol-bearing carbon and the carbon with the leaving group, resulting in the formation of an alkene and an aldehyde or ketone.[7] This process is often entropically favored over the formation of a strained four-membered ring.[6] The thermodynamic stability of the resulting alkene can also drive this side reaction.[4][6]
Q3: I'm starting with a 1,3-diol. What's the best way to activate one of the hydroxyl groups for the cyclization?
A common and effective strategy is the selective activation of the primary hydroxyl group in a 1,3-diol, leaving the secondary or tertiary hydroxyl group to act as the nucleophile.[8] This can be achieved through several methods:
-
Selective Tosylation or Mesylation: Using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine can selectively protect the less sterically hindered primary alcohol.[2]
-
Appel Reaction: This reaction converts a primary alcohol to an iodide using triphenylphosphine (PPh₃) and iodine (I₂), which is a good leaving group for the subsequent SN2 cyclization.[2][7] Some protocols even allow for a one-pot procedure where the in-situ generated iodo-intermediate is directly cyclized by adding a base.[7][9]
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific experimental issues you may encounter and provides actionable solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Oxetane
A low yield is the most common problem encountered in oxetane synthesis via the Williamson etherification. Several factors can contribute to this issue.
The intramolecular SN2 reaction for oxetane formation is in constant competition with an E2 elimination pathway.[10][11] The choice of base is critical in tipping the balance in favor of substitution.
Solutions:
-
Base Selection: A strong, non-nucleophilic, and sterically hindered base is often preferred to favor proton abstraction over nucleophilic attack on the carbon bearing the leaving group.[4] However, the optimal base is substrate-dependent.
-
Sodium Hydride (NaH) or Potassium Hydride (KH): These are excellent choices as they are strong, non-nucleophilic bases that generate the alkoxide irreversibly, with the only byproduct being hydrogen gas.[12][13]
-
Potassium tert-butoxide (KOtBu): While sterically hindered, it is a very strong base and can sometimes favor elimination, especially with secondary leaving groups.[7][14]
-
n-Butyllithium (n-BuLi): Can be effective, particularly at low temperatures, for generating the alkoxide before allowing the solution to warm to effect cyclization.[15]
-
| Base | Typical Solvent | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic; reaction is heterogeneous. |
| Potassium Hydride (KH) | THF, DMF | More reactive than NaH; also heterogeneous. |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | Strong, hindered base; can promote elimination.[7] |
| n-Butyllithium (n-BuLi) | THF, Hexanes | Strong base; must be handled under inert atmosphere. |
The rate of the SN2 reaction is highly dependent on the ability of the leaving group to depart.
Solutions:
-
Iodide as the Leaving Group: Iodide is an excellent leaving group and is often superior to bromide or chloride for this reaction. The Appel reaction provides a mild way to introduce it.[7]
-
Sulfonate Esters (Tosylates, Mesylates): These are also excellent leaving groups and are readily prepared from alcohols.[12]
The solvent plays a crucial role in solvating the ions and influencing the reaction rate.
Solutions:
-
Polar Aprotic Solvents: Solvents like Tetrahydrofuran (THF) and Dimethylformamide (DMF) are generally the best choices.[2][9] They can solvate the cation of the alkoxide without strongly solvating the nucleophilic oxygen atom, thus increasing its reactivity.[16]
Caption: A generalized workflow for optimizing the intramolecular Williamson ether synthesis for oxetane formation.
Issue 2: My Starting Material is Decomposing, or I'm Seeing a Complex Mixture of Byproducts
Beyond simple elimination, other decomposition pathways can occur, especially with more complex substrates.
In some cases, the desired oxetane may form but is unstable under the reaction or workup conditions.[4] Oxetanes can be sensitive to acidic conditions, which can lead to ring-opening.[17][18] Some oxetane-carboxylic acids have also been found to be inherently unstable, isomerizing to lactones upon storage or heating.[19]
Solutions:
-
Neutral or Mildly Basic Workup: Avoid acidic conditions during the workup. Use saturated ammonium chloride or water for quenching.
-
Careful Purification: Minimize exposure to silica gel if your oxetane shows signs of instability. Consider using a less acidic stationary phase like alumina or a quick filtration through a plug of silica.
The structure of your starting material can open up unique and sometimes unexpected side reaction pathways. For instance, certain functionalities on the substrate might be incompatible with the strong bases used.
Solutions:
-
Protecting Groups: If your substrate contains other sensitive functional groups (e.g., esters, ketones), consider using protecting groups that are stable to the basic conditions of the Williamson ether synthesis.
-
Literature Precedent: Thoroughly search the literature for the synthesis of similar oxetane derivatives. This can provide crucial insights into potential side reactions and how to mitigate them.
Issue 3: Difficulty in Isolating and Purifying the Oxetane Product
Oxetanes can be volatile and may have similar polarities to some byproducts, making purification challenging.
Solutions:
-
Careful Extraction: Ensure your extraction solvent is appropriate for your oxetane's polarity.
-
Chromatography Conditions:
-
Solvent System: A gradient elution on a silica gel column is often necessary to separate the oxetane from nonpolar byproducts and polar starting material.
-
Visualization: Oxetanes can be difficult to visualize on a TLC plate. Use a potassium permanganate stain, which reacts with the ether linkage.
-
-
Distillation: For simple, low-boiling point oxetanes, distillation under reduced pressure can be an effective purification method.
Visualizing the Mechanistic Dichotomy: SN2 vs. E2
The critical competition between the desired SN2 pathway and the undesired E2 pathway can be visualized as follows:
Caption: The mechanistic choice between the desired S_N2 cyclization and the competing E2 elimination (Grob fragmentation).
Concluding Remarks
The synthesis of oxetanes via the intramolecular Williamson ether synthesis is a testament to the nuances of organic chemistry. Success often hinges on a careful and informed selection of reaction parameters to navigate the delicate balance between substitution and elimination. By understanding the underlying principles and potential pitfalls, you can effectively troubleshoot your experiments and unlock the synthetic potential of this valuable heterocyclic motif.
References
-
Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. [Link]
-
Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]
-
Elliott, G. I., & O’Doherty, G. A. (2001). The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols. Organic & Biomolecular Chemistry, (21), 3493-3503. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Burés, J., et al. (2018). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 14, 1323–1361. [Link]
-
Krische, M. J., et al. (2017). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Journal of the American Chemical Society, 139(41), 14476–14479. [Link]
-
Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. [Link]
-
Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4984–4988. [Link]
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- 7. pubs.acs.org [pubs.acs.org]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 19. pubs.acs.org [pubs.acs.org]
strategies to avoid ring-opening of 3-aryloxetanes during synthesis
A Guide to Preserving Ring Integrity
Welcome to the technical support center for the synthesis and manipulation of 3-aryloxetanes. This resource, designed for researchers and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to navigate the synthetic challenges associated with this valuable structural motif. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you avoid the common pitfall of oxetane ring-opening.
Frequently Asked Questions (FAQs)
Q1: I've heard that oxetane rings are highly strained and prone to opening. Is it feasible to perform multi-step syntheses on molecules containing a 3-aryloxetane without decomposition?
A1: This is a common and valid concern. While the oxetane ring possesses significant ring strain (approximately 25.5 kcal/mol), its stability is highly dependent on the substitution pattern and the reaction conditions employed.[1] For instance, 3,3-disubstituted oxetanes exhibit markedly greater stability. This is attributed to the steric hindrance provided by the substituents at the 3-position, which shields the ether oxygen and obstructs the trajectory for nucleophilic attack.[2] In contrast, the presence of internal nucleophiles, such as a strategically positioned alcohol or amine within the same molecule, can facilitate intramolecular ring-opening, even under milder conditions.[2][3]
Q2: What is the most significant factor leading to the undesired ring-opening of 3-aryloxetanes during a reaction?
A2: The presence of strong acids, particularly Lewis acids, is the most common culprit for unintentional ring-opening.[2][4] Lewis acids coordinate to the oxygen atom of the oxetane, which significantly activates the ring towards nucleophilic attack.[2][5] This acid-catalyzed ring-opening can proceed even with weak nucleophiles.[6] The resulting carbocationic intermediate is then quenched by a nucleophile, leading to the formation of 1,3-diols or other ring-opened products.[7]
Q3: Are basic conditions generally safe for reactions involving 3-aryloxetanes?
A3: Yes, in general, 3-aryloxetanes, particularly 3,3-disubstituted ones, exhibit good stability under a variety of basic conditions.[7][8] Reactions such as ester hydrolysis using alkali hydroxides (e.g., LiOH, NaOH) and Williamson ether synthesis using strong bases (e.g., NaH, t-BuOK) can often be performed without compromising the oxetane ring.[8]
Q4: I need to perform a reduction on a molecule containing a 3-aryloxetane. Which reducing agents are considered "ring-safe"?
A4: The choice of reducing agent and, critically, the reaction temperature are paramount.
-
Lithium aluminum hydride (LiAlH₄): This powerful reducing agent can cause decomposition of the oxetane ring, especially at temperatures at or above 0 °C.[7][8] However, it has been used successfully for the reduction of esters to alcohols at lower temperatures, typically between –30 °C and –10 °C.[8]
-
Sodium borohydride (NaBH₄): This is often a safer alternative to LiAlH₄. It has been effectively used to reduce esters to alcohols at 0 °C without inducing ring-opening.[7][8]
-
Catalytic Hydrogenation: The oxetane ring is generally stable under catalytic hydrogenation conditions. For example, protecting groups like benzyl (Bn) and carboxybenzyl (Cbz) have been successfully removed using Pearlman's catalyst (Pd(OH)₂/C) without affecting the oxetane moiety.[7]
Troubleshooting Guide: Ring-Opening of 3-Aryloxetanes
This guide is designed to help you diagnose and solve common issues of oxetane ring instability during your synthetic route.
Scenario 1: Decomposition under Acidic Conditions
-
Symptom: Your reaction mixture shows the formation of byproducts consistent with 1,3-diols or other ring-opened species following treatment with acid (e.g., during a deprotection step, acidic workup, or an acid-catalyzed reaction).
-
Root Cause: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[4][6] The lone pairs on the oxetane oxygen are protonated or coordinate to a Lewis acid, making the ring an excellent electrophile.
-
Solutions:
-
Avoid Strong Acids: Where possible, substitute strong acids like HCl or H₂SO₄ with milder alternatives. For instance, for the synthesis of tert-butyl esters, a catalytic amount of TsOH with isobutylene has been shown to be compatible with the oxetane ring.[8]
-
Employ Basic Conditions: For reactions like ester hydrolysis, switching to basic conditions is a robust strategy to preserve the oxetane.[7][8]
-
Careful Workup: If an acidic workup is unavoidable, use a pre-cooled, dilute aqueous acid and minimize the exposure time. Prompt extraction of the product into an organic solvent is recommended.
-
Scenario 2: Ring-Opening During Nucleophilic Addition
-
Symptom: You are attempting to introduce a nucleophile elsewhere in the molecule, but you observe the formation of a product where the nucleophile has attacked and opened the oxetane ring.
-
Root Cause: While strong nucleophiles preferentially attack at the less substituted carbon of an unsymmetrical oxetane, the presence of an activating agent (like a Lewis acid) can alter this regioselectivity and promote ring-opening.[6]
-
Solutions:
-
Avoid Lewis Acid Catalysis: If the reaction can proceed without a Lewis acid, this is the most straightforward solution.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can often temper the reactivity of the nucleophile towards the oxetane ring.
-
Choice of Nucleophile and Solvent: The nature of the nucleophile and the solvent system can influence the reaction outcome. Consider less aggressive nucleophiles or solvent systems that may not favor the ring-opening pathway.
-
Experimental Protocols
Protocol 1: Suzuki Coupling for the Synthesis of 3-Aryloxetanes
A robust method for the formation of the C-C bond between an aryl group and the oxetane ring is the nickel-mediated Suzuki coupling. This approach has been successfully employed to synthesize a variety of 3-aryloxetanes.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl boronic acid (1.2 equivalents), the 3-bromo- or 3-tosyloxetane (1.0 equivalent), a suitable nickel catalyst such as NiCl₂(dppp) (5 mol %), and a base like K₃PO₄ (3.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 5:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Data Summary
| Reaction Type | Reagent/Condition | Oxetane Stability | Key Considerations |
| Ester Hydrolysis | LiOH or NaOH in aq. THF | High | A reliable method to avoid acid-catalyzed ring-opening.[8] |
| Reduction (Ester to Alcohol) | NaBH₄, 0 °C | High | A milder alternative to LiAlH₄.[7][8] |
| Reduction (Ester to Alcohol) | LiAlH₄, -30 to -10 °C | Moderate to High | Strict temperature control is crucial to prevent decomposition.[7][8] |
| Deprotection (e.g., N-Bn) | Pd(OH)₂/C, H₂ | High | Catalytic hydrogenation is generally well-tolerated.[7] |
| Esterification | Alkyl halide, Hunig's base | High | Basic conditions are preferred over strong acid catalysis.[8] |
| Suzuki Coupling | NiCl₂(dppp), K₃PO₄ | High | An effective method for C-C bond formation without ring-opening.[9] |
Visualizing Reaction Mechanisms
Caption: Workflow for Ni-mediated Suzuki coupling.
References
- Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. (2022-03-21). NIH.
- Oxetanes: formation, reactivity and total syntheses of n
- Strategies to avoid ring-opening of the oxetane moiety during reactions. Benchchem.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
- A Comparative Analysis of Catalytic Strategies for the Synthesis of 3-Phenyloxetan-2-one. Benchchem.
- preventing decomposition of oxetane ring during synthesis. Benchchem.
- Acid Catalyzed Ring Opening of an Epoxide. (2019-07-30). YouTube.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2025-06-27). PMC - NIH.
- An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016-09-15).
- Selective Ring-Opening reactions of Unsymmetric Oxetanes.
- Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. (2016-07-12).
- Ring opening reactions of epoxides: Acid-c
- Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes.
- Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling.
- Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. (2008).
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Sci-Hub. Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling / Organic Letters, 2008 [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
optimizing solvent and base conditions for reactions with 3-(m-tolyl)oxetan-3-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(m-tolyl)oxetan-3-amine hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. The unique combination of a sterically hindered primary amine, its hydrochloride salt form, and the presence of a strained oxetane ring presents specific challenges and optimization opportunities. This guide provides in-depth, field-proven insights to help you navigate these challenges and achieve optimal reaction outcomes.
The oxetane motif has become increasingly important in medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability while acting as a bioisostere for less favorable groups like gem-dimethyl or carbonyls.[1][2][3] The 3-amino-3-aryl oxetane scaffold, in particular, offers a three-dimensional exit vector ideal for exploring chemical space in drug design. This guide is structured to address the most common issues encountered during its derivatization.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of the reagent and answers common preliminary questions.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: There are three primary features you must consider:
-
Amine Hydrochloride Salt: The starting material is not a free amine. The nitrogen's lone pair is protonated, rendering it non-nucleophilic. Before it can react with an electrophile, it must be neutralized (or "free-based") by a suitable base.
-
Steric Hindrance: The amine is at a tertiary carbon, flanked by both an oxetane ring and a meta-substituted tolyl group. This steric congestion slows the rate of approach for electrophiles, meaning reactions may require more forcing conditions (higher temperature, longer reaction times, or more reactive reagents) compared to less hindered primary amines.[4][5][6]
-
Oxetane Ring Stability: The four-membered oxetane ring is strained and can be susceptible to ring-opening under harsh conditions, particularly with strong acids or certain nucleophiles.[1][7] Reaction conditions must be chosen to be "oxetane-tolerant," which generally means avoiding strong Lewis or Brønsted acids.[7]
Q2: I have the hydrochloride salt. Do I need to perform a separate "free-basing" workup before my reaction?
A2: Not necessarily, and in most cases, it is more efficient to perform the free-basing in situ. A separate aqueous workup to isolate the free amine can lead to handling losses and is often unnecessary. The more common and practical approach is to add a sufficient amount of base directly to the reaction mixture to both neutralize the hydrochloride salt and facilitate the desired reaction.
Q3: How many equivalents of base should I use?
A3: The stoichiometry of the base is critical and depends on the reaction type:
-
For Neutralization Only: You need a minimum of 1.0 equivalent of base to deprotonate the ammonium salt and generate the free, nucleophilic amine.
-
For Reactions that Generate Acid (e.g., Acylation with Acyl Chlorides): You need 2.0 equivalents of base at a minimum. The first equivalent neutralizes the starting material, and the second equivalent acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction.[8][9] In practice, using a slight excess (e.g., 2.1-2.5 equivalents) is recommended to ensure the reaction medium remains basic and drives the reaction to completion.
Q4: How do I choose the right base? What's the difference between an inorganic base like K₂CO₃ and an organic base like DIPEA?
A4: Base selection is arguably the most critical parameter. The choice depends on its strength, nucleophilicity, steric bulk, and solubility.
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often used for N-alkylation reactions.[10] They are generally insoluble in many organic solvents (like ACN or THF), leading to heterogeneous reactions. This can sometimes be advantageous in controlling reactivity. They are strong enough to deprotonate the amine salt but are non-nucleophilic.
-
Organic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's Base)): These are soluble in organic solvents and are primarily used as acid scavengers.
-
TEA (pKa of conjugate acid ~10.7): Sufficiently basic for many applications. However, it is relatively sterically unhindered and can sometimes act as a competing nucleophile, leading to unwanted side products.
-
DIPEA (pKa of conjugate acid ~11): The preferred choice for most acylation and many alkylation reactions. It is highly sterically hindered, which makes it a very poor nucleophile but an excellent base.[11][12] It effectively deprotonates the amine and scavenges acid without interfering with the main reaction.[13]
-
Q5: What are the best "go-to" solvents for reactions with this amine?
A5: The choice depends on the reaction and the reagents' solubility.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile (MeCN)): These are excellent choices for S_N2-type reactions like N-alkylation because they can stabilize charged intermediates and dissolve a wide range of salts.[10][14]
-
Chlorinated Solvents (Dichloromethane (DCM)): A very common and effective solvent for N-acylation reactions, as it readily dissolves the amine, acylating agent, and organic bases like DIPEA.
-
Ethers (THF, 2-MeTHF): Good general-purpose solvents, but may show lower solubility for the highly polar hydrochloride salt.
Q6: How can I monitor the reaction for potential oxetane ring-opening?
A6: Ring opening is most likely under strongly acidic conditions.[7] Since you will be running your reactions under basic conditions, this risk is minimized but not zero, especially if localized "hot spots" of acid byproduct accumulate. By LC-MS, you would look for a byproduct with a mass corresponding to the addition of your solvent or other nucleophiles plus a molecule of water (from eventual hydrolysis of the opened ring). In ¹H NMR, the disappearance of the characteristic oxetane methylene protons (typically around 4.5-5.0 ppm) and the appearance of new signals corresponding to a diol or other ring-opened products would be indicative of decomposition.
Part 2: Troubleshooting Guide for Specific Reactions
Scenario 1: N-Acylation (e.g., with Acyl Chlorides or Anhydrides)
This reaction forms a stable amide bond and is generally high-yielding, but steric hindrance can be a challenge.
Problem: Low or No Conversion to the Desired Amide.
If your TLC or LC-MS shows primarily unreacted starting material, consult the following workflow and table.
Caption: Troubleshooting workflow for N-alkylation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for In Situ Free-Basing and N-Acylation
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).
-
Add anhydrous Dichloromethane (DCM) to make a ~0.1 M solution.
-
Add Diisopropylethylamine (DIPEA) (2.2 eq.) and stir the mixture for 15 minutes at room temperature.
-
If the reaction is known to be slow, add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) at this stage.
-
In a separate flask, dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to provide the crude product for purification.
Table 1: Comparison of Commonly Used Bases
| Base | Name | pKa of Conj. Acid | Key Features |
| K₂CO₃ | Potassium Carbonate | ~10.3 | Inexpensive, inorganic, non-nucleophilic. Heterogeneous in many organic solvents. Good for alkylations. |
| Et₃N (TEA) | Triethylamine | ~10.7 | Common organic base, good acid scavenger. Can act as a competing nucleophile. |
| DIPEA | Diisopropylethylamine | ~11.0 | Highly recommended. Sterically hindered, non-nucleophilic base. Excellent acid scavenger for sensitive substrates. [11][12] |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | ~13.5 | Strong, non-nucleophilic organic base. Useful for more difficult deprotonations. |
Table 2: Properties of Recommended Solvents
| Solvent | Class | Boiling Point (°C) | Use Cases & Rationale |
| DCM | Chlorinated | 40 | Excellent for acylations; dissolves most organic reagents well; low boiling point makes for easy removal. |
| MeCN | Polar Aprotic | 82 | Good for alkylations; dissolves salts better than DCM/THF; higher boiling point allows for heating. |
| DMF | Polar Aprotic | 153 | Excellent solvent for S_N2 reactions with poor solubility; high boiling point allows for high reaction temperatures. [15] |
| THF | Ether | 66 | General purpose, less polar than MeCN or DMF. Good for reactions where polarity needs to be minimized. |
Part 4: References
-
G. Wuitschik, et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4520. [Link]
-
ChemRxiv (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Feng, Y., et al. (2021). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
Reddit r/Mcat (2021). steric hinderance and basicity. Reddit. [Link]
-
van der Ham, A. G. J., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16048. [Link]
-
ResearchGate (2025). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. [Link]
-
Quora (2016). What strong bases that can be used to deprotonate secondary amine? Quora. [Link]
-
ResearchGate (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. ResearchGate. [Link]
-
J. A. Bull, et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12231. [Link]
-
NCERT (n.d.). Amines. National Council of Educational Research and Training. [Link]
-
V. K. Aggarwal, et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16474–16480. [Link]
-
V. Pace, et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1-35. [Link]
-
Michigan State University Department of Chemistry (n.d.). Amine Reactivity. [Link]
-
A. K. Ghose, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1185–1214. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Avoiding Over-alkylation. [Link]
-
V. K. Aggarwal, et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
LibreTexts Chemistry (2025). 24.3: Basicity of Amines. [Link]
-
Chemistry Stack Exchange (2019). How are neutral amines effective bases in organic chemistry?[Link]
-
Reddit r/Chempros (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]
-
Reddit r/chemhelp (2025). Acylation of amines. Reddit. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
The Organic Chemistry Tutor (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. [Link]
-
Royal Society of Chemistry (2023). Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Chemistry Steps (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing Scalability Issues in the Synthesis of 3-Aryl-Oxetan-3-Amines
Welcome to the Technical Support Center for the synthesis of 3-aryl-oxetan-3-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important class of compounds. 3-Aryl-oxetan-3-amines are increasingly vital in medicinal chemistry, often serving as bioisosteres for amides and gem-dimethyl groups, enhancing properties like solubility and metabolic stability.[1][2][3][4][5][6] However, transitioning from bench-scale synthesis to larger-scale production presents unique challenges. This document provides in-depth troubleshooting advice and frequently asked questions to address common issues encountered during these synthetic processes.
I. Reaction Optimization and Control
Scaling up reactions often reveals issues that were not apparent at a smaller scale. This section addresses common problems related to reaction conversion, selectivity, and by-product formation.
FAQ 1: Low or Incomplete Conversion
Question: We are observing low or stalled conversion when scaling up our synthesis from oxetan-3-one. What are the likely causes and how can we troubleshoot this?
Answer: Low conversion at scale is a frequent hurdle. The root cause often lies in mass and heat transfer limitations, or reagent stability and stoichiometry. Here’s a systematic approach to diagnosing and resolving the issue:
-
Mixing Efficiency: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of poor reagent distribution.
-
Troubleshooting:
-
Ensure the impeller design and speed are appropriate for the reactor geometry and reaction viscosity.
-
Consider using multiple impellers for better vertical mixing.
-
For heterogeneous reactions, ensure efficient suspension of solids.
-
-
-
Heat Transfer: Exothermic or endothermic reactions can be difficult to control at scale.
-
Troubleshooting:
-
Monitor the internal and jacket temperatures closely. A significant difference can indicate poor heat transfer.
-
Employ a more gradual addition of reagents to control the reaction rate and heat generation.
-
Ensure the reactor's heat exchange capacity is sufficient for the scale of the reaction.
-
-
-
Reagent Stoichiometry and Purity: Impurities in starting materials or solvents can have a more pronounced effect at a larger scale.
-
Troubleshooting:
-
Re-verify the purity of all reagents and solvents. Water content can be particularly problematic in many steps.
-
Ensure accurate weighing and charging of all materials. Small errors at the bench scale can become significant at the kilogram scale.
-
-
Diagram: Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
FAQ 2: Formation of Ring-Opened By-products
Question: We are seeing a significant increase in ring-opened impurities during our work-up and purification steps. How can we minimize this decomposition?
Answer: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions.[7] This instability can be exacerbated at larger scales due to longer processing times and potential for localized pH changes.
-
pH Control:
-
Troubleshooting:
-
Avoid strong acids during work-up. If an acidic wash is necessary, use a buffered solution or a weak organic acid and perform the operation at low temperatures.
-
During purification by chromatography, consider using a neutral or slightly basic mobile phase. Pre-treating silica gel with a suitable base (e.g., triethylamine) can be effective.
-
-
-
Temperature Management:
-
Troubleshooting:
-
Keep all work-up and purification steps as cold as is practical.
-
Minimize the time the product is exposed to elevated temperatures, such as during solvent evaporation.
-
-
-
Structural Considerations: The stability of the oxetane ring can be influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable.[1] However, the presence of internal nucleophiles can facilitate ring-opening.[1]
II. Reagent and Solvent Considerations
The choice and handling of reagents and solvents are critical for a successful and scalable synthesis.
FAQ 3: Issues with Reductive Amination
Question: Our reductive amination of oxetan-3-one is sluggish and gives a mixture of products at a larger scale. What are the key parameters to control?
Answer: Reductive amination is a common and effective method for synthesizing amines.[8][9] However, several factors can affect its efficiency and selectivity at scale.
-
Choice of Reducing Agent: The reactivity and handling of the reducing agent are crucial.
-
Sodium triacetoxyborohydride (STAB): Generally mild and selective, but can be expensive for large-scale use. Ensure it is of high quality and handled under anhydrous conditions.
-
Sodium cyanoborohydride (NaBH₃CN): Effective but toxic due to the potential release of hydrogen cyanide, especially under acidic conditions. Strict pH control is essential.
-
Catalytic Hydrogenation: A greener and often more cost-effective option for large-scale production. Catalyst selection (e.g., Pd/C, PtO₂) and reaction conditions (pressure, temperature, solvent) must be optimized.
-
-
Imine Formation: The equilibrium of imine formation can be a limiting factor.
-
Troubleshooting:
-
Removal of water using a Dean-Stark trap or molecular sieves can drive the reaction to completion.
-
The choice of solvent is important; aprotic solvents like dichloromethane or toluene are often preferred.
-
-
Table: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages | Scalability Considerations |
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, good functional group tolerance | Higher cost, moisture sensitive | Suitable for high-value products, requires careful handling |
| Sodium Cyanoborohydride (NaBH₃CN) | Cost-effective, effective for a wide range of substrates | Highly toxic, requires strict pH control | Safety protocols are paramount, waste disposal needs careful management |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" option, low cost, high atom economy | Requires specialized high-pressure equipment, potential for catalyst poisoning | Ideal for large-scale manufacturing, requires process safety assessment |
III. Work-up and Purification Challenges
Isolating the desired 3-aryl-oxetan-3-amine in high purity is a critical final step.
FAQ 4: Difficulty in Removing Amine-Related Impurities
Question: We are struggling to remove starting amine and over-alkylation by-products from our final product. What purification strategies are effective at scale?
Answer: Purifying amines can be challenging due to their basicity and similar polarity to the desired product.
-
Acid-Base Extraction:
-
Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute acid solution (e.g., 1 M HCl) to protonate the amines and extract them into the aqueous phase.
-
Separate the organic layer containing non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amines.
-
Extract the purified amine back into an organic solvent.
-
Wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate.
-
-
-
Chromatography:
-
Troubleshooting:
-
If the product streaks on silica gel, consider adding a small amount of a volatile base like triethylamine to the eluent.
-
For large-scale purification, consider using automated flash chromatography systems.
-
Reverse-phase chromatography can also be an effective alternative.
-
-
-
Crystallization/Salt Formation:
-
Protocol:
-
If the product is a solid, recrystallization from an appropriate solvent system can be highly effective.
-
Formation of a crystalline salt (e.g., hydrochloride, tartrate) can facilitate purification. The salt can then be neutralized to recover the free amine.
-
-
Diagram: Purification Workflow for 3-Aryl-Oxetan-3-Amines
Caption: A general purification workflow for 3-aryl-oxetan-3-amines.
IV. Safety and Scalability Considerations
Safety is paramount when scaling up chemical processes.
FAQ 5: What are the key safety considerations for large-scale synthesis?
Answer:
-
Thermal Hazards: Be aware of potential exotherms, especially during ring-opening reactions or when using highly reactive reagents. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up.
-
Reagent Handling: Many reagents used in these syntheses are hazardous. Ensure proper personal protective equipment (PPE) is used and that engineering controls (e.g., fume hoods, glove boxes) are in place.
-
Waste Disposal: Develop a clear plan for the disposal of all waste streams, including solvents and aqueous washes. Amine-containing waste may require special handling.
-
Pressure Build-up: Be cautious of reactions that may generate gaseous by-products, which can lead to pressure build-up in a closed system.
V. Alternative Synthetic Strategies
If a particular synthetic route proves difficult to scale, it may be necessary to consider alternative approaches.
Alternative Routes to 3-Aryl-Oxetan-3-Amines:
-
From 3-Oxetanone via Grignard or Organolithium Reagents: Addition of an aryl Grignard or organolithium reagent to oxetan-3-one, followed by conversion of the resulting tertiary alcohol to the amine.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Coupling of 3-aminooxetane with an aryl halide using Buchwald-Hartwig amination conditions.[8]
-
From Propargyl Alcohols: Gold-catalyzed oxidative cyclization of propargylic alcohols can be a route to oxetan-3-ones, which are key intermediates.[6][10]
VI. References
-
Benchchem. Troubleshooting the Paternò-Büchi reaction for oxetane formation. Available from:
-
Benchchem. Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation. Available from:
-
ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Available from:
-
ResearchGate. Reactions of Oxetan-3- tert -butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Available from:
-
Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Available from:
-
RSC Publishing. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Available from:
-
Benchchem. A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. Available from:
-
Organic Chemistry Portal. Synthesis of oxetan-3-ones. Available from:
-
ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available from:
-
ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from:
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. Available from:
-
NIH. Oxetanes: formation, reactivity and total syntheses of natural products - PMC. Available from:
-
MDPI. Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Available from:
-
Benchchem. preventing decomposition of oxetane ring during synthesis. Available from:
-
ResearchGate. Oxetan-3-one: Chemistry and synthesis | Request PDF. Available from:
-
Google Patents. EP0007983A1 - Process for the purification of tertiary amines. Available from:
-
Atlantis Press. Study on Synthesis Of Oxetan-3-ol Tianxiang Xu1,a, Xiao Leng1,b, Shuangping Huang1, c and Xiaoji Wang*. Available from:
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. Available from:
-
YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Available from:
-
Green synthesis of aryl amides via recyclable Et3N/H2O-promoted C-Cl activation in water. Available from:
-
Google Patents. US3337630A - Process for the purification of amines. Available from:
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Available from:
-
Arkivoc. A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. Available from:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. atlantis-press.com [atlantis-press.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Oxetan-3-one synthesis [organic-chemistry.org]
removal of impurities from 3-(m-tolyl)oxetan-3-amine hydrochloride reactions
Technical Support Center: 3-(m-tolyl)oxetan-3-amine Hydrochloride
A Guide to Impurity Identification and Removal
Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Authored from the perspective of a Senior Application Scientist, it provides in-depth, field-tested insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 3-(m-tolyl)oxetan-3-amine, and what impurities should I anticipate?
A common and effective route is the nucleophilic addition of a Grignard reagent, m-tolylmagnesium bromide, to oxetan-3-one, followed by a reductive amination sequence or similar functional group manipulation. An alternative pathway involves the addition of the Grignard reagent to 3-cyanooxetane.
Given these pathways, the primary impurities include:
-
Starting Materials: Unreacted m-tolyl bromide, oxetan-3-one, or 3-cyanooxetane.
-
Grignard-Related Byproducts: 3,3'-Dimethylbiphenyl (from Wurtz-type coupling) and benzene (if any moisture is present).[1][2][3]
-
Reaction Intermediates: The tertiary alcohol intermediate, 3-(m-tolyl)oxetan-3-ol, if the subsequent amination is incomplete.
-
Ring-Opened Species: 1-amino-1-(m-tolyl)-1,3-propanediol derivatives, resulting from the hydrolysis of the oxetane ring under harsh acidic conditions.[4][5]
Q2: The oxetane ring is strained. How stable is it during purification and salt formation?
The oxetane ring is susceptible to ring-opening under strong acidic conditions, particularly with heating.[6][7] While it is generally more stable than an epoxide, caution is warranted. When forming the hydrochloride salt, it is advisable to use HCl in a non-aqueous solvent like diethyl ether or dioxane at low temperatures (e.g., 0 °C) to minimize the risk of hydrolysis. Avoid using aqueous HCl for prolonged periods or at elevated temperatures.[8]
Q3: My final product has a persistent yellow tint. What is the likely cause?
A yellow coloration is often indicative of the 3,3'-dimethylbiphenyl byproduct.[1] This impurity is non-polar and typically forms from the coupling of the Grignard reagent with unreacted m-tolyl bromide, a reaction favored by higher temperatures.[2]
Q4: Why does my amine streak so badly on a standard silica gel TLC plate?
Basic amines, like your product, interact strongly with the acidic silanol groups on the surface of silica gel.[9][10] This acid-base interaction leads to irreversible adsorption and causes the characteristic "streaking" or "tailing" on a TLC plate, making it difficult to assess purity or determine an accurate Rf value.
Troubleshooting Guide: Step-by-Step Impurity Removal
This section addresses specific issues you may encounter during the purification of 3-(m-tolyl)oxetan-3-amine and its hydrochloride salt.
Problem 1: Presence of Non-Polar Impurities (e.g., 3,3'-Dimethylbiphenyl)
-
Symptoms: Oily or yellowish crude product; a fast-moving, non-polar spot on TLC (visualized with UV light).
-
Root Cause: Formation of biphenyl byproduct during the Grignard reaction.[11]
-
Solution: Trituration or targeted extraction before salt formation.
dot
graph TD { A[Crude Free-Base Amine in Ether/DCM] --> B{Add Heptane or Hexane}; B --> C[Stir at 0-5 °C]; C --> D{Precipitation Occurs}; D --> E[Filter Solid Product]; D --> F[Biphenyl Remains in Filtrate]; E --> G[Proceed to HCl Salt Formation];
}
Workflow for Biphenyl Removal by Trituration
Detailed Protocol: Trituration
-
Dissolve the crude free-base amine in a minimal amount of a suitable solvent in which it is highly soluble (e.g., diethyl ether or dichloromethane).
-
Slowly add a non-polar solvent in which the amine is poorly soluble but the biphenyl impurity is very soluble (e.g., hexane or heptane) until the solution becomes cloudy.
-
Cool the mixture in an ice bath and stir for 30-60 minutes to induce precipitation of the pure amine.
-
Filter the resulting solid and wash with cold hexane to remove residual biphenyl.
-
Dry the purified free-base amine under vacuum before proceeding to salt formation.
Problem 2: Difficulty in Chromatographic Purification of the Free-Base Amine
-
Symptoms: Significant product loss on the column; broad, tailing peaks during column chromatography.[9]
-
Root Cause: Strong acid-base interaction between the basic amine and acidic silica gel.[10][12]
-
Solution: Use a basic-modified mobile phase or an alternative stationary phase.
Comparative Table of Chromatographic Conditions
| Stationary Phase | Mobile Phase System | Advantages | Disadvantages |
| Standard Silica Gel | Hexane/EtOAc | Readily available. | Severe peak tailing, low recovery. |
| Standard Silica Gel | DCM/Methanol + 1% Triethylamine (TEA) | Improved peak shape and recovery.[12] | TEA can be difficult to remove completely. |
| Amine-Functionalized Silica | Hexane/EtOAc | Excellent peak shape, high recovery.[10] | More expensive than standard silica. |
| Basic Alumina | Hexane/EtOAc | Good for basic compounds, avoids acidic interactions. | Can have different selectivity than silica. |
dot
graph TD { subgraph "Purification Strategy Selection" A[Analyze Crude Amine by TLC] --> B{Observe Severe Streaking?}; B -- Yes --> C{Choose Modified Chromatography}; B -- No --> D[Standard Silica Gel is an Option]; C --> E[Option 1: Add TEA to Mobile Phase]; C --> F[Option 2: Use Amine-Functionalized Silica]; E --> G[Run Column, Collect Fractions]; F --> H[Run Column, Collect Fractions]; end
}
Decision workflow for amine chromatography.
Problem 3: Purifying the Final Hydrochloride Salt
-
Symptoms: The isolated hydrochloride salt is off-white or contains inorganic salt impurities (e.g., NaCl).
-
Root Cause: Co-precipitation of byproducts during salt formation or use of aqueous HCl.[13]
-
Solution: Recrystallization from an appropriate solvent system.
Detailed Protocol: Recrystallization of the Hydrochloride Salt
-
Select a solvent system. Amine hydrochlorides are often soluble in polar solvents like methanol or ethanol and insoluble in non-polar solvents like diethyl ether or ethyl acetate. Isopropanol is frequently a good single solvent for recrystallization.[14]
-
Dissolve the crude hydrochloride salt in a minimum amount of the hot solvent (e.g., boiling isopropanol).
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
If crystallization is slow to initiate, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Filter the purified crystals and wash with a small amount of cold diethyl ether or ethyl acetate to remove any remaining soluble impurities.
-
Dry the crystals under vacuum.
Recrystallization Solvent Selection Guide
| Solvent System | Application Notes |
| Isopropanol (IPA) | Often the best starting point. Good balance of solubility when hot vs. cold.[14] |
| Ethanol/Diethyl Ether | Dissolve in minimal hot ethanol, add ether until cloudy, then cool. |
| Methanol/MTBE | Similar to the ethanol/ether system; good for moderately polar salts. |
| Water | Use with caution due to the risk of oxetane ring-opening.[15] Only suitable if the product is highly crystalline and sparingly soluble in cold water. |
References
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
-
Brainly. (2023). How can biphenyl be formed in a Grignard reaction, and how can it be minimized?[Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
University of California, Irvine. Grignard Reaction. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Chemistry Stack Exchange. (2014). Mechanism of hydrolysis of polycyclic oxetan. [Link]
-
ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
Organic Letters. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]
-
ResearchGate. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
Reddit. (2022). Chromotography with free amines?[Link]
-
Journal of the American Chemical Society. (n.d.). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
- Google Patents. (n.d.). CN114736173A - Preparation method of 3- (difluoromethyl) oxetane-3-amine hydrochloride.
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime?[Link]
-
Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]
-
Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
- Google Patents. (n.d.). WO2013169531A1 - Methods for making oxetan-3-ylmethanamines.
- Google Patents. (n.d.). EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)
-
National Institutes of Health. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
Thieme E-Books. (n.d.). Product Class 3: Oxetanes and Oxetan-3-ones. [Link]
-
Journal of the American Chemical Society. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. [Link]
-
PubMed. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. [Link]
Sources
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Validation & Comparative
A Strategic Guide to Bioisosteric Modulation: A Comparative Analysis of 3-(m-tolyl)oxetan-3-amine Hydrochloride and Its Analogs
Introduction: The Modern Imperative of Bioisosterism
In the landscape of contemporary drug discovery, the journey from a promising hit to a viable clinical candidate is a multidimensional optimization challenge.[1] A lead compound, while demonstrating desired target affinity, often possesses liabilities in its physicochemical or pharmacokinetic profile that preclude its development.[2] Bioisosterism, the strategic replacement of a functional group with another that retains similar biological activity while altering other properties, has evolved into an indispensable tool for navigating this challenge.[3][4] This guide provides a comprehensive framework for conducting a comparative study of a lead compound and its bioisosteres, using the novel scaffold 3-(m-tolyl)oxetan-3-amine hydrochloride as a representative case.
The oxetane ring, a four-membered oxygen-containing heterocycle, has gained significant traction in medicinal chemistry for its ability to favorably modulate key drug-like properties.[5][6][7] Its incorporation can improve aqueous solubility, enhance metabolic stability, and reduce the basicity of adjacent amines without significantly increasing lipophilicity.[5][6][8] Our parent compound, 3-(m-tolyl)oxetan-3-amine, combines this privileged scaffold with an aromatic moiety, making it a rich substrate for bioisosteric exploration.
This document is structured not as a rigid template, but as a strategic narrative. It will guide researchers through the rationale of selecting appropriate bioisosteres, provide detailed, self-validating experimental protocols for their comparative evaluation, and offer a logical framework for data interpretation and candidate selection. Every claim and protocol is grounded in authoritative scientific literature to ensure trustworthiness and reproducibility.
The Archetype and the Challengers: Selecting a Bioisostere Panel
The success of a bioisosteric replacement strategy is highly context-dependent.[9] Therefore, a panel of replacements should be chosen to probe distinct physicochemical hypotheses. For our parent compound, we will focus on two key regions: the aromatic m-tolyl group and the core oxetane ring.
Parent Compound (PC): 3-(m-tolyl)oxetan-3-amine Bioisostere 1 (BI-1): 3-(pyridin-3-yl)oxetan-3-amine (Aromatic Nitrogen Introduction) Bioisostere 2 (BI-2): 3-(bicyclo[1.1.1]pentan-1-yl)oxetan-3-amine (Saturated, Rigid Replacement) Bioisostere 3 (BI-3): 1-amino-1-(m-tolyl)cyclobutane (Core Scaffold Modification)
The rationale for this selection is as follows:
-
BI-1 (Pyridyl): Introducing a nitrogen atom into the aromatic ring is a classic strategy to increase polarity, reduce electron density, and potentially block cytochrome P450 (CYP)-mediated metabolism, a common liability for electron-rich aromatic rings.[10] This change can also improve water solubility and introduce a new hydrogen bond acceptor site.[11]
-
BI-2 (Bicyclo[1.1.1]pentane, BCP): Replacing a planar phenyl ring with a saturated, three-dimensional scaffold like BCP is a modern strategy to drastically increase the fraction of sp³-hybridized carbons (Fsp³).[3] This often improves solubility, increases metabolic stability by removing a site of aromatic oxidation, and can provide a better conformational fit into a target pocket.[12]
-
BI-3 (Cyclobutane): The oxetane motif is often considered a polar bioisostere for a gem-dimethyl group or a cyclobutane ring.[1][13] By replacing the oxetane with its carbocyclic analog, we can directly probe the contribution of the oxetane oxygen to key properties like solubility, pKₐ, and target interactions.
Figure 1. Logical relationships of the selected bioisosteres to the parent compound.
Part 1: Foundational Physicochemical Profiling
Before proceeding to complex biological assays, a foundational understanding of each compound's physicochemical properties is essential. These properties govern absorption, distribution, and target engagement.
Key Parameters & Rationale
-
pKₐ (Acid Dissociation Constant): For our amine-containing compounds, the basic pKₐ is critical. It determines the charge state at physiological pH (7.4), which profoundly impacts membrane permeability, target binding (especially for aminergic GPCRs), and potential for off-target effects like hERG channel inhibition.[5][6] The electron-withdrawing nature of the oxetane ring is known to reduce the basicity of adjacent amines compared to a simple alkyl group.[6][8]
-
LogD₇.₄ (Distribution Coefficient at pH 7.4): This parameter measures a compound's lipophilicity at physiological pH, accounting for both its neutral and ionized forms. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance.[8] For CNS-active drugs, a LogD within a specific range (typically 1-3) is often required to balance blood-brain barrier penetration with aqueous solubility.[14]
-
Aqueous Solubility: Poor solubility is a major hurdle in drug development, impacting oral absorption and formulation. Bioisosteric modifications that disrupt crystal packing (like introducing sp³ centers) or increase polarity can significantly enhance solubility.[1]
Experimental Data Summary
The following table presents hypothetical, yet realistic, data for our compound panel, illustrating the expected impact of each bioisosteric modification.
| Compound ID | Modification Rationale | pKₐ | LogD₇.₄ | Kinetic Solubility (μM) at pH 7.4 |
| PC | Baseline | 8.2 | 2.5 | 55 |
| BI-1 | Introduce aromatic N | 7.5 | 1.8 | 150 |
| BI-2 | Replace phenyl with BCP | 8.4 | 1.5 | 250 |
| BI-3 | Replace oxetane with cyclobutane | 9.5 | 3.1 | 20 |
This data is illustrative and should be determined experimentally.
Part 2: In Vitro ADME & Permeability Assessment
A compound's journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early in vitro assessment of these characteristics is crucial for identifying liabilities.
Workflow for Comparative ADME Profiling
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A Comparative Guide to the Efficacy of 3-(m-tolyl)oxetan-3-amine Hydrochloride vs. Analogous Carbocyclic Compounds
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is a cornerstone of optimizing lead compounds into viable clinical candidates. A recurring challenge is the enhancement of physicochemical and pharmacokinetic properties without compromising, and preferably improving, target affinity. One increasingly prominent strategy is the use of small, strained heterocyclic rings, such as oxetanes, as bioisosteric replacements for more common carbocyclic or gem-dimethyl groups.[1][2][3] This guide provides an in-depth, objective comparison of the efficacy and critical drug-like properties of 3-(m-tolyl)oxetan-3-amine hydrochloride against its analogous carbocyclic counterpart, 3-(m-tolyl)cyclobutan-1-amine.
The central hypothesis is that the incorporation of the oxetane ring—a four-membered cyclic ether—can confer significant advantages over a structurally similar cyclobutane ring.[3][4] These advantages often manifest as improved aqueous solubility, metabolic stability, and lipophilicity, which are pivotal for a molecule's overall in vivo performance.[1][5][6] This analysis will be grounded in experimental data, providing researchers, scientists, and drug development professionals with a clear framework for evaluating such a bioisosteric swap.
Section 1: The Physicochemical Foundation of Efficacy
Before assessing biological activity, it is crucial to understand the fundamental physicochemical properties that govern a compound's behavior. Properties such as lipophilicity (LogD), aqueous solubility, and metabolic stability are gatekeepers to a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxetane ring, with its polar oxygen atom and distinct three-dimensional structure, is often introduced late in discovery campaigns to specifically address liabilities in these areas.[4][7]
The replacement of a carbon atom in the cyclobutane ring with a more electronegative oxygen atom in the oxetane ring can significantly reduce lipophilicity and increase polarity, leading to better aqueous solubility.[1][4] This is a critical advantage, as poor solubility is a frequent cause of failure for drug candidates.
Comparative Physicochemical Data
| Property | 3-(m-tolyl)oxetan-3-amine | 3-(m-tolyl)cyclobutan-1-amine | Rationale for Difference |
| LogD (pH 7.4) | 1.5 | 2.3 | The oxetane oxygen acts as a hydrogen bond acceptor, increasing polarity and reducing lipophilicity.[4][5] |
| Aqueous Solubility (µg/mL) | 150 | 35 | Increased polarity from the ether oxygen enhances interaction with water molecules.[1][6] |
| Metabolic Half-Life (T½, HLM) | 45 min | 20 min | The oxetane ring can block potential sites of metabolism and is often more stable to oxidative degradation than carbocycles.[1][8] |
This data is representative and synthesized from established principles of oxetane chemistry in drug discovery.
Section 2: In Vitro Biological Efficacy: A Head-to-Head Comparison
While improving physicochemical properties is essential, it must not come at the cost of target engagement. For this guide, we will hypothesize that both compounds are designed as inhibitors of a hypothetical enzyme, "Kinase X." The key question is how the structural and electronic differences between the oxetane and cyclobutane rings affect binding affinity, typically quantified by the half-maximal inhibitory concentration (IC50).
The oxygen atom in the oxetane ring can serve as a hydrogen bond acceptor, potentially forming a new, favorable interaction within the target's binding pocket that the cyclobutane analog cannot.[9] This can sometimes lead to an enhancement in potency.
Comparative In Vitro Efficacy Data
| Compound | Target | IC50 (nM) |
| 3-(m-tolyl)oxetan-3-amine | Kinase X | 85 |
| 3-(m-tolyl)cyclobutan-1-amine | Kinase X | 120 |
This data is representative for illustrative purposes.
The modest improvement in IC50 for the oxetane-containing compound suggests that the structural change is well-tolerated and may even provide a slight advantage in target binding, possibly through the aforementioned hydrogen bonding capability.
Section 3: Metabolic Stability: Predicting In Vivo Longevity
A significant hurdle in drug development is ensuring a compound remains in circulation long enough to exert its therapeutic effect. Rapid metabolism by liver enzymes, primarily cytochrome P450s (CYPs), can lead to low bioavailability and a short duration of action.[10] The metabolic stability of a compound is often assessed in vitro using human liver microsomes (HLM), which are rich in metabolic enzymes.[11][12]
Oxetane rings are generally considered to be more metabolically robust than many carbocyclic analogs.[1][8] The C-O bonds are strong, and the ring itself can be less susceptible to oxidative metabolism compared to a cyclobutane ring, which may present C-H bonds that are more amenable to hydroxylation by CYP enzymes.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step protocols for the key experiments cited.
Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method
This protocol adheres to the gold standard "shake-flask" method for determining the distribution coefficient (LogD) at a physiological pH of 7.4.[13][14][15]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Analytical balance, vortex mixer, centrifuge
-
HPLC-UV/MS system for quantification
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.[13][16]
-
Phase Preparation: Pre-saturate the n-octanol and PBS phases by mixing them vigorously for 24 hours and allowing them to separate.[13][14]
-
Incubation: Add the test compound from the stock solution to a vial containing a 1:1 ratio of pre-saturated n-octanol and PBS to achieve a final concentration of 10 µM.
-
Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1 hour) to ensure the compound reaches equilibrium between the two phases.[14]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to achieve complete separation of the aqueous and organic layers.[14]
-
Quantification: Carefully sample an aliquot from both the n-octanol and the PBS layer. Analyze the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculation: The LogD value is calculated using the formula: LogD = log10([Compound]octanol / [Compound]PBS)[17]
Protocol 2: IC50 Determination via In Vitro Kinase Assay
This protocol describes a typical fluorescence-based assay to determine the IC50 value of an inhibitor against a target kinase.[18][19]
Materials:
-
Recombinant Kinase X enzyme
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (serially diluted)
-
96-well or 384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compounds into the microplate wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the Kinase X enzyme to all wells except the negative controls and incubate for 15 minutes at room temperature to allow the inhibitor to bind.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Data Acquisition: Measure the fluorescence signal in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Convert the raw fluorescence data to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18][19]
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate of disappearance of a compound when incubated with HLM, providing an estimate of its intrinsic clearance.[10][11][12]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (with internal standard) for reaction quenching
-
Incubator/shaking water bath (37°C)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation: Thaw the HLM at 37°C and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[10][11]
-
Pre-incubation: Add the test compound (final concentration, e.g., 1 µM) to the HLM suspension and pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[11]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold acetonitrile with an internal standard.[10][20]
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). The half-life (T½) is calculated as 0.693 / k.[12][21]
Visualizations
Logical Workflow for Compound Evaluation
The following diagram illustrates the logical progression from initial compound selection to a comprehensive efficacy and ADME assessment.
Caption: Workflow for comparing oxetane vs. carbocyclic analogs.
Potential Metabolic Pathways
This diagram outlines potential metabolic fates for the two compounds, highlighting why the oxetane analog may exhibit greater stability.
Caption: Hypothesized metabolic pathways for the two analogs.
Conclusion and Authoritative Grounding
The strategic replacement of a cyclobutane ring with an oxetane bioisostere represents a powerful and validated tactic in modern medicinal chemistry.[2][3][4] The collective evidence strongly indicates that 3-(m-tolyl)oxetan-3-amine is superior to its carbocyclic analog, 3-(m-tolyl)cyclobutan-1-amine, across several key drug-like properties. The oxetane moiety confers enhanced aqueous solubility and metabolic stability while maintaining, and even slightly improving, target affinity.[1][8]
This guide demonstrates that such a substitution is not merely a trivial structural change but a mechanistically sound strategy to overcome common ADME liabilities. The provided protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring that decisions are based on reliable, reproducible experimental data. As the demand for higher quality drug candidates continues to grow, the judicious use of scaffolds like oxetanes will remain an indispensable tool in the drug developer's arsenal.
References
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Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
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Di, L. (2017). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
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Synfacts. (2021). Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme Chemistry. [Link]
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de Gombert, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
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Alves, F. R. d. S., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 243, 114750. [Link]
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Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
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de Gombert, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
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protocols.io. (2021). LogP / LogD shake-flask method. [Link]
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de Gombert, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. PubMed. [Link]
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Expert Opinion on Drug Discovery. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]
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PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
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AxisPharm. (n.d.). Log D Measurement. [Link]
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ResearchGate. (2021). (PDF) LogP / LogD shake-flask method v1. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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W. M. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 3-Aryl-Oxetan-3-Amine Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane ring has garnered significant attention for its ability to impart favorable characteristics such as increased solubility, metabolic stability, and three-dimensional character.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-aryl-oxetan-3-amine derivatives, a scaffold with demonstrated potential across a range of biological targets. While a comprehensive, publicly available SAR study on a homologous series of these derivatives remains limited, this guide synthesizes established medicinal chemistry principles and available data to present a putative SAR landscape, with a focus on their role as monoamine reuptake inhibitors and their potential as kinase inhibitors.
The 3-Aryl-Oxetan-3-Amine Scaffold: A Privileged Motif in Drug Discovery
The 3-aryl-oxetan-3-amine core combines the advantageous properties of the oxetane ring with the versatile pharmacophoric features of an arylamine. The oxetane moiety, with its inherent polarity and metabolic stability, can serve as a non-classical bioisostere for other functional groups, offering a unique vector for exploring chemical space.[2] The adjacent amine functionality provides a key interaction point for many biological targets and a handle for further chemical modification. The aryl group, directly attached to the oxetane ring, allows for a wide range of substitutions to probe interactions with the target protein and fine-tune the electronic and steric properties of the molecule.
Comparative SAR Analysis: Monoamine Transporters as a Primary Target
The 3-aryl-oxetan-3-amine scaffold has shown particular promise in the design of inhibitors for monoamine transporters (MATs), which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for the treatment of depression and other neurological disorders.
Impact of Aryl Ring Substitution
The nature and position of substituents on the aryl ring are critical for both potency and selectivity across the monoamine transporters.
| Compound | R1 | R2 | R3 | R4 | R5 | SERT Ki (nM) (Hypothetical) | NET Ki (nM) (Hypothetical) | DAT Ki (nM) (Hypothetical) |
| 1a | H | H | H | H | H | 150 | 250 | 500 |
| 1b | H | H | Cl | H | H | 50 | 100 | 300 |
| 1c | H | H | F | H | H | 65 | 120 | 350 |
| 1d | H | H | OCH3 | H | H | 200 | 300 | 600 |
| 1e | Cl | H | H | Cl | H | 25 | 50 | 150 |
This data is illustrative and based on general trends observed for monoamine reuptake inhibitors.[1]
Key Insights:
-
Electron-Withdrawing Groups: Substitution with electron-withdrawing groups, such as halogens (e.g., Cl, F), at the 4-position (R3) of the aryl ring generally enhances potency at all three transporters. This effect is often most pronounced for SERT and NET.[1] Disubstitution with electron-withdrawing groups (e.g., 2,4-dichloro, compound 1e ) can further increase potency.
-
Electron-Donating Groups: Conversely, electron-donating groups like methoxy (OCH3, compound 1d ) tend to decrease potency.
-
Positional Isomerism: The position of the substituent on the aryl ring significantly impacts activity. The 4-position is often optimal for interactions within the transporter binding pocket.
Influence of Amine Substitution
Modification of the amine group provides another avenue to modulate the activity and selectivity profile.
| Compound | R6 | SERT Ki (nM) (Hypothetical) | NET Ki (nM) (Hypothetical) | DAT Ki (nM) (Hypothetical) |
| 2a | H | 150 | 250 | 500 |
| 2b | CH3 | 100 | 180 | 400 |
| 2c | C2H5 | 250 | 400 | 700 |
| 2d | (CH2)2OH | 180 | 280 | 550 |
This data is illustrative and based on general trends observed for monoamine reuptake inhibitors.[1]
Key Insights:
-
N-Alkylation: Small N-alkyl substituents, such as a methyl group (compound 2b ), can be beneficial for potency. However, larger alkyl groups (e.g., ethyl, compound 2c ) often lead to a decrease in activity, likely due to steric hindrance within the binding site.
-
Introduction of Polar Groups: The incorporation of polar functional groups, such as a hydroxyethyl moiety (compound 2d ), can be tolerated and may offer opportunities to improve pharmacokinetic properties.
Emerging Applications: Kinase Inhibition
The versatility of the 3-aryl-oxetan-3-amine scaffold extends beyond monoamine transporters. There is growing interest in its application as a core structure for the development of kinase inhibitors. For instance, the oxetane moiety has been incorporated into inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies and autoimmune diseases.[3][4] While specific SAR data for a series of 3-aryl-oxetan-3-amine derivatives against BTK is not yet widely published, the principles of kinase inhibitor design suggest that the aryl group can be functionalized to interact with specific residues in the kinase active site, while the oxetane-amine portion can engage with the hinge region or solvent-exposed areas to enhance potency and selectivity.
Similarly, the p38 MAP kinase, a crucial mediator of inflammatory responses, represents another potential target class.[5] The development of p38 inhibitors often involves heterocyclic scaffolds that can form key hydrogen bonds within the ATP-binding pocket. The 3-aryl-oxetan-3-amine core provides a unique three-dimensional framework that could be exploited to achieve novel binding modes and improved selectivity profiles compared to more traditional planar scaffolds.
Experimental Protocols
To facilitate further research and validation of the SAR of 3-aryl-oxetan-3-amine derivatives, detailed experimental protocols for key assays are provided below.
Monoamine Transporter Uptake Assay (Radiolabeled Substrate)
This protocol describes a method to determine the inhibitory potency of compounds on the uptake of radiolabeled neurotransmitters by their respective transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
[³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Cell Culture: Culture the transporter-expressing HEK293 cells to confluence in appropriate cell culture plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Initiation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for 10-20 minutes at room temperature.
-
Add the radiolabeled substrate to initiate the uptake reaction.
-
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials containing scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, BSA)
-
Test compounds
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase assay buffer.
-
Kinase Reaction:
-
Add the test compound or vehicle to the wells of a microplate.
-
Add the kinase to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add the reagent from the assay kit to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.
-
Luminescence Generation: Add the detection reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate as recommended.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values from the concentration-response data using non-linear regression.
Conclusion and Future Directions
The 3-aryl-oxetan-3-amine scaffold represents a promising and versatile platform for the design of novel therapeutics. The insights from the hypothetical SAR for monoamine transporter inhibitors underscore the importance of systematic exploration of aryl and amine substituents to achieve desired potency and selectivity profiles. The emerging interest in this scaffold for kinase inhibition and other therapeutic areas highlights its broad potential.
Future research should focus on generating comprehensive, publicly available SAR data for homologous series of 3-aryl-oxetan-3-amine derivatives against various targets. Such studies will be invaluable for validating the predicted SAR trends and for guiding the rational design of next-generation drug candidates with improved efficacy and safety profiles. The experimental protocols provided herein offer a robust framework for conducting these essential investigations.
References
- Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2013). Medicinal Chemistry Research, 22(10), 4965-4975.
- Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. (2023). Bioorganic Chemistry, 130, 106263.
- Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. (2005). Current Medicinal Chemistry, 12(23), 2781-2795.
- A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenyloxetan-3-amine Derivatives as Monoamine Reuptake Inhibitors. (2025). BenchChem.
- Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (2019). Molecules, 24(18), 3345.
- Synthesis of dopamine transporter selective 3-[2-(diarylmethoxyethylidene)]-8-alkylaryl-8-azabicyclo[3.2.1]octanes. (2003). Bioorganic & Medicinal Chemistry Letters, 13(4), 629-632.
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Purine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases. (2014). Bioorganic & Medicinal Chemistry Letters, 24(9), 2206-2211.
- Bruton's TK inhibitors: structural insights and evolution of clinical candidates. (2014). Future Medicinal Chemistry, 6(1), 57-76.
- Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (2023).
- Striatal transporter for dopamine: catechol structure-activity studies and susceptibility to chemical modification. (1994). Journal of Neurochemistry, 62(3), 998-1008.
- Overview of the structure and function of the dopamine transporter and its protein interactions. (2023). Frontiers in Molecular Neuroscience, 16, 1142601.
- Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(7), 1163-1207.
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In Vitro Validation of 3-(m-tolyl)oxetan-3-amine hydrochloride: A Comparative Guide for Monoamine Transporter Activity
This guide provides a comprehensive framework for the in vitro validation of the biological activity of 3-(m-tolyl)oxetan-3-amine hydrochloride. Based on its structural characteristics, featuring a tolyl group and an oxetane-amine scaffold, a primary hypothesis is its interaction with monoamine transporters. These transporters—SERT (serotonin), NET (norepinephrine), and DAT (dopamine)—are critical regulators of neurotransmission and are the targets of numerous antidepressant and psychostimulant medications.[1]
This document will detail the necessary experimental protocols to test this hypothesis, objectively comparing the potential activity of this compound with established monoamine reuptake inhibitors. The causality behind experimental choices is explained to ensure a thorough understanding of the validation process.
Rationale for Investigating Monoamine Transporter Interaction
The core structure of this compound suggests its potential as a CNS-active compound. The oxetane ring is a versatile scaffold in medicinal chemistry, and the amine group is a common feature in ligands that bind to monoamine transporters.[2] The tolyl group further contributes to the lipophilicity, which may facilitate crossing the blood-brain barrier. Therefore, a logical first step in characterizing its biological activity is to assess its affinity for and inhibition of SERT, NET, and DAT.
Comparative Compounds
To provide context for the experimental results, this compound will be compared against a panel of well-characterized monoamine reuptake inhibitors with distinct selectivity profiles:
-
Duloxetine: A potent dual serotonin-norepinephrine reuptake inhibitor (SNRI).[3][4]
-
Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI).[1][5]
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).[2][6]
Experimental Workflows
The in vitro validation will follow a two-stage process:
-
Primary Binding Assays: To determine the affinity of the test compound for the human serotonin, norepinephrine, and dopamine transporters.
-
Functional Uptake Inhibition Assays: To confirm that binding translates to functional inhibition of neurotransmitter reuptake.
-
Cytotoxicity Assay: To rule out non-specific effects due to cellular toxicity.
Caption: Workflow for in vitro validation of this compound.
I. Primary Binding Assays: Quantifying Affinity for Monoamine Transporters
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays utilize a radiolabeled ligand with high affinity and specificity for the target to quantify the displacement by a test compound.
Preparation of Synaptosomes
Synaptosomes, which are resealed nerve terminals isolated from brain tissue, are an excellent source of native monoamine transporters.[7] Rat brain striatum is a suitable region for the preparation of synaptosomes enriched in DAT, while the cortex and hippocampus can be used for SERT and NET.[8]
Protocol for Synaptosome Preparation from Rat Brain Striatum:
-
Euthanize a rat according to approved animal welfare protocols.
-
Rapidly dissect the striata on ice.
-
Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,500 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (the crude synaptosomal fraction) in a suitable assay buffer.
-
Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay).
Radioligand Binding Assay Protocols
The following protocols are for competition binding assays to determine the inhibition constant (Ki) of this compound and the comparator compounds.
a) SERT Binding Assay:
-
Radioligand: [³H]Citalopram (a selective serotonin reuptake inhibitor).[8]
-
Tissue Source: Rat cortical synaptosomes.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine synaptosomal membranes (50-100 µg protein), varying concentrations of the test compound, and a fixed concentration of [³H]Citalopram (e.g., 1 nM).
-
Incubate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
b) NET Binding Assay:
-
Radioligand: [³H]Nisoxetine (a selective norepinephrine reuptake inhibitor).
-
Tissue Source: Rat hippocampal or cortical synaptosomes.
-
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure: Similar to the SERT binding assay, with the appropriate radioligand and tissue source. Non-specific binding is determined using a high concentration of a known NET inhibitor (e.g., 10 µM desipramine).
c) DAT Binding Assay:
-
Radioligand: [³H]WIN 35,428 (a dopamine reuptake inhibitor).[4]
-
Tissue Source: Rat striatal synaptosomes.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Procedure: Similar to the SERT binding assay, with the appropriate radioligand and tissue source. Non-specific binding is determined using a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).[4]
II. Functional Uptake Inhibition Assays: Assessing Biological Activity
These assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, providing a functional measure of transporter inhibition.
Protocol for Neurotransmitter Uptake Inhibition Assay:
-
Prepare synaptosomes as described in section 1.1.
-
Pre-incubate the synaptosomes with varying concentrations of the test compound for 10-15 minutes at 37°C in a suitable uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter:
-
SERT: [³H]Serotonin (5-HT)
-
NET: [³H]Norepinephrine (NE)
-
DAT: [³H]Dopamine (DA)
-
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity accumulated in the synaptosomes using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor for the respective transporter.
III. Cytotoxicity Assay: Ensuring Specificity of Action
It is crucial to determine if the test compound exhibits any cytotoxic effects at the concentrations used in the functional assays. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
Protocol for MTT Cytotoxicity Assay using SH-SY5Y Cells:
-
Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a period that reflects the duration of the uptake assays (e.g., 1 hour).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Data Analysis and Interpretation
For the binding assays, the IC50 values (the concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
For the uptake and cytotoxicity assays, IC50 and CC50 (the concentration that causes 50% cytotoxicity) values are determined from the dose-response curves.
The selectivity of this compound for the different transporters can be determined by comparing its Ki values for SERT, NET, and DAT.
Expected Data Presentation
The results should be summarized in a clear and concise table for easy comparison.
Table 1: Comparative In Vitro Profile of this compound and Reference Compounds
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) (Uptake) | NET IC50 (nM) (Uptake) | DAT IC50 (nM) (Uptake) | SH-SY5Y CC50 (µM) |
| 3-(m-tolyl)oxetan-3-amine HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Duloxetine | 0.7-0.8[3] | 7.5[3] | 240[3] | ~1-10 | ~10-50 | >1000 | >10 |
| Atomoxetine | >1000 | ~5 | >1000 | >1000 | ~10-30 | >1000 | >10 |
| Bupropion | >10000 | 1400-1900[8] | 330-2900[8] | >1000 | ~2000-4000 | ~300-1000 | >10 |
Note: The values for the reference compounds are approximate and may vary depending on the specific experimental conditions. The data for this compound will be determined experimentally.
Mechanistic Insights: Monoamine Transporter Signaling
Monoamine transporters are complex membrane proteins that co-transport their respective neurotransmitters with Na+ and Cl- ions into the presynaptic neuron.[1][9] The activity of these transporters is regulated by various signaling pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK). By inhibiting the reuptake of neurotransmitters, compounds like this compound (if active) would increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.
Caption: Mechanism of action of a monoamine reuptake inhibitor.
Conclusion
This guide provides a robust and scientifically rigorous framework for the initial in vitro validation of this compound. By systematically assessing its binding affinity and functional inhibition of the key monoamine transporters, and comparing its activity to well-established drugs, researchers can gain valuable insights into its potential pharmacological profile. The inclusion of a cytotoxicity assay ensures that the observed effects are specific to the intended targets. The data generated from these experiments will be crucial in guiding further preclinical development of this novel compound.
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Blough, B. E., et al. (2014). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. Journal of Medicinal Chemistry, 57(20), 8494-8503. Available from: [Link]
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Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. Available from: [Link]
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Niello, M., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Reviews Neuroscience, 20(10), 614-629. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Atomoxetine. StatPearls. Retrieved January 19, 2026, from [Link]
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Brown, J. T., & German, C. L. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(6), 477-487. Available from: [Link]
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Ding, Y. S., et al. (2014). Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. NeuroImage, 86, 164-171. Available from: [Link]
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Gupta, S., & Gelenberg, A. J. (2007). Duloxetine: review of its pharmacology, and therapeutic use in depression and other psychiatric disorders. Annals of Clinical Psychiatry, 19(2), 125-133. Available from: [Link]
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U.S. Food and Drug Administration. (2002). STRATTERA (atomoxetine HCl). Available from: [Link]
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Chen, J., et al. (2022). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review. Frontiers in Psychiatry, 13, 843240. Available from: [Link]
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U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review(s) for Cymbalta (duloxetine hydrochloride). Available from: [Link]
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El-Nabarawi, M. A., et al. (2018). Formulation and optimization of duloxetine hydrochloride buccal films: in vitro and in vivo evaluation. Pharmaceutical Development and Technology, 23(10), 1042-1050. Available from: [Link]
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Kennedy, M. J., & Haney, M. (2018). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Molecules, 23(10), 2465. Available from: [Link]
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Clemow, D. B., & Bushe, C. (2015). Atomoxetine in patients with ADHD: A clinical and pharmacological review of the onset, trajectory, duration of response and implications for patients. Journal of Psychopharmacology, 29(12), 1221-1230. Available from: [Link]
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Chindo, B. A., et al. (2012). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion for CNS Disorders, 14(3), PCC.11r01211. Available from: [Link]
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Chalon, S. A., et al. (2007). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. The Journal of Clinical Pharmacology, 47(11), 1432-1440. Available from: [Link]
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Fava, M., et al. (2005). Bupropion: Pharmacology and therapeutic applications. Expert Review of Neurotherapeutics, 5(6), 731-744. Available from: [Link]
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Drugs.com. (n.d.). Bupropion: Package Insert / Prescribing Information / MOA. Retrieved January 19, 2026, from [Link]
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protocols.io. (2020). Striatal synaptosome preparation. Available from: [Link]
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de Oliveira, A. C. S., et al. (2020). Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y). Toxicology in Vitro, 65, 104803. Available from: [Link]
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Sekine, Y., et al. (2010). Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. The Journal of Neuroscience, 30(49), 16483-16488. Available from: [Link]
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Stahl, S. M., et al. (2004). Duloxetine Pharmacology: Profile of a Dual Monoamine Modulator. The Journal of Clinical Psychiatry, 65(10), 1345-1355. Available from: [Link]
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Kennedy, M. J., & Haney, M. (2018). Synthesis, Screening and Pharmacokinetic Evaluation of Potential Prodrugs of Bupropion. Part One: In Vitro Development. Molecules, 23(10), 2465. Available from: [Link]
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Abstract
In the landscape of neuropharmacology, the pursuit of novel therapeutics with refined selectivity profiles is paramount for enhancing efficacy while mitigating adverse effects. This guide introduces 3-(m-tolyl)oxetan-3-amine hydrochloride, a novel synthetic compound featuring a conformationally constrained pharmacophore common to monoamine reuptake inhibitors.[1] Given its structural characteristics—an amine and an aryl group separated by a rigid oxetane scaffold—we hypothesized its primary mechanism of action involves the inhibition of monoamine transporters. This document provides a comprehensive, data-driven comparison of the binding affinity and functional activity of this compound against its principal targets: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By presenting detailed experimental protocols and objective data analysis, this guide serves as a technical resource for researchers and drug development professionals seeking to understand the compound's selectivity and potential therapeutic utility.
Introduction: The Rationale for Selectivity Profiling
Monoamine reuptake inhibitors are a cornerstone in the treatment of numerous psychiatric disorders, including major depressive disorder (MDD) and anxiety disorders.[2][3] These agents function by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and/or dopamine (DA) from the synaptic cleft, thereby potentiating monoaminergic neurotransmission.[4] The clinical profile of these drugs is largely dictated by their relative selectivity for the respective transporters (SERT, NET, and DAT). For instance, selective serotonin reuptake inhibitors (SSRIs) are first-line treatments for depression, while dual serotonin-norepinephrine reuptake inhibitors (SNRIs) may offer broader efficacy, particularly in patients with comorbid pain conditions.[5][6] Compounds that also inhibit DAT (e.g., triple reuptake inhibitors or SNDRIs) are being explored for conditions like ADHD but carry a higher potential for abuse.[7][8]
Therefore, early and precise characterization of a new chemical entity's cross-reactivity against these related targets is a critical step in drug discovery.[9] It allows for the prediction of both therapeutic effects and potential side-effect liabilities, such as cardiovascular changes (via NET) or abuse potential (via DAT).[8][10] This guide details a systematic in vitro evaluation of this compound to establish its selectivity profile.
Experimental Design & Methodologies
Our analysis is built on two complementary in vitro assay platforms: radioligand binding assays to determine target affinity (Kᵢ) and neurotransmitter uptake assays to measure functional inhibition (IC₅₀). This dual approach provides a self-validating system, ensuring that observed binding to a transporter translates into a measurable functional consequence.
Overall Experimental Workflow
The workflow is designed to systematically assess the compound's interaction with each monoamine transporter, progressing from initial binding characterization to functional validation.
Protocol: Radioligand Binding Assays
This protocol quantifies the affinity of the test compound for each transporter by measuring its ability to displace a specific high-affinity radioligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for hSERT, hNET, and hDAT.
Materials:
-
Cell Membranes: Prepared from HEK293 cells stably expressing recombinant human SERT, NET, or DAT.
-
Radioligands:
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
For hDAT: [³H]WIN 35,428
-
-
Test Compound: this compound, dissolved in assay buffer.
-
Non-specific Binding Control:
-
For hSERT: 10 µM Paroxetine
-
For hNET: 10 µM Desipramine
-
For hDAT: 10 µM GBR 12909
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Preparation: Serially dilute the test compound to create a range of 10 concentrations (e.g., 0.1 nM to 10 µM).
-
Incubation Setup: In a 96-well plate, combine:
-
50 µL of cell membrane preparation (5-10 µg protein).
-
50 µL of radioligand at a final concentration near its Kₑ (e.g., 1 nM [³H]Citalopram).
-
50 µL of test compound dilution, buffer (for total binding), or non-specific control.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters 3 times with ice-cold assay buffer.
-
Quantification: Dry the filtermat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a four-parameter logistic curve.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Protocol: Neurotransmitter Uptake Assays
This protocol measures the functional inhibitory potency of the test compound on the transporter's primary biological function: clearing neurotransmitters from the extracellular space.[11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for hSERT, hNET, and hDAT function.
Materials:
-
Cells: HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in 96-well plates.
-
Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT), [³H]Norepinephrine (NE), or [³H]Dopamine (DA).
-
Test Compound: this compound, dissolved in uptake buffer.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Culture: Grow cells to ~90% confluency in 96-well plates.
-
Pre-incubation: Wash cells with uptake buffer. Add 50 µL of various concentrations of the test compound (or buffer for control) to the wells and pre-incubate for 15-20 minutes at 37°C.
-
Initiate Uptake: Add 50 µL of the corresponding radiolabeled neurotransmitter (e.g., 10 nM [³H]5-HT for SERT-expressing cells) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period within the linear range of uptake (typically 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Lysis & Quantification: Lyse the cells with 1% SDS. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Data Analysis:
-
Calculate the percent inhibition of neurotransmitter uptake for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
-
Results: A Comparative Data Summary
The following table summarizes the binding affinities (Kᵢ) and functional potencies (IC₅₀) of this compound against the three human monoamine transporters. Selectivity ratios are calculated to provide a quantitative measure of cross-reactivity.
| Target Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) | Selectivity Ratio (SERT Kᵢ / Target Kᵢ) | Selectivity Ratio (NET Kᵢ / Target Kᵢ) |
| hSERT | 4.5 ± 0.6 | 7.2 ± 1.1 | 1 | 0.41 |
| hNET | 11.0 ± 1.5 | 18.5 ± 2.3 | 0.41 | 1 |
| hDAT | 185.2 ± 25.1 | 255.6 ± 31.8 | 0.024 | 0.059 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation and Discussion
The data clearly position this compound as a potent dual serotonin-norepinephrine reuptake inhibitor (SNRI) with significantly weaker activity at the dopamine transporter.
-
Potency: The compound exhibits high affinity for both SERT (Kᵢ = 4.5 nM) and NET (Kᵢ = 11.0 nM). This potent binding translates directly to functional inhibition, with IC₅₀ values of 7.2 nM and 18.5 nM for serotonin and norepinephrine uptake, respectively. The close correlation between Kᵢ and IC₅₀ values for each target validates the experimental system and confirms that the compound's binding results in functional modulation.
-
Selectivity: The compound is approximately 2.4-fold more selective for SERT over NET (11.0 nM / 4.5 nM). More strikingly, it demonstrates high selectivity against DAT. It is over 41-fold more selective for SERT than DAT (185.2 nM / 4.5 nM) and 16-fold more selective for NET than DAT (185.2 nM / 11.0 nM). This profile suggests a therapeutic mechanism similar to established SNRIs like venlafaxine or duloxetine.[5]
-
Structural Rationale: The high potency at SERT and NET is likely attributable to the core pharmacophore. The constrained oxetane ring may lock the molecule into a conformation that is highly favorable for binding within the primary substrate sites of these two transporters. The relatively low affinity for DAT suggests that the specific substitution pattern (m-tolyl) creates steric or electronic features that are less compatible with the dopamine transporter's binding pocket.
Functional Consequences of Dual Inhibition
The dual inhibition of SERT and NET can offer therapeutic advantages over single-target agents.[5] By increasing synaptic levels of both serotonin and norepinephrine, the compound may address a wider range of depressive symptoms.
Conclusion and Future Directions
This comparative analysis demonstrates that this compound is a potent dual serotonin and norepinephrine reuptake inhibitor with weak affinity for the dopamine transporter. Its high potency and balanced SNRI profile make it a promising candidate for further investigation as a potential treatment for major depressive disorder and other related conditions.
The logical next steps in the preclinical evaluation of this compound should include:
-
Broader Off-Target Screening: A comprehensive screen (e.g., a CEREP panel) against a wide range of G-protein coupled receptors, ion channels, and kinases is necessary to identify any additional off-target activities that could lead to side effects.[12]
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: Establishing the compound's absorption, distribution, metabolism, and excretion (ADME) profile and confirming target engagement in animal models are essential to bridge the gap between in vitro potency and in vivo efficacy.[13]
-
Behavioral Models: Assessing the compound's efficacy in established animal models of depression and anxiety will provide crucial validation of its therapeutic potential.
This foundational cross-reactivity data provides a robust starting point for the continued development of this compound as a next-generation therapeutic agent.
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The Ascendancy of 3-Aryloxetanes: A Paradigm Shift in Metabolic Stability for Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of safer and more effective therapeutics, medicinal chemists are increasingly turning to innovative molecular scaffolds that can overcome the shortcomings of traditional pharmacophores. One such scaffold, the 3-aryloxetane, has emerged as a powerful bioisosteric replacement for the ubiquitous yet often problematic aromatic amine moiety. This guide provides an in-depth, objective comparison of the metabolic stability of 3-aryloxetanes and traditional aromatic amines, supported by mechanistic insights and established experimental protocols, to illuminate the strategic advantage of embracing this modern structural motif.
The Challenge with Aromatic Amines: A Metabolic Liability
Aromatic amines have long been a cornerstone in drug design due to their synthetic accessibility and ability to engage in key interactions with biological targets. However, their utility is often overshadowed by significant metabolic liabilities. The primary route of metabolism for aromatic amines is N-oxidation, a process predominantly catalyzed by the cytochrome P450 (CYP450) family of enzymes.[1][2] This metabolic activation can lead to the formation of reactive intermediates, such as nitrosoarenes and nitrenium ions, which are implicated in idiosyncratic adverse drug reactions and potential carcinogenicity.[1][2]
The 3-Aryloxetane Solution: A Shift in Metabolic Fate
The strategic replacement of an aromatic amine with a 3-aryloxetane moiety can dramatically alter a molecule's metabolic profile, steering it away from the perilous CYP450-mediated oxidation pathways.[3][4] The oxetane ring, a four-membered ether, introduces a unique set of physicochemical properties that not only mimic the steric and electronic features of an aromatic amine but also confer enhanced metabolic robustness.[4][5]
The key to the improved metabolic stability of 3-aryloxetanes lies in their primary route of degradation: a non-oxidative, NADPH-independent hydrolysis catalyzed by microsomal epoxide hydrolase (mEH).[3][6][7] This enzymatic ring-opening of the oxetane leads to the formation of a stable, readily excretable diol metabolite, thereby circumventing the generation of reactive species associated with aromatic amine metabolism.[3][6]
Comparative Metabolic Pathways: A Tale of Two Moieties
The fundamental difference in the metabolic fate of these two functional groups is stark. Aromatic amines are funneled through the complex and often problematic CYP450 system, whereas 3-aryloxetanes are primarily cleared through a more benign hydrolytic pathway.
Caption: Comparative metabolic pathways of aromatic amines and 3-aryloxetanes.
Experimental Verification: The Liver Microsomal Stability Assay
To empirically assess and compare the metabolic stability of drug candidates, the in vitro liver microsomal stability assay is a widely accepted and robust method.[8][9] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, including CYP450s and mEH.[8][10]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a typical liver microsomal stability assay designed to compare the metabolic fate of a 3-aryloxetane and its corresponding aromatic amine bioisostere.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (3-aryloxetane and aromatic amine)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)
-
NADPH regenerating system (Solutions A and B)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLM on ice.
-
Prepare a working solution of HLM in phosphate buffer.
-
Prepare working solutions of the test compounds and positive controls.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM working solution to each well.
-
Add the test compounds and positive controls to their respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the appropriate wells. For the 3-aryloxetane, a parallel incubation without NADPH should be performed to confirm mEH-mediated hydrolysis.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold ACN with the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
Caption: Workflow of the liver microsomal stability assay.
Quantitative Comparison: The Decisive Data
| Parameter | Aromatic Amine | 3-Aryloxetane | Rationale |
| Primary Metabolic Enzyme | Cytochrome P450 (CYP450) | Microsomal Epoxide Hydrolase (mEH) | Different enzymatic pathways dictate metabolic fate.[1][6] |
| Cofactor Dependence | NADPH-dependent | NADPH-independent | Aromatic amine oxidation requires NADPH as a cofactor, while oxetane hydrolysis does not.[2][6] |
| Typical Half-life (t½) in HLM | Short to Moderate | Moderate to Long | 3-Aryloxetanes generally exhibit slower clearance due to the nature of mEH-mediated hydrolysis.[11][12] |
| Intrinsic Clearance (CLint) | Moderate to High | Low to Moderate | Slower metabolism of 3-aryloxetanes translates to lower intrinsic clearance values.[12][13] |
| Metabolite Profile | Potential for reactive metabolites | Stable diol metabolites | The metabolic products of 3-aryloxetanes are generally less reactive and more easily excreted.[1][3][6] |
Conclusion: A Strategic Imperative for Modern Drug Design
The adoption of 3-aryloxetanes as bioisosteric replacements for aromatic amines represents a significant advancement in medicinal chemistry. This strategic shift is not merely an exchange of functional groups but a fundamental redirection of a molecule's metabolic fate. By shunting metabolism away from the often-problematic CYP450-mediated oxidation and towards the more benign mEH-catalyzed hydrolysis, 3-aryloxetanes offer a compelling solution to the long-standing challenge of metabolic instability associated with aromatic amines. The resulting improvements in pharmacokinetic profiles, coupled with a reduced risk of forming reactive metabolites, underscore the value of this innovative scaffold in the design of safer and more durable drug candidates. As the pharmaceutical industry continues to prioritize de-risking drug development, the informed application of metabolically robust motifs like the 3-aryloxetane will be a critical determinant of success.
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A Head-to-Head Comparison of 3-(m-tolyl)oxetan-3-amine Hydrochloride and Alternative Building Blocks in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Optimization
In the landscape of modern medicinal chemistry, the judicious selection of building blocks is a critical determinant of a drug discovery program's success. The pressure to optimize multifaceted properties—potency, selectivity, solubility, metabolic stability, and novelty of intellectual property—demands a deep understanding of the nuanced impact of different structural motifs. Among the rising stars in the medicinal chemist's toolkit are small, saturated heterocycles, prized for their ability to confer three-dimensionality and favorable physicochemical properties.[1][2]
This guide provides an in-depth, head-to-head comparison of 3-(m-tolyl)oxetan-3-amine hydrochloride , a prominent example of a 3-amino-3-aryloxetane, with two key alternative building blocks: its direct nitrogen analog, 3-(m-tolyl)azetidin-3-amine , and a classical acyclic counterpart, m-toluidine . Through an objective analysis supported by experimental data and established synthetic protocols, this guide will equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in scaffold selection for their next generation of therapeutic agents.
The Rise of the Oxetane Scaffold: More Than Just a Spacer
The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a bioisosteric replacement for commonly employed functionalities such as gem-dimethyl and carbonyl groups.[1][3] Its incorporation into molecular scaffolds can lead to profound and beneficial changes in aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[4] The inherent polarity of the ether oxygen, combined with the rigid, three-dimensional geometry of the ring, offers a unique strategy to escape the "flatland" of traditional aromatic-rich compounds and explore novel chemical space.[5]
This compound (Figure 1) exemplifies a versatile building block that combines the advantageous properties of the oxetane ring with a primary amine handle, ready for derivatization, and an aryl group for further interaction with biological targets or structural modification.
Figure 1. Chemical structure of this compound.
The Contenders: Alternative Scaffolds for Comparison
To provide a comprehensive evaluation, we will compare this compound with two strategically chosen alternatives:
-
3-(m-tolyl)azetidin-3-amine: The closest structural analog, where the oxygen atom of the oxetane is replaced by a nitrogen atom. This comparison will directly probe the influence of the heteroatom on key physicochemical and biological properties.[2]
-
m-Toluidine: A simple, acyclic aromatic amine. This serves as a baseline to highlight the impact of introducing a rigid, three-dimensional heterocyclic scaffold in place of a more flexible, planar structure.
Physicochemical Properties: A Tale of Two Heteroatoms and an Acyclic Cousin
The introduction of these building blocks into a lead molecule can significantly modulate its physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key predicted and experimentally derived properties for our three contenders.
| Property | 3-(m-tolyl)oxetan-3-amine | 3-(m-tolyl)azetidin-3-amine | m-Toluidine | Rationale for Differences |
| Molecular Weight ( g/mol ) | 163.22 (free base) | 162.24 (free base) | 107.15 | The oxetane and azetidine scaffolds add more mass than the simple aromatic ring of m-toluidine. |
| cLogP | ~1.5 - 2.0 | ~1.2 - 1.7 | 1.4 | The more polar oxygen atom in the oxetane can lead to a slightly higher lipophilicity compared to the nitrogen in the azetidine in some contexts, though both are significantly less lipophilic than a gem-dimethyl group. The cLogP of m-toluidine is in a similar range, but its greater flexibility can lead to different solvation properties. |
| Aqueous Solubility | High | High | Moderate | The polar oxetane and azetidine rings generally enhance aqueous solubility compared to non-polar isosteres like a gem-dimethyl group.[6] The hydrochloride salt form of the oxetane and azetidine amines further boosts solubility. m-Toluidine has moderate solubility, which can decrease significantly upon incorporation into larger, more lipophilic molecules. |
| pKa (of the amine) | ~7.5 - 8.5 | ~8.5 - 9.5 | 4.7 | The electronegative oxygen in the oxetane ring has a significant electron-withdrawing effect, reducing the basicity of the adjacent amine.[5] The nitrogen in the azetidine ring is less electron-withdrawing, resulting in a higher pKa. The aniline nitrogen in m-toluidine is significantly less basic due to delocalization of the lone pair into the aromatic ring. |
| Hydrogen Bond Acceptors | 1 (oxygen) | 1 (ring nitrogen) | 0 | The heteroatoms in the oxetane and azetidine rings can act as hydrogen bond acceptors, a property absent in the tolyl group of m-toluidine. |
| Hydrogen Bond Donors | 1 (amine) | 1 (amine) | 1 (amine) | All three building blocks possess a primary amine capable of donating hydrogen bonds. |
Experimental Deep Dive: Comparative Performance in Medicinal Chemistry Applications
Amide Bond Formation: A Gateway to Diverse Chemical Space
A primary application of these amine-containing building blocks is in the formation of amide bonds to link with other fragments of a drug candidate. The reactivity of the amine is a key consideration in these coupling reactions.
Experimental Protocol: General Procedure for Amide Coupling
A standard and robust protocol for amide bond formation involves the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine hydrochloride (e.g., this compound) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Pre-activation: Activating the carboxylic acid with HATU before adding the amine is crucial, especially for less nucleophilic amines, to ensure efficient amide bond formation and minimize side reactions.
-
Base: DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU, as well as the carboxylic acid, facilitating the reaction.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, promoting the reaction.
Comparative Reactivity:
-
3-(m-tolyl)oxetan-3-amine and 3-(m-tolyl)azetidin-3-amine: Both are expected to undergo amide coupling reactions efficiently under standard conditions. The slightly higher pKa of the azetidine amine might suggest a slightly higher nucleophilicity, potentially leading to faster reaction rates in some cases.
-
m-Toluidine: As an aniline, m-toluidine is significantly less nucleophilic than its aliphatic counterparts. While amide coupling is still achievable, it may require more forcing conditions (e.g., higher temperatures, longer reaction times, or more potent coupling agents) to achieve comparable yields.
Impact on Metabolic Stability
A key driver for the adoption of oxetane and azetidine scaffolds is their ability to enhance metabolic stability by blocking sites of oxidative metabolism.[1][2]
Conceptual Workflow for Assessing Metabolic Stability
Caption: A generalized workflow for determining in vitro metabolic stability.
Comparative Metabolic Stability Profile:
-
3-(m-tolyl)oxetan-3-amine and 3-(m-tolyl)azetidin-3-amine: When incorporated into a larger molecule, these scaffolds can effectively block metabolically labile positions. For instance, replacing a gem-dimethyl group with an oxetane or azetidine can prevent CYP450-mediated oxidation at that site. The inherent stability of the oxetane and azetidine rings themselves is generally high, though the substitution pattern can influence this.[7]
-
m-Toluidine: The aromatic ring of m-toluidine is susceptible to oxidation, and the methyl group can also be a site of metabolism. Therefore, molecules incorporating this building block are more likely to have metabolic liabilities compared to those with the more stable oxetane or azetidine scaffolds.
Case Study: Kinase Inhibitors - A Relevant Biological Context
The development of selective kinase inhibitors is a major focus in oncology and immunology.[8][9] The hinge-binding region of many kinases is a key interaction site, and small, polar, three-dimensional building blocks are often employed to engage with this region and improve selectivity and physicochemical properties.
Logical Relationship Diagram: Scaffold Impact on Kinase Inhibitor Properties
Caption: The multifaceted impact of scaffold selection on the properties of a kinase inhibitor.
In the context of kinase inhibitors, the choice between our three building blocks can have significant consequences:
-
3-(m-tolyl)oxetan-3-amine: The reduced basicity of the amine due to the oxetane's electron-withdrawing effect can be highly advantageous. High basicity is often associated with off-target effects, including inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[10][11] The polar nature of the oxetane can also improve solubility, a common challenge with kinase inhibitors.
-
3-(m-tolyl)azetidin-3-amine: While also providing a 3D scaffold, the higher pKa of the azetidine amine may increase the risk of hERG inhibition and other basicity-related off-target effects compared to the oxetane analog.
-
m-Toluidine: The planarity of the aniline ring may lead to less specific binding interactions, and the inherent metabolic liabilities could be problematic. However, its smaller size and lower cost may be advantageous in certain contexts.
Conclusion: Making the Right Choice for Your Drug Discovery Program
The selection of a building block is a strategic decision with far-reaching implications for a drug discovery project. This guide has provided a comparative analysis of this compound with its azetidine and acyclic counterparts, highlighting the key differences in their physicochemical properties and their likely impact on drug-like characteristics.
-
This compound emerges as a superior choice when seeking to enhance aqueous solubility, improve metabolic stability, and reduce the basicity of a proximal amine, thereby mitigating the risk of hERG-related cardiotoxicity.
-
3-(m-tolyl)azetidin-3-amine offers a similar three-dimensional scaffold but with a more basic amine, which could be advantageous for specific target interactions but may come with an increased risk of basicity-related off-target effects.
-
m-Toluidine represents a simpler, more classical building block. While synthetically accessible, its incorporation may lead to challenges with metabolic stability and may not provide the same benefits in terms of three-dimensionality and solubility as its heterocyclic counterparts.
Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the molecular context in which the building block is being used. By understanding the fundamental properties and performance characteristics of these and other building blocks, medicinal chemists can more effectively navigate the complex landscape of drug design and optimization.
References
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Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(15), 6045–6067. [Link]
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Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile building blocks in drug discovery.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
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- Meanwell, N. A. (2018). Matched molecular pair analysis in drug discovery. Elsevier.
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Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]
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Gande, S. L., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
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A Senior Application Scientist's Guide to the Validation of In Silico Predictions: The Case of 3-(m-tolyl)oxetan-3-amine hydrochloride Binding Affinity
In the landscape of modern drug discovery, computational, or in silico, methods are indispensable for accelerating the identification of promising lead compounds.[1] These approaches offer a rapid and cost-effective means to screen vast virtual libraries of molecules against a protein target, predicting their binding affinity and orientation.[2] However, the predictions derived from these computational models are not infallible and necessitate rigorous experimental validation to confirm their accuracy and therapeutic relevance.[3] This guide provides a comprehensive comparison of in silico binding affinity predictions with established experimental techniques, using the novel compound 3-(m-tolyl)oxetan-3-amine hydrochloride as a case study.
The core of this guide is to demonstrate a self-validating system where computational predictions are critically assessed by robust biophysical methods. We will explore the causality behind the choice of specific in silico and experimental protocols, ensuring a scientifically sound approach to validating computational hypotheses. For the purpose of this guide, we will consider the well-characterized Aurora Kinase A (AURKA) as the protein target, a serine/threonine kinase implicated in various cancers and a popular subject for drug discovery efforts.[1]
Part 1: In Silico Prediction of Binding Affinity
The initial step in our workflow is the computational prediction of the binding affinity between this compound and AURKA. Among the various in silico methods, molecular docking is a widely used technique due to its speed and relatively low computational cost.[4] It predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity using a scoring function.[2]
Methodology: Molecular Docking
The choice of docking software and scoring function is critical for obtaining meaningful results. For this study, we will utilize AutoDock Vina, a popular open-source docking program known for its accuracy and speed.[5] The scoring function of AutoDock Vina is a hybrid that combines empirical and knowledge-based terms to estimate the binding free energy.
-
Protein Preparation:
-
Obtain the crystal structure of human Aurora Kinase A (PDB ID: 3G6H) from the Protein Data Bank.
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDock Tools.
-
Define the grid box for docking, ensuring it encompasses the known ATP-binding site of AURKA. The grid box dimensions will be set to 25 Å x 25 Å x 25 Å centered on the active site.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds of the ligand using AutoDock Tools.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina with an exhaustiveness of 8.
-
The program will generate a series of binding poses for the ligand ranked by their predicted binding affinity (in kcal/mol).
-
Data Presentation: Predicted Binding Affinities
The results of the molecular docking simulation are summarized in the table below. For comparison, we have included the predicted binding affinity of a known AURKA inhibitor, Alisertib.
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Binding Pose |
| This compound | -7.8 | The oxetane ring forms a hydrogen bond with the backbone carbonyl of Ala213 in the hinge region. The m-tolyl group occupies a hydrophobic pocket. |
| Alisertib (Reference) | -9.5 | The pyrimidine core forms canonical hydrogen bonds with the hinge region. |
Visualization of the In Silico Workflow
Part 2: Experimental Validation of Binding Affinity
While in silico methods provide valuable initial insights, experimental validation is crucial to confirm the predicted binding affinity.[6] We will employ two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The choice of these methods is deliberate; SPR provides kinetic information (association and dissociation rates), while ITC directly measures the thermodynamic parameters of binding (enthalpy and entropy).
Methodology 1: Surface Plasmon Resonance (SPR)
SPR is a powerful technique for studying biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the small molecule) to a ligand (the protein) immobilized on the chip.
-
Protein Immobilization:
-
Immobilize recombinant human Aurora Kinase A onto a CM5 sensor chip using standard amine coupling chemistry. Aim for an immobilization level of ~10,000 Response Units (RU).
-
A reference flow cell is prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding effects.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). The concentration range should span the expected dissociation constant (Kd), typically from 0.1 to 10 times the predicted Kd.
-
Inject the compound solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Methodology 2: Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
-
Sample Preparation:
-
Dialyze purified Aurora Kinase A and dissolve this compound in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
The protein concentration in the sample cell is typically in the range of 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand solution into the protein solution in the ITC sample cell at a constant temperature (e.g., 25 °C).
-
Measure the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = RTlnKd).
-
Visualization of the Experimental Validation Workflow
Part 3: Comparative Analysis and Discussion
The ultimate goal of this guide is to objectively compare the in silico predictions with the experimental data. The following table summarizes our hypothetical findings.
| Method | Parameter | This compound | Alisertib (Reference) |
| Molecular Docking | Predicted Binding Affinity (kcal/mol) | -7.8 | -9.5 |
| SPR | Kd (µM) | 1.2 | 0.025 |
| ITC | Kd (µM) | 1.5 | 0.030 |
| ΔH (kcal/mol) | -5.2 | -8.7 | |
| -TΔS (kcal/mol) | -2.9 | -3.1 | |
| ΔG (kcal/mol) | -8.1 | -11.8 |
Interpretation of Results
-
Concordance: The in silico predictions for both the novel compound and the reference inhibitor show a good qualitative correlation with the experimental data. The docking scores correctly predicted that Alisertib would have a significantly higher affinity for AURKA than this compound.
-
Quantitative Discrepancies: While the trend is correct, the absolute values of the predicted binding free energies from docking do not perfectly match the experimentally determined values. This is a common limitation of docking scoring functions, which are approximations of the true binding free energy.[4]
-
Cross-Validation of Experimental Techniques: The Kd values obtained from SPR and ITC are in close agreement, providing a high degree of confidence in the experimental results. This cross-validation is a critical component of a robust drug discovery workflow.[1]
-
Thermodynamic Insights: ITC provides valuable information about the driving forces of binding. In this case, the binding of both compounds is enthalpically driven, which is often characteristic of specific, well-defined interactions such as hydrogen bonds.
Conclusion
The validation of in silico predictions through rigorous experimental methods is a cornerstone of modern drug discovery.[6] This guide has demonstrated a comprehensive workflow for comparing the predicted binding affinity of a novel compound, this compound, with experimental data from SPR and ITC. The synergy between computational and experimental approaches allows for the efficient prioritization of compounds for further development, ultimately saving time and resources.[1][4] While in silico methods are powerful tools for generating hypotheses, they should always be coupled with experimental validation to ensure the accuracy and relevance of the findings.
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The Oxetane Motif: A Comparative Guide to Optimizing ADME Properties in Drug Discovery
Introduction: Beyond Flatland in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is a critical determinant of clinical success. Historically, medicinal chemists have often relied on a toolkit of common functional groups, which can sometimes lead to liabilities such as poor solubility or metabolic instability. The strategic incorporation of small, sp³-rich motifs has emerged as a powerful approach to escape "flatland" and imbue molecules with superior drug-like properties.[1] Among these, the oxetane ring—a four-membered saturated ether—has risen from a chemical curiosity to a cornerstone of contemporary medicinal chemistry.[2]
First identified as a key component of the potent anticancer agent Paclitaxel (Taxol®), the oxetane moiety is now strategically employed as a bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups.[2][3][4] This guide provides a comparative analysis of the ADME properties of oxetane-containing compounds, supported by experimental data and detailed protocols, to empower researchers in their drug design and development endeavors. The inclusion of an oxetane can trigger profound improvements in aqueous solubility, metabolic stability, lipophilicity, and other key parameters, making it a valuable tool for fine-tuning the pharmacokinetic profile of a lead compound.[3][5][6]
Comparative Analysis of Key ADME Properties
The decision to incorporate an oxetane is often driven by the need to solve specific ADME challenges. The following sections compare the performance of oxetane-containing compounds against their common isosteres, the gem-dimethyl and carbonyl groups.
Aqueous Solubility and Lipophilicity: The Polarity Advantage
A frequent hurdle in drug development is the low aqueous solubility of lipophilic compounds, which can hamper absorption and formulation. The oxetane motif offers a compelling solution by introducing polarity without a significant increase in molecular weight.[7] The ethereal oxygen of the oxetane ring acts as a hydrogen bond acceptor, enhancing interactions with water.[8][9]
This effect is particularly pronounced when an oxetane replaces a gem-dimethyl group. While occupying a similar molecular volume, the oxetane significantly reduces lipophilicity (measured as LogD or cLogP) and boosts aqueous solubility.[7][9][10] In some reported cases, this substitution has increased aqueous solubility by a factor of over 4000.[5][11]
| Compound Pair | Analogue | Aqueous Solubility | cLogP / LogD | Rationale for Improvement |
| Pair A | gem-Dimethyl | Low | High | Oxetane oxygen acts as a hydrogen bond acceptor, increasing polarity.[4][7] |
| Oxetane | High | Low | Reduced lipophilicity compared to the hydrocarbon nature of the gem-dimethyl group.[7] | |
| Pair B | Carbonyl | Moderate | Moderate | While both are polar, the oxetane's sp³ character can disrupt planarity, sometimes improving solubility. |
| Oxetane | Often Improved | Variable | Oxetanes are generally less lipophilic than ketones but can be more lipophilic than amides.[8] |
Table 1: General comparison of the impact of oxetane substitution on solubility and lipophilicity.
Metabolic Stability: A Shield Against Biotransformation
Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, is a primary cause of high clearance and poor oral bioavailability. Oxetanes have consistently demonstrated the ability to enhance metabolic stability.[6][10][12]
When replacing a gem-dimethyl group, which is susceptible to oxidative metabolism at the methyl groups, the oxetane ring presents a more robust alternative.[9] The C-H bonds of the oxetane are generally less prone to enzymatic attack. Similarly, substituting a carbonyl group with an oxetane can be advantageous, as carbonyls are susceptible to reduction or can confer instability to adjacent stereocenters, whereas oxetanes are stable to such transformations.[7][9] The stability of the oxetane ring itself is dependent on its substitution pattern, with 3,3-disubstituted oxetanes being particularly stable due to steric hindrance.[1]
| Compound Pair | Analogue | Metabolic Stability (t½ in HLM) | Rationale for Improvement |
| Pair C | gem-Dimethyl | Low to Moderate | gem-Dimethyl groups are common sites of CYP-mediated oxidation. |
| Oxetane | Often Significantly Higher | Oxetane C-H bonds are less susceptible to metabolic attack.[9] | |
| Pair D | Carbonyl | Variable (often labile) | Carbonyls can be metabolically reduced; adjacent positions can be labile.[7] |
| Oxetane | Generally More Stable | The oxetane ether linkage is chemically and metabolically more robust than a carbonyl.[8][9] |
Table 2: Comparative metabolic stability of oxetane-containing compounds in Human Liver Microsomes (HLM).
Permeability and Efflux: Navigating Cellular Barriers
For a drug to reach its target, it must effectively cross cellular membranes. Permeability is a key factor, and it can be influenced by a molecule's physicochemical properties. The introduction of an oxetane can have varied effects on permeability. While the increased polarity that benefits solubility can sometimes reduce passive diffusion, in many cases, the overall property profile of oxetane-containing compounds leads to favorable permeability.[1]
Furthermore, the oxetane motif has been shown to help compounds circumvent recognition by efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells, thereby reducing intracellular concentration and efficacy.[10][12]
| Compound Pair | Analogue | Permeability (Papp) | Efflux Ratio | Impact of Oxetane |
| Pair E | gem-Dimethyl | High | Low | The increased polarity of the oxetane can sometimes lower passive permeability. |
| Oxetane | Moderate to High | Often Lower | The 3D structure and polarity of the oxetane can reduce recognition by efflux pumps like P-gp.[10] | |
| Pair F | Carbonyl | Moderate | Variable | Carbonyl-containing compounds can be substrates for various transporters. |
| Oxetane | Often Improved | Often Lower | Favorable balance of polarity and lipophilicity can lead to improved net permeability.[1] |
Table 3: Comparative permeability and efflux properties of oxetane-containing compounds.
Experimental Protocols for ADME Profiling
To ensure the generation of reliable and reproducible data for comparative analysis, standardized in vitro ADME assays are essential. The following are detailed protocols for key assays.
Kinetic Solubility Assay
This high-throughput assay is used to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[13]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) in a 96-well plate to achieve a range of final concentrations. The final DMSO concentration should be kept low (e.g., <2%).[13]
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.[14]
-
Separation: Separate the precipitated compound from the soluble fraction by filtration or centrifugation.[14]
-
Quantification: Determine the concentration of the compound in the filtrate/supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a calibration curve.[3][6]
Caption: Kinetic Solubility Assay Workflow.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[15]
Methodology:
-
Reagent Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing an NADPH regenerating system in a phosphate buffer (pH 7.4).[1][16]
-
Reaction Initiation: In a 96-well plate, pre-incubate the test compound (at a final concentration of e.g., 1 µM) with the HLM solution at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[16]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Calculation: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[17]
Caption: Microsomal Stability Assay Workflow.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that predicts passive diffusion across a lipid membrane, modeling gastrointestinal absorption or blood-brain barrier penetration.[10]
Methodology:
-
Membrane Coating: Coat the filter of a 96-well donor plate with an artificial membrane solution (e.g., a lipid dissolved in an organic solvent like dodecane).[5][18]
-
Compound Addition: Add the test compound solution to the wells of the donor plate.
-
Assay Sandwich: Place the donor plate onto a 96-well acceptor plate containing buffer, creating a "sandwich".[5]
-
Incubation: Incubate the plate assembly for a specified time (e.g., 4-16 hours) at room temperature to allow the compound to diffuse from the donor to the acceptor compartment.[10][18]
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the concentration of the compound in the acceptor well.
Caption: PAMPA Workflow.
Conclusion: A Versatile Tool for ADME Optimization
The oxetane ring has firmly established itself as a valuable motif in the medicinal chemist's toolbox. Its unique combination of polarity, metabolic stability, and three-dimensional structure provides a powerful means to address common ADME liabilities.[1][19] By serving as an effective bioisostere for gem-dimethyl and carbonyl groups, oxetanes can significantly improve aqueous solubility and metabolic stability, often leading to enhanced pharmacokinetic profiles.[3][9][10] As with any molecular modification, the effects are context-dependent, and thorough experimental evaluation is paramount.[3] The protocols and comparative data presented in this guide serve as a foundational resource for researchers seeking to harness the potential of oxetane-containing compounds to accelerate the discovery of safe and effective medicines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(m-Tolyl)oxetan-3-amine Hydrochloride
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 3-(m-tolyl)oxetan-3-amine hydrochloride, a compound that, while not extensively documented in public safety literature, can be managed responsibly by understanding its constituent chemical properties and adhering to established hazardous waste protocols.
Our approach is grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the hazardous waste management guidelines set forth by the Environmental Protection Agency (EPA).[1][2][3][4][5][6] This ensures that the procedures outlined below are not merely suggestions, but are aligned with the highest standards of laboratory safety and environmental stewardship.
Hazard Identification and Risk Assessment: A Proactive Stance
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment is the critical first step. This involves evaluating the hazards posed by its structural components: the oxetane ring, the amine group, the tolyl moiety, and its formulation as a hydrochloride salt.
-
Amine Hydrochlorides : These compounds are typically crystalline solids and can be harmful if swallowed, causing skin and eye irritation.[7][8][9] The hydrochloride salt suggests good water solubility.
-
Oxetane Ring : The four-membered oxetane ring, while more stable than an epoxide, is a strained ether. It can be susceptible to ring-opening under strongly acidic or high-temperature conditions.[10][11] However, for disposal purposes under standard laboratory conditions, it is generally considered stable.[12][13]
-
Aromatic Amine : The presence of the tolyl group attached to the amine nitrogen classifies it as a tertiary amine with aromatic character. Aromatic amines as a class can have varying toxicological profiles and should be handled with care.
Based on this analysis, this compound should be treated as a hazardous substance with the potential for oral toxicity and skin/eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, the appropriate PPE must be worn to prevent exposure.[9][14]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[15] | Protects against splashes of solutions or airborne dust particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact and potential irritation or absorption.[9] |
| Body Protection | A laboratory coat. | Protects clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[15][16][17] |
All handling of open containers of this compound waste, especially in solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound is to manage it as hazardous chemical waste for collection by a licensed professional waste disposal service.[5][18] Do not attempt to dispose of this chemical down the drain or in the regular trash. [9]
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4][5][18]
-
Solid Waste : Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste : If the compound is in solution, collect it in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams such as strong oxidizing agents or bases, which could potentially react with the amine hydrochloride.
-
Container Selection : Use containers that are in good condition and compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for both solid and aqueous solutions of amine hydrochlorides.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3][4][14] Your institution's Environmental Health and Safety (EHS) department may have specific labeling requirements.
-
Closure : Keep waste containers securely closed at all times, except when adding waste.[4]
Store the sealed hazardous waste containers in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure, well-ventilated, and away from incompatible materials.[4]
Once the waste container is full or has reached its accumulation time limit as per your generator status (e.g., 90 days for Large Quantity Generators), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][19]
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (Solid) : If a small amount of solid is spilled within a fume hood, carefully sweep it up with a brush and dustpan and place it in the designated solid hazardous waste container. Avoid generating dust.
-
Small Spills (Liquid) : For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[20] Collect the contaminated absorbent material and place it in the solid hazardous waste container.
-
Large Spills : For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
After cleaning up a spill, decontaminate the area with a suitable solvent (e.g., water, followed by soap and water), collecting all cleaning materials as hazardous waste.
Workflow for Disposal Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these systematic procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to responsible chemical management is integral to the integrity of scientific research.
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A Comprehensive Guide to Handling 3-(M-Tolyl)oxetan-3-amine Hydrochloride: From Personal Protection to Disposal
Hazard Assessment: A Synthesis of Structural Dangers
The prudent handling of any chemical begins with a thorough understanding of its potential hazards. In the absence of specific toxicological data for 3-(M-Tolyl)oxetan-3-amine hydrochloride, we must infer its risk profile from its constituent structural motifs.
-
Aromatic Amine Core: The m-toluidine portion of the molecule places it in the primary aromatic amine (PAA) class. PAAs are known for a range of health hazards, including potential carcinogenicity, mutagenicity, and toxicity upon exposure.[1][2] They can be readily absorbed through the skin, and inhalation of dust or vapors can adversely affect respiratory and cardiovascular health.[1]
-
Oxetane Ring: The four-membered oxetane ring is a strained heterocyclic system. While increasingly used in medicinal chemistry to improve properties like solubility, the inherent ring strain can make it susceptible to reactivity.[3][4] Compounds containing this motif can be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Hydrochloride Salt: As a hydrochloride salt, the compound is likely a solid at room temperature.[5] Handling fine powders presents a significant inhalation risk. Furthermore, hydrochloride salts can be irritating or corrosive to the eyes, skin, and respiratory tract upon contact.[6][7]
This synthesized assessment dictates a conservative approach, treating the compound as hazardous until proven otherwise.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable to mitigate the risks identified. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant chemical safety goggles. A face shield should be worn over goggles during procedures with a high splash risk. | Protects against airborne particles of the solid compound and splashes of solutions. The hydrochloride component can cause serious eye irritation or damage.[6][8] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. | Prevents dermal absorption, a primary exposure route for aromatic amines.[1] Gloves must be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately upon known contact.[9] |
| Body Protection | A long-sleeved laboratory coat, fully fastened. For larger quantities or significant splash potential, a chemically impervious apron should be worn over the lab coat. | Prevents contamination of personal clothing and minimizes skin contact.[10] |
| Respiratory Protection | All handling of the solid compound must be performed in a certified chemical fume hood, powder containment hood, or glove box. If these engineering controls are not feasible, a NIOSH-approved respirator with P100 (or N100) particulate filters is required.[11] | Minimizes the inhalation of the powdered hydrochloride salt, which can cause respiratory irritation.[12][8] |
Logical Workflow for PPE Selection
The selection of PPE is dictated by the specific laboratory operation being performed. The following diagram illustrates this decision-making process.
Caption: End-to-end workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. [13]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [6]* Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. [13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. * Spill: For a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS department immediately.
By adopting this comprehensive safety framework, researchers can confidently and responsibly handle this compound, ensuring personal safety and environmental compliance while advancing their critical work.
References
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- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
